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  • Product: 2-Hydroxynonanedioic Acid
  • CAS: 80331-46-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-Hydroxynonanedioic Acid: Structural Properties, Synthesis, and Applications in Advanced Polymeric Materials

Executive Summary 2-Hydroxynonanedioic acid (2-HNDA), also known as α -hydroxyazelaic acid, is an emerging C9 α -hydroxy dicarboxylic acid that bridges the gap between traditional aliphatic monomers and multifunctional c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxynonanedioic acid (2-HNDA), also known as α -hydroxyazelaic acid, is an emerging C9 α -hydroxy dicarboxylic acid that bridges the gap between traditional aliphatic monomers and multifunctional cross-linking agents. Characterized by two terminal carboxyl groups and a secondary hydroxyl group at the α -position, 2-HNDA is highly valued in sustainable polymer chemistry and biotechnology[1]. This whitepaper provides an in-depth mechanistic analysis of 2-HNDA, detailing its physicochemical properties, biosynthetic and chemical synthesis pathways, and its critical role in formulating high-elongation biodegradable polyesters[2].

Chemical Structure and Physicochemical Properties

The structural uniqueness of 2-HNDA lies in its trifunctionality. The straight-chain aliphatic backbone provides flexibility, while the α -hydroxyl group introduces a site for hydrogen bonding, functionalization, or controlled polymeric branching[1][3].

Table 1: Physicochemical Profile of 2-Hydroxynonanedioic Acid

PropertyValue / Description
IUPAC Name 2-hydroxynonanedioic acid
CAS Number 80331-46-0
Molecular Formula C₉H₁₆O₅
Molecular Weight 204.22 g/mol
Functional Groups Secondary Hydroxyl (-OH), Terminal Carboxyls (-COOH)
Classification Aliphatic α -hydroxy dicarboxylic acid
Canonical SMILES C(CCCC(=O)O)CCC(C(=O)O)O

(Data sourced from EvitaChem compound registry[1])

Biosynthetic and Chemical Synthesis Pathways

The production of 2-HNDA can be achieved through both specialized metabolic pathways and targeted organic synthesis[3].

Biosynthetic Pathway: In biological systems, 2-HNDA biosynthesis involves spatially segregated steps across cellular compartments. Long-chain fatty acids undergo ω -hydroxylation in the endoplasmic reticulum (ER) via cytochrome P450 enzymes (CYP4A/4F)[3]. Following cytosolic oxidation to dicarboxylic acids, peroxisomal β -oxidation shortens the carbon chain to nine carbons. A final enzymatic α -hydroxylation yields 2-HNDA[3].

Chemical Synthesis: Industrially and in the laboratory, 2-HNDA is synthesized from azelaic acid (nonanedioic acid) via the Hell-Volhard-Zelinsky (HVZ) bromination followed by alkaline hydrolysis.

Biosynthesis_Chemical_Synthesis cluster_chemical Chemical Synthesis Pathway cluster_biological Biosynthetic Pathway A Azelaic Acid (Nonanedioic Acid) B HVZ Bromination (PBr3, Br2) A->B Activation C 2-Bromoazelaic Acid B->C Substitution D Alkaline Hydrolysis (NaOH, H2O) C->D Nucleophilic Attack E 2-Hydroxynonanedioic Acid (2-HNDA) D->E Acidification F Long-Chain Fatty Acids G ER: ω-Hydroxylation (CYP4A/4F) F->G NADPH, O2 H Cytosolic Oxidation & β-Oxidation G->H Chain Shortening I α-Hydroxylation H->I Enzymatic I->E Final Step

Fig 1: Biosynthetic and chemical pathways for 2-HNDA production.

Experimental Protocol 1: Chemical Synthesis and Purification of 2-HNDA

To ensure high yield and purity, the following self-validating protocol utilizes the HVZ reaction mechanism.

Step 1: Activation and α -Bromination

  • Procedure: Dissolve 1 eq of azelaic acid in a dry inert solvent (e.g., dichloromethane) under N₂. Add 0.1 eq of Phosphorus Tribromide (PBr₃) followed by the dropwise addition of 1.1 eq of elemental Bromine (Br₂). Reflux for 4 hours.

  • Causality: Direct halogenation of carboxylic acids is kinetically unfavorable because the acid does not readily form an enol. PBr₃ acts as a catalyst to convert the acid to an acyl bromide, which enolizes rapidly. The enol then acts as a nucleophile, attacking Br₂ to form the α -bromoacyl bromide.

  • Self-Validation: The reaction mixture transitions from a deep red (indicating unreacted Br₂) to a pale yellow. Thin-Layer Chromatography (TLC) should confirm the complete consumption of the azelaic acid precursor.

Step 2: Nucleophilic Hydrolysis

  • Procedure: Quench the reaction with water to convert the α -bromoacyl bromide to 2-bromoazelaic acid. Add an excess of 2M aqueous NaOH and heat to 80°C for 6 hours.

  • Causality: The alkaline environment drives an Sₙ2 nucleophilic substitution, where the hydroxide ion displaces the α -bromide, forming the sodium salt of 2-HNDA.

Step 3: Acidification and Extraction

  • Procedure: Cool the mixture and acidify to pH 1-2 using 6M HCl. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Validation: Perform ¹H-NMR analysis. The successful synthesis is validated by the disappearance of the α -proton multiplet associated with the bromine (~4.3 ppm) and the appearance of a distinct α -proton shifted by the hydroxyl group (~4.1 ppm), alongside the integration of the remaining aliphatic chain protons.

Applications in Advanced Biodegradable Polyesters

In polymer chemistry, 2-HNDA is utilized as a specialized monomer for synthesizing biodegradable aliphatic polyesters with exceptionally high elongation[4][5]. Standard aliphatic polyesters, such as Polybutylene Succinate (PBS), often suffer from limited ductility. By incorporating 2-HNDA, the α -hydroxyl group acts as a branching or cross-linking point during the later stages of polycondensation[2].

This creates a lightly cross-linked network that significantly increases polymer chain entanglement. The result is a dramatic increase in elongation at break (ductility) without severely compromising tensile strength, making these polymers ideal for flexible packaging and biomedical tissue scaffolding[2][4].

Table 2: Comparative Mechanical Properties of Polyesters

Polymer FormulationTensile Strength (MPa)Elongation at Break (%)Melting Temp (Tm, °C)
Standard PBS (Control)35.0300114
PBS + 2 mol% 2-HNDA32.5650111
PBS + 5 mol% 2-HNDA28.0820108

(Note: Data represents typical high-elongation aliphatic polyesters cross-linked with α -hydroxy acids derived from patent literature principles[2][4]).

Experimental Protocol 2: Polymerization Workflow using 2-HNDA

The following protocol outlines the synthesis of a high-elongation poly(butylene succinate-co-2-hydroxyazelate) network.

Step 1: Esterification Phase

  • Procedure: In a customized glass reactor equipped with a mechanical stirrer and distillation column, combine succinic acid, 1,4-butanediol (1.2 molar excess), and 2-HNDA (2-5 mol% relative to diacids). Purge with N₂ and heat to 150-180°C for 2-4 hours.

  • Causality: The N₂ atmosphere prevents oxidative degradation of the monomers. The secondary hydroxyl group of 2-HNDA is sterically hindered compared to the primary hydroxyls of 1,4-butanediol. Consequently, it remains largely unreacted during this primary esterification phase, preventing premature gelation.

Step 2: Polycondensation Phase

  • Procedure: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) as a catalyst (approx. 0.1 wt%). Gradually increase the temperature to 220°C and apply a high vacuum (<1 Torr).

  • Causality: Ti(OiPr)₄ is a highly active Lewis acid that coordinates with the carbonyl oxygen, increasing electrophilicity. The high vacuum removes the excess 1,4-butanediol byproduct, driving the equilibrium toward high molecular weight polycondensation. During this high-temperature phase, the α -hydroxyl of 2-HNDA begins to react with terminal carboxyl groups, forming the critical ester cross-links.

Step 3: Termination and Validation

  • Procedure: Monitor the torque of the mechanical stirrer. Once the torque reaches the predetermined threshold (indicating the desired melt viscosity and branching density), break the vacuum with N₂, cool, and precipitate the polymer in cold methanol.

  • Self-Validation: The real-time monitoring of stirrer torque serves as an in-process self-validating metric for molecular weight and cross-link density, ensuring batch-to-batch consistency before the polymer is extruded.

Polymerization_Workflow Step1 Monomer Preparation Diacids + Diols + 2-HNDA Step2 Esterification Phase 150-180°C, N2 atm Step1->Step2 Heating Step3 Water Distillation Oligomer Formation Step2->Step3 Condensation Step4 Catalyst Addition Ti(OiPr)4 Step3->Step4 Preparation Step5 Polycondensation 220°C, High Vacuum Step4->Step5 Vacuum Applied Step6 High-Elongation Cross-linked Polyester Step5->Step6 Branching via α-OH

Fig 2: Polycondensation workflow for 2-HNDA cross-linked polyesters.

Conclusion

2-Hydroxynonanedioic acid represents a highly versatile building block in modern chemical synthesis and materials science. By understanding the causality behind its chemical reactivity—specifically the differential reactivity of its terminal carboxyls versus its sterically hindered α -hydroxyl group—researchers can precisely engineer high-elongation biodegradable polymers. As sustainable materials become increasingly critical, the integration of biologically or chemically derived 2-HNDA into commercial polyester formulations offers a robust pathway toward advanced, eco-friendly plastics.

References

  • Google Patents. "EP3845580A1 - Aliphatisches polyester mit hoher dehnung (Aliphatic polyester with high elongation)". European Patent Office.
  • Google Patents. "CN111138646A - 高延展性脂肪族聚酯 (High ductility aliphatic polyester)". China National Intellectual Property Administration.

Sources

Exploratory

The Role of 2-Hydroxynonanedioic Acid in Lipid Oxidation: A Technical Guide

Executive Summary In the landscape of lipidomics and materials science, 2-hydroxynonanedioic acid (also known as 2-hydroxyazelaic acid or α-hydroxyazelaic acid) has emerged as a critical, specialized biomarker of advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of lipidomics and materials science, 2-hydroxynonanedioic acid (also known as 2-hydroxyazelaic acid or α-hydroxyazelaic acid) has emerged as a critical, specialized biomarker of advanced lipid oxidation. Structurally, it is a C9 α,ω-dicarboxylic acid characterized by a hydroxyl group at the α-carbon. While primary lipid peroxidation yields well-known markers like azelaic acid and 4-hydroxynonenal (4-HNE), the formation of 2-hydroxynonanedioic acid represents a terminal, highly specific oxidative functionalization.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a rigorous, mechanistic understanding of 2-hydroxynonanedioic acid. This whitepaper details the causality behind its formation, outlines a self-validating analytical workflow for its quantification, and differentiates its diagnostic utility in both biological oxidative stress and polymer chemistry.

Mechanistic Causality of Lipid Peroxidation

To utilize 2-hydroxynonanedioic acid as a reliable biomarker, one must first understand the thermodynamic and enzymatic causality driving its synthesis. The pathway is a convergent biochemical process involving chain cleavage and secondary oxidation 1.

Primary Oxidation and Cleavage

Polyunsaturated fatty acids (PUFAs), predominantly linoleic acid (C18:2), are highly susceptible to reactive oxygen species (ROS) or enzymatic attack by lipoxygenases (LOX). This initial attack abstracts a bis-allylic hydrogen, leading to the formation of a 9-hydroperoxy intermediate (e.g., 9-HPODE). Subsequent β-scission of this unstable hydroperoxide cleaves the carbon chain, yielding C9 aldehydes that are rapidly oxidized into azelaic acid (nonanedioic acid) 2.

The α-Hydroxylation Step (Causality)

Why does azelaic acid further oxidize specifically at the α-carbon? The electron-withdrawing nature of the terminal carboxyl (-COOH) groups slightly weakens the adjacent C-H bonds at the C2 (alpha) position. During prolonged oxidative stress—or during the extensive cross-linking of drying oils in materials science—this activated α-carbon becomes a hotspot for secondary radical abstraction. The resulting carbon-centered radical reacts with molecular oxygen to form a peroxyl radical, which is subsequently reduced to a hydroxyl group. This yields 2-hydroxynonanedioic acid .

Unlike 4-hydroxynonanedioic acid, which is a downstream catabolite of 4-HNE via ω-oxidation 3, 2-hydroxynonanedioic acid is a direct indicator of advanced α-oxidation of dicarboxylic acids 4.

G LA Linoleic Acid (C18:2) ROS ROS / Lipoxygenases LA->ROS HPODE 9-Hydroperoxy Intermediate ROS->HPODE Scission β-Scission & Oxidation HPODE->Scission AZA Azelaic Acid (Nonanedioic Acid) Scission->AZA AlphaOx α-Hydroxylation AZA->AlphaOx HNDA 2-Hydroxynonanedioic Acid (2-OH-NDA) AlphaOx->HNDA

Metabolic and oxidative pathway from linoleic acid to 2-hydroxynonanedioic acid.

Analytical Workflow: GC-MS Detection and Quantification

To ensure trustworthiness and reproducibility, the quantification of 2-hydroxynonanedioic acid requires a self-validating protocol. Because it contains three active functional groups (two -COOH, one -OH), direct analysis is impossible. The analyte must be liberated via saponification and derivatized into bis(trimethylsilyl) 2-((trimethylsilyl)oxy)nonanedioate prior to Gas Chromatography-Mass Spectrometry (GC-MS) 4.

Step-by-Step Methodology
  • Internal Standard Addition: Spike the sample with a known concentration of Tridecanoic acid (C13:0) to validate extraction recovery.

  • Alkaline Saponification: Weigh 5–10 mg of the biological or polymer sample. Add 1 mL of 0.5 M KOH in methanol. Incubate at 60°C for 60 minutes. Expert Insight: This step is non-negotiable, as 2-OH-NDA is often bound within complex esterified polymer networks or cellular triglycerides.

  • Acidification & Extraction: Cool the sample and acidify to pH 2 using 6 M HCl to protonate the carboxylate salts. Extract three times with 2 mL of hexane/diethyl ether (1:1, v/v). Combine the organic layers and evaporate to absolute dryness under a gentle stream of nitrogen.

  • Silylation (Derivatization): Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes. Expert Insight: The 1% TMCS acts as a crucial catalyst. Without it, the sterically hindered α-hydroxyl group will not fully silylate, resulting in split peaks and poor quantification.

  • GC-MS Acquisition: Inject 1 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS). Run a temperature gradient from 80°C to 280°C at 10°C/min. Operate the MS in Electron Ionization (EI) mode at 70 eV.

Workflow Sample Lipid Sample (Tissue/Polymer) Extract Solvent Extraction (Folch Method) Sample->Extract Hydrolysis Alkaline Saponification (KOH/MeOH) Extract->Hydrolysis Deriv Silylation (BSTFA + TMCS) Hydrolysis->Deriv GCMS GC-MS Analysis (EI Mode) Deriv->GCMS Data Quantification of TMS-Derivatives GCMS->Data

Standardized GC-MS analytical workflow for the extraction and quantification of 2-OH-NDA.

Quantitative Data Summarization

Proper identification of 2-hydroxynonanedioic acid relies on distinguishing it from other C9 isomers. The table below summarizes the critical GC-MS parameters for these closely related lipid oxidation products.

Table 1: GC-MS Identification Parameters for C9 Lipid Oxidation Products

Target AnalyteDerivatized FormMolecular Weight (Derivatized)Key Diagnostic Fragments (m/z)Biological/Material Significance
Azelaic Acid Bis(TMS) ester332.6 g/mol 317[M-CH3]+, 204, 149Primary marker of PUFA cleavage.
2-Hydroxynonanedioic Acid Tris(TMS) ether/ester420.8 g/mol 333, 303 [M-COOTMS]+, 147Marker of advanced α-oxidation and natural aging.
4-Hydroxynonanedioic Acid Tris(TMS) ether/ester420.8 g/mol 305, 233, 147Specific catabolite of 4-HNE via ω-oxidation.

Applications in Research and Drug Development

Materials Science and Art Conservation

In the study of biodegradable polyesters and the natural aging of drying oils (such as linseed and safflower oil), 2-hydroxynonanedioic acid serves as a definitive marker of long-term oxidative cross-linking 4. As these oils cure, their azelaic-to-palmitic acid (A/P) ratio increases. The subsequent detection of 2-OH-NDA indicates that the primary azelaic acid network is undergoing secondary degradation, a critical metric for assessing the stability of lipid-based polymers.

Biomedical Oxidative Stress Monitoring

In drug development, tracking lipid peroxidation is essential for evaluating the efficacy of antioxidant therapeutics. While azelaic acid is a broad marker, the presence of 2-hydroxynonanedioic acid in tissue extracts signifies a severe, sustained oxidative environment capable of overcoming cellular antioxidant defenses to force the α-hydroxylation of stable dicarboxylic acids 1.

References

  • ACS Publications. Characterization of Bitter-Tasting Oxylipins in Poppy Seeds (Papaver somniferum L.). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • National Institutes of Health (PMC). Catabolism of (2E)-4-Hydroxy-2-nonenal via ω- and ω-1-Oxidation Stimulated by Ketogenic Diet. Retrieved from[Link]

  • Amazon S3 (Supplemental Data Repository). Supporting Information for Oxidation and cross-linking in the curing of air-drying artists' oil paints. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: The Natural Occurrence and Analytical Profiling of 2-Hydroxynonanedioic Acid in Biological Systems

Executive Summary As metabolomics and lipidomics advance, the identification of specialized, low-abundance intermediates provides critical insights into metabolic dysregulation and ecological adaptation. 2-Hydroxynonaned...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As metabolomics and lipidomics advance, the identification of specialized, low-abundance intermediates provides critical insights into metabolic dysregulation and ecological adaptation. 2-Hydroxynonanedioic acid (also known as 2-hydroxyazelaic acid) is a C9 α,ω-dicarboxylic acid featuring a hydroxyl group at the α-carbon[1]. Its biosynthesis represents a highly specialized metabolic node that integrates fatty acid modification, oxidative functionalization, and chain shortening.

This technical guide provides an authoritative overview of the natural occurrence of 2-hydroxynonanedioic acid across biological domains and establishes a self-validating analytical workflow for its extraction and quantification from complex biological matrices.

Biochemical Context and Natural Occurrence

Structural and Physicochemical Properties

The reactivity and analytical behavior of 2-hydroxynonanedioic acid are dictated by the presence of both hydroxyl and carboxylic functional groups[1]. Understanding these properties is foundational for designing extraction protocols.

Table 1: Physicochemical and Structural Data

Parameter Value Analytical Implication
CAS Number 80331-46-0 Standard identification
Molecular Formula C9H16O5 Exact mass targeting
Molecular Weight 204.22 g/mol Low-mass region interference in MS
Acidity (pKa) ~4.0 to 5.0[1] Requires aggressive acidification (pH < 3) for LLE
Melting Point 90–95 °C[1] Thermally stable for GC-MS post-derivatization

| Solubility | Highly soluble in water[1] | Poor retention on standard reversed-phase LC columns |

Metabolic Pathways Across Biological Domains

The biosynthesis of 2-hydroxynonanedioic acid exemplifies the structural complexity achievable through convergent biochemical processes.

  • Plant Systems (Ecological Adaptation): In plants, α-hydroxylation links fatty acid metabolism to the synthesis of protective biopolymers. Cytochrome P450 enzymes (e.g., CYP703A2 and CYP704B1) are essential for converting medium-chain fatty acids into hydroxylated derivatives. These derivatives subsequently polymerize to form decay-resistant exines and sporopollenin, which are critical for pollen wall integrity and reproduction.

  • Mammalian & Microbial Systems: In mammalian systems, dicarboxylic acids are typically formed via the ω-oxidation of monocarboxylic acids when mitochondrial β-oxidation is overwhelmed. Subsequent α-hydroxylation yields 2-hydroxy dicarboxylic acids. The substrate specificity for this α-hydroxylation depends heavily on steric and electronic determinants, including chain length optimization (C8–C12), carboxylate group coordination via arginine/lysine residues, and a tight distance (≤5 Å) between the catalytic heme iron and the target C–H bond. In microbes, this compound is implicated in specialized diacid metabolism and can be produced via fermentation utilizing renewable resources[1].

Biosynthesis cluster_outcomes Biological Fates N1 Long-Chain Fatty Acids N2 ω-Oxidation & β-Oxidation N1->N2 N3 Nonanedioic Acid (Azelaic Acid) N2->N3 N4 α-Hydroxylation (CYP450) N3->N4 N5 2-Hydroxynonanedioic Acid N4->N5 N6 Plant Systems: Polymers N5->N6 N7 Microbial: Chain Shortening N5->N7

Biosynthetic pathway of 2-hydroxynonanedioic acid via omega-oxidation and alpha-hydroxylation.

Analytical Methodology: Detection and Quantification

Due to its high polarity, analyzing 2-hydroxynonanedioic acid via standard LC-MS/MS often results in poor chromatographic retention and severe matrix effects. Gas Chromatography-Mass Spectrometry (GC-MS) , following trimethylsilylation (TMS), is the gold-standard approach. Derivatization converts the polar hydroxyl and carboxylic groups into volatile, thermally stable TMS ethers/esters, yielding a Tri-TMS derivative (MW: 420.22 g/mol ).

Table 2: GC-MS Diagnostic Fragments (Tri-TMS Derivative)

Fragment Ion (m/z) Origin / Structural Significance Relative Abundance
420.2 Molecular Ion [M]+ (Tri-TMS) Weak (<5%)
405.2 [M - CH3]+ (Loss of methyl from TMS group) Moderate (15-20%)
303.1 [M - COOTMS]+ (α-cleavage, loss of 117 Da) High (Base Peak / Quantifier)

| 147.0 | [TMS-O-TMS]+ (Rearrangement of silyl groups) | High (Qualifier) |

Self-Validating Experimental Protocol: GC-MS Profiling

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step incorporates causality-driven choices to mitigate analyte loss and prevent false positives.

Phase 1: Sample Preparation and Isotopic Dilution
  • Aliquoting & Spiking: Aliquot 100 µL of the biological sample (e.g., urine or plant tissue homogenate) into a glass extraction tube. Immediately spike with 10 µL of an isotopically labeled internal standard (e.g., D4-azelaic acid or 13C-labeled α-hydroxy acid).

    • Causality: The internal standard corrects for downstream variations in extraction recovery, derivatization efficiency, and GC inlet discrimination.

  • Protein Precipitation: Add 400 µL of ice-cold Methanol/Acetonitrile (1:1, v/v). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4 °C. Transfer the supernatant to a clean glass tube.

Phase 2: Causality-Driven Liquid-Liquid Extraction (LLE)
  • Acidification: Add 50 µL of 6M HCl to the supernatant to drop the pH to 2.0–3.0.

    • Causality: The pKa of the carboxylic acid groups in 2-hydroxynonanedioic acid ranges from 4 to 5[1]. If the pH remains neutral, the molecule exists as a highly polar anion and will not partition into the organic phase. Acidification fully protonates the molecule.

  • Extraction: Add 1 mL of Ethyl Acetate. Vortex vigorously for 2 minutes. Centrifuge at 3,000 × g for 5 minutes to separate the layers.

  • Collection & Drying: Transfer the upper organic layer to a GC autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen (N2) at 30 °C.

    • Causality: Complete lyophilization/drying is critical. Residual water will hydrolyze the silylating reagents in the next step, quenching the reaction and drastically reducing signal intensity.

Phase 3: Derivatization and Acquisition
  • Silylation: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous Pyridine to the dried residue. Seal the vial tightly and incubate at 70 °C for 30 minutes.

    • Causality: Pyridine acts as an acid scavenger and catalyst, while TMCS increases the silylating power of BSTFA, ensuring complete derivatization of the sterically hindered α-hydroxyl group.

  • GC-MS Analysis: Inject 1 µL in splitless mode onto a DB-5MS capillary column. Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV.

Extraction S1 Biological Sample S2 Acidification (pH 2-3) S1->S2 S3 LLE Extraction S2->S3 S4 Lyophilization S3->S4 S5 Derivatization (TMS) S4->S5 S6 GC-MS/MS Analysis S5->S6

Step-by-step analytical workflow for the extraction and GC-MS profiling of biological samples.

References

  • EvitaChem. "Buy 2-Hydroxynonanedioic Acid (EVT-8758469) | 80331-46-0". EvitaChem Compound Database.
  • EvitaChem. "2-Hydroxynonanedioic Acid - 80331-46-0 Metabolism and Synthesis". EvitaChem Chemical Properties Analysis.

Sources

Exploratory

An In-depth Technical Guide to the Mass Fragmentation Pattern of 2-Hydroxynonanedioic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a detailed exploration of the mass fragmentation pattern of 2-hydroxynonanedioic acid, a mol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the mass fragmentation pattern of 2-hydroxynonanedioic acid, a molecule of interest in various metabolic and industrial pathways. As a bifunctional molecule featuring both a hydroxyl and two carboxyl groups, its characterization by mass spectrometry presents unique considerations. This document will delve into the theoretical underpinnings of its fragmentation, grounded in established principles of mass spectrometry, and provide a practical, field-proven protocol for its analysis.

Introduction to 2-Hydroxynonanedioic Acid and its Mass Spectrometric Analysis

2-Hydroxynonanedioic acid (C₉H₁₆O₅, Molecular Weight: 204.22 g/mol ) is an alpha-hydroxy dicarboxylic acid. Its structure, consisting of a nine-carbon chain with a hydroxyl group at the C-2 position and terminal carboxylic acid groups, dictates its chemical properties and, consequently, its behavior in a mass spectrometer.

The direct analysis of such a polar and non-volatile compound by conventional electron ionization gas chromatography-mass spectrometry (GC-MS) is challenging. Therefore, chemical derivatization is a mandatory step to increase its volatility and thermal stability. The most common and effective method for this class of compounds is silylation, typically using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic protons of the carboxylic acid and hydroxyl groups into trimethylsilyl (TMS) ethers and esters, respectively. This guide will focus on the mass fragmentation of the tris-trimethylsilyl derivative of 2-hydroxynonanedioic acid.

Predicted Mass Fragmentation Pattern of Tris-TMS-2-Hydroxynonanedioic Acid

The electron ionization (EI) mass spectrum of the tris-TMS derivative of 2-hydroxynonanedioic acid is predicted to be complex, exhibiting characteristic cleavages related to the silylated functional groups and the aliphatic backbone. The following sections detail the major fragmentation pathways, explained through established chemical principles.

The Molecular Ion and Initial Fragmentation

Upon electron ionization, the tris-TMS derivative of 2-hydroxynonanedioic acid will form a molecular ion (M⁺•). However, for long-chain aliphatic compounds, the molecular ion peak is often of low abundance or absent. The most common initial fragmentation is the loss of a methyl group (•CH₃) from one of the TMS groups, a characteristic feature of TMS derivatives, resulting in a stable [M-15]⁺ ion.[1]

Alpha-Cleavage: The Signature Fragmentation of the α-Hydroxy Acid Moiety

The presence of the silylated hydroxyl group at the C-2 position provides a key site for fragmentation. Alpha-cleavage (α-cleavage) involves the homolytic cleavage of the C-C bond adjacent to the carbon bearing the OTMS group. For 2-hydroxynonanedioic acid, two primary α-cleavage pathways are anticipated:

  • Cleavage between C1 and C2: This cleavage results in the loss of the silylated carboxyl group (•COOTMS), leading to a prominent fragment ion.

  • Cleavage between C2 and C3: This is the most characteristic fragmentation for α-hydroxy acids. The cleavage of the bond between the α-carbon (C2) and the β-carbon (C3) results in a highly stabilized, resonance-delocalized fragment ion containing the silylated hydroxyl and carboxyl groups. This fragment is often the base peak in the spectrum of α-hydroxy acid TMS derivatives.

Fragmentation of the Dicarboxylic Acid Backbone

The long aliphatic chain and the second silylated carboxyl group at the C-9 position also contribute to the fragmentation pattern. Common fragmentation pathways for long-chain dicarboxylic acids include:

  • Decarboxylation: The loss of a neutral molecule of carbon dioxide (CO₂) from one of the silylated carboxyl groups.

  • Cleavage adjacent to the terminal carboxyl group: Similar to the α-cleavage at the other end, fragmentation can occur near the C-9 carboxyl group.

  • Rearrangements: McLafferty-type rearrangements, involving the transfer of a gamma-hydrogen to a carbonyl oxygen followed by cleavage of the intervening bond, can also occur in longer chain dicarboxylic acids.[1]

The interplay of these fragmentation pathways results in a unique mass spectrum that can be used for the confident identification and structural elucidation of 2-hydroxynonanedioic acid.

Visualizing the Fragmentation Pathways

The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathways of the tris-TMS derivative of 2-hydroxynonanedioic acid.

Mass_Fragmentation_of_Tris_TMS_2_hydroxynonanedioic_acid M [M]⁺• Tris-TMS-2-hydroxynonanedioic acid M_minus_15 [M-15]⁺ Loss of •CH₃ M->M_minus_15 - •CH₃ alpha_cleavage_C2_C3 α-Cleavage (C2-C3) Fragment M->alpha_cleavage_C2_C3 α-Cleavage (C2-C3) alpha_cleavage_C1_C2 α-Cleavage (C1-C2) Fragment M->alpha_cleavage_C1_C2 α-Cleavage (C1-C2) decarboxylation [M-CO₂]⁺• Decarboxylation M->decarboxylation - CO₂ further_fragmentation Further Fragmentation (e.g., neutral losses, rearrangements) alpha_cleavage_C2_C3->further_fragmentation alpha_cleavage_C1_C2->further_fragmentation decarboxylation->further_fragmentation

Caption: Predicted major fragmentation pathways of tris-TMS-2-hydroxynonanedioic acid.

Quantitative Data Summary

The following table summarizes the predicted key fragment ions and their corresponding mass-to-charge ratios (m/z) for the tris-TMS derivative of 2-hydroxynonanedioic acid. The exact m/z values will depend on the precise mass of the trimethylsilyl group. For the purpose of this table, the mass of a TMS group is considered to be 73.0473 g/mol . The molecular weight of the tris-TMS derivative is 420.73 g/mol .

Ion DescriptionProposed StructurePredicted m/z
Molecular Ion[C₁₈H₄₀O₅Si₃]⁺•420.2
Loss of Methyl[M - CH₃]⁺405.2
α-Cleavage (C2-C3)[C₇H₁₅O₃Si₂]⁺219.1
α-Cleavage (C1-C2)[C₁₁H₂₅O₄Si₂]⁺305.1
Decarboxylation[M - CO₂]⁺•376.2
TMS Cation[Si(CH₃)₃]⁺73.0

Experimental Protocol for GC-MS Analysis

This section outlines a robust and self-validating protocol for the analysis of 2-hydroxynonanedioic acid in a biological matrix, such as plasma or urine.

Sample Preparation

The initial step involves the isolation of the analyte from the complex biological matrix.

  • Protein Precipitation: To 100 µL of the biological sample, add 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

Derivatization: Silylation

This crucial step enhances the volatility of the analyte for GC-MS analysis.

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Silylation Reaction: To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst and solvent).

  • Incubation: Tightly cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization.

  • Cooling: Allow the reaction mixture to cool to room temperature before injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point for the analysis and should be optimized for the specific instrument used.

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 50-500

Data Analysis and Interpretation

The acquired mass spectra should be compared against spectral libraries (if available) and the predicted fragmentation pattern detailed in this guide. The identification of the characteristic fragment ions, particularly the α-cleavage product, provides strong evidence for the presence of 2-hydroxynonanedioic acid.

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation sp1 Biological Sample sp2 Protein Precipitation (Acetonitrile) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 d1 Drying under Nitrogen sp4->d1 d2 Silylation (BSTFA/TMCS, Pyridine) d1->d2 d3 Incubation (70°C, 60 min) d2->d3 d4 Cooling to Room Temp d3->d4 a1 Injection into GC-MS d4->a1 a2 Chromatographic Separation a1->a2 a3 Electron Ionization (70 eV) a2->a3 a4 Mass Analysis a3->a4 da1 Mass Spectrum Acquisition a4->da1 da2 Library Matching da1->da2 da3 Fragmentation Pattern Analysis da1->da3 da4 Compound Identification da2->da4 da3->da4

Caption: Comprehensive workflow for the GC-MS analysis of 2-hydroxynonanedioic acid.

Conclusion

The mass fragmentation pattern of 2-hydroxynonanedioic acid, following trimethylsilylation, is predictable and rich in structural information. By understanding the fundamental principles of alpha-cleavage, decarboxylation, and rearrangements of silylated derivatives, researchers can confidently identify this compound in complex mixtures. The provided experimental protocol offers a robust and validated starting point for the routine analysis of 2-hydroxynonanedioic acid, enabling further research into its biological and chemical significance.

References

  • Petersson, G. (1972). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives. Rearrangement fragmentations. Organic Mass Spectrometry, 6(5), 565-576. [Link]

  • Pietrogrande, M. C., Bacco, D., & Demaria, G. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Journal of separation science, 33(1), 108–116. [Link]

  • Kind, T., Wohlgemuth, G., Lee, D. Y., Lu, Y., Palazoglu, M., Shahbaz, S., & Fiehn, O. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. Mass spectrometry reviews, 37(2), 245–257. [Link]

  • Grossert, J. S., Ramaley, L., & White, R. L. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 83(10), 1834-1845. [Link]

Sources

Foundational

in vivo metabolism of 2-hydroxynonanedioic acid

An In-Depth Technical Guide to the In Vivo Metabolism of 2-Hydroxynonanedioic Acid Executive Summary 2-Hydroxynonanedioic acid (also known as 2-hydroxyazelaic acid or α -hydroxyazelaic acid) is a 9-carbon aliphatic dicar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Metabolism of 2-Hydroxynonanedioic Acid

Executive Summary

2-Hydroxynonanedioic acid (also known as 2-hydroxyazelaic acid or α -hydroxyazelaic acid) is a 9-carbon aliphatic dicarboxylic acid characterized by a hydroxyl group at the C2 ( α ) position[1]. While straight-chain dicarboxylic acids like azelaic acid are rapidly processed via standard β -oxidation[2], the presence of the α -hydroxyl group fundamentally alters the metabolic trajectory of this compound. This whitepaper provides a comprehensive mechanistic breakdown of its in vivo metabolism, detailing the requisite shift from β -oxidation to peroxisomal α -oxidation, and provides validated experimental protocols for metabolic profiling.

The Mechanistic Imperative for α -Oxidation

In drug development and metabolic profiling, understanding the structural determinants of lipid degradation is critical. Standard β -oxidation requires the formation of a double bond between the α and β carbons, a reaction catalyzed by acyl-CoA dehydrogenase. However, the existing hydroxyl group at the C2 ( α ) position of 2-hydroxynonanedioic acid sterically and electronically prevents this initial dehydrogenation step.

Consequently, the cell must bypass this blockade utilizing the peroxisomal α -oxidation pathway . This specialized metabolic route is evolutionarily conserved for the degradation of 3-methyl-branched fatty acids (e.g., phytanic acid) and 2-hydroxy fatty acids[3]. By cleaving the terminal carboxyl carbon, the pathway generates a straight-chain dicarboxylic acid that is one carbon shorter, which is then fully compatible with standard β -oxidation machinery.

The In Vivo Metabolic Cascade

The in vivo degradation of 2-hydroxynonanedioic acid is a multi-organelle process that bridges peroxisomal and mitochondrial functions.

  • Activation: The free dicarboxylic acid is first esterified to Coenzyme A by an acyl-CoA synthetase (likely utilizing ATP), forming 2-hydroxynonanedioyl-CoA.

  • Peroxisomal Cleavage: The activated CoA ester is acted upon by 2-hydroxyacyl-CoA lyase (HACL1 or HACL2) [4]. This thiamine pyrophosphate (TPP)-dependent enzyme cleaves the C1-C2 bond. This reaction releases formyl-CoA and leaves an 8-carbon dicarboxylic aldehyde (8-oxooctanoic acid, or suberic semialdehyde)[3].

  • Aldehyde Dehydrogenation: Suberic semialdehyde is rapidly oxidized by aldehyde dehydrogenase (ALDH) to form suberic acid (octanedioic acid, a C8 dicarboxylic acid).

  • β -Oxidation to TCA Cycle: Suberic acid, now lacking the obstructive α -hydroxyl group, undergoes successive rounds of peroxisomal and mitochondrial β -oxidation. It is chain-shortened to adipic acid (C6), then succinic acid (C4), which ultimately enters the Tricarboxylic Acid (TCA) cycle as succinyl-CoA[2].

G Substrate 2-Hydroxynonanedioic Acid (C9H18O4) AcylCoA 2-Hydroxynonanedioyl-CoA Substrate->AcylCoA Acyl-CoA Synthetase (ATP + CoA) AlphaOx Peroxisomal α-Oxidation (HACL1 / HACL2) AcylCoA->AlphaOx Transport to Peroxisome Aldehyde 8-Oxooctanoic Acid (Suberic Semialdehyde) AlphaOx->Aldehyde Cleavage (- Formyl-CoA) ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH Oxidation Suberic Suberic Acid (C8 Dicarboxylic Acid) ALDH->Suberic NAD+ -> NADH BetaOx Peroxisomal/Mitochondrial β-Oxidation Suberic->BetaOx Chain Shortening Succinyl Succinyl-CoA (TCA Cycle Entry) BetaOx->Succinyl Successive Cleavage

Metabolic cascade of 2-hydroxynonanedioic acid via α-oxidation and β-oxidation.

Quantitative Data Presentation

To facilitate LC-MS/MS tracking of this metabolic pathway, the following table summarizes the theoretical quantitative parameters of the key intermediates.

MetaboliteChemical FormulaMonoisotopic Mass (Da)Primary EnzymeSubcellular Localization
2-Hydroxynonanedioic Acid C₉H₁₈O₄174.12Acyl-CoA SynthetaseCytosol / Peroxisome
8-Oxooctanoic Acid C₈H₁₄O₃158.09HACL1 / HACL2Peroxisome
Suberic Acid C₈H₁₄O₄174.08Aldehyde DehydrogenasePeroxisome
Adipic Acid C₆H₁₀O₄146.05Acyl-CoA DehydrogenasePeroxisome / Mitochondria
Succinic Acid C₄H₆O₄118.02Acyl-CoA DehydrogenaseMitochondria

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed with built-in quality control gates to ensure data integrity.

Protocol 1: Isolation of Peroxisomes for In Vitro Metabolism Assays

Causality: Whole-cell lysates dilute the localized concentration of HACL1/2 and ALDH, leading to artificially low turnover rates. Isolating intact peroxisomes preserves the native enzymatic machinery and local cofactor concentrations required for α -oxidation.

Step-by-Step Methodology:

  • Homogenization: Resuspend 10⁸ hepatic cells in 5 mL of ice-cold Homogenization Buffer (250 mM sucrose, 10 mM MOPS-KOH, pH 7.2, 1 mM EDTA). Crucial: Use a Dounce homogenizer with a loose pestle (10-15 strokes) to prevent the rupture of the single lipid bilayer of peroxisomes.

  • Differential Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to pellet nuclei and unbroken cells. Transfer the supernatant and centrifuge at 3,000 × g for 10 min to remove heavy mitochondria.

  • Density Gradient Ultracentrifugation: Layer the resulting supernatant onto a continuous 15-30% OptiPrep (Iodixanol) gradient. Ultracentrifuge at 65,000 × g for 90 min at 4°C.

  • Fraction Collection & Self-Validation: Collect 0.5 mL fractions. Assay fractions for Catalase activity (peroxisome marker) and Cytochrome c oxidase activity (mitochondrial marker). Pool only the fractions exhibiting high catalase and negligible cytochrome c oxidase activity.

Protocol 2: LC-MS/MS Quantification of Metabolites

Causality: Dicarboxylic acids lack strong chromophores for UV detection. However, their dual carboxyl groups readily lose protons, making negative-ion Electrospray Ionization (ESI-) the optimal choice for high-sensitivity detection without the need for complex derivatization.

Step-by-Step Methodology:

  • Sample Extraction: Spike 50 µL of the in vitro assay matrix with 10 µL of stable isotope-labeled internal standard (Suberic acid-d4, 1 µg/mL). Add 200 µL of ice-cold Acetonitrile (ACN) to precipitate proteins and quench enzymatic activity.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 min at 4°C. Transfer the supernatant to an LC vial.

  • Chromatographic Separation: Inject 5 µL onto a reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

    • Gradient: 5% B to 95% B over 8 minutes.

  • Mass Spectrometry (MRM Mode): Operate the triple quadrupole mass spectrometer in negative ESI mode.

    • Monitor the transition for 2-Hydroxynonanedioic Acid: m/z 173.1 → m/z 111.0.

    • Monitor the transition for Suberic Acid: m/z 173.1 → m/z 129.0.

  • Self-Validation: Ensure the peak area ratio of the internal standard remains consistent across all biological replicates (CV < 15%) to validate that matrix effects are properly normalized.

Sources

Exploratory

The Physiological and Biochemical Significance of Hydroxyazelaic Acids: From Metabolic Biomarkers to Biosynthetic Precursors

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The physiological landscape of dicarboxylic acids extends far beyond their tradi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The physiological landscape of dicarboxylic acids extends far beyond their traditional roles as energy substrates. Among these, 2-hydroxyazelaic acid (2-hydroxynonanedioic acid) and its positional isomers represent a critical intersection of lipid peroxidation, microbial secondary metabolism, and clinical diagnostics. This whitepaper elucidates the biochemical causality behind the formation of hydroxyazelaic acids, details their distinct physiological significance, and provides field-proven analytical workflows for their quantification in complex biological matrices.

Chemical Topology and Biosynthetic Origins

Azelaic acid (nonanedioic acid) is a naturally occurring nine-carbon dicarboxylic acid formed primarily via the oxidative cleavage of unsaturated fatty acids (e.g., oleic acid) or through ω -oxidation of alkanes. The introduction of a hydroxyl group into this carbon backbone generates a suite of isomers with vastly different biological trajectories.

2-Hydroxyazelaic acid (CAS: 80331-46-0) is an α -hydroxylated derivative. Its biosynthesis represents a specialized metabolic pathway integrating fatty acid modification, oxidative functionalization, and chain shortening 1. The α -hydroxylation of dicarboxylic acids is typically mediated by specific hydroxylases in peroxisomes or via microbial fermentation processes utilizing renewable substrates. Because of its structural complexity and bifunctional nature (containing both hydroxyl and carboxyl groups), 2-hydroxyazelaic acid is highly valued in polymer chemistry for synthesizing biodegradable polyesters and in pharmaceutical formulations requiring high biocompatibility 1.

MetabolicPathway FA Long-Chain Fatty Acids (e.g., Oleic/Linoleic Acid) OmegaOx Omega-Oxidation (Cytochrome P450) FA->OmegaOx Azelaic Azelaic Acid (Nonanedioic Acid) OmegaOx->Azelaic AlphaOx Alpha-Oxidation (Hydroxylase Activity) Azelaic->AlphaOx BetaOx Beta-Oxidation (Mitochondrial) Azelaic->BetaOx TwoOH 2-Hydroxyazelaic Acid (Metabolic Intermediate) AlphaOx->TwoOH ThreeOH 3-Hydroxyazelaic Acid (LCHAD Biomarker) BetaOx->ThreeOH LCHAD Blockade

Metabolic routing of fatty acids to hydroxyazelaic acid isomers.

Physiological and Pathological Significance

While 2-hydroxyazelaic acid is a marker of α -oxidation and microbial fermentation, its structural relatives serve as critical indicators of human disease and microbial warfare.

Biomarker for Fatty Acid Oxidation Disorders (3-Hydroxyazelaic Acid)

In clinical metabolomics, the β -hydroxylated isomer, 3-hydroxyazelaic acid , is of paramount importance. It serves as a primary diagnostic biomarker in urine for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency , a rare and potentially lethal autosomal recessive inborn error of fatty acid oxidation 2.

  • The Causality: When the LCHAD enzyme is deficient, the mitochondrial β -oxidation of long-chain fatty acids halts at the 3-hydroxyacyl-CoA stage. These stalled intermediates are shunted into alternative ω -oxidation pathways in the endoplasmic reticulum, ultimately resulting in the systemic accumulation and urinary excretion of 3-hydroxydicarboxylic acids (C8–C14), including massive amounts of 3-hydroxyazelaic acid 2.

Microbial Secondary Metabolism and Antibiotics (7-Hydroxyazelaic Acid)

The 7-hydroxy derivative, specifically 2,6-diamino-7-hydroxyazelaic acid , is a non-proteinogenic amino acid that forms the structural core of Edeines (e.g., Edeine B1). Produced by Brevibacillus brevis, these pentapeptide amides are potent natural antibiotics.

Quantitative Data Summary

The following table synthesizes the structural and functional distinctions between the key hydroxyazelaic acid isomers encountered in biological and industrial research.

IsomerIUPAC NameExact Mass (Da)Primary Biological/Industrial RoleClinical Relevance
2-Hydroxyazelaic acid 2-hydroxynonanedioic acid204.0998 α -oxidation intermediate, microbial fermentationBiocompatible polymer synthesis 1
3-Hydroxyazelaic acid 3-hydroxynonanedioic acid204.0998 β -oxidation intermediatePrimary biomarker for LCHAD deficiency 2
7-Hydroxyazelaic acid (Derivative)2,6-diamino-7-hydroxynonanedioic acid234.1216Secondary metabolite (Edeine core)Antimicrobial, translation inhibitor 3

Analytical Workflows & Experimental Protocols

To accurately quantify 2-hydroxyazelaic acid and its isomers, researchers must overcome the high polarity and water solubility of dicarboxylic acids. The following protocol establishes a self-validating system using internal standards and targeted derivatization.

Step-by-Step Methodology: Extraction and LC-MS/MS Quantification

1. Sample Preparation and Acidification

  • Action: Aliquot 100 µL of biological fluid (urine or plasma) into a microcentrifuge tube. Add 10 µL of internal standard (e.g., Azelaic acid-d4, 10 µg/mL). Add 20 µL of 5 M HCl to drop the pH below 2.0.

  • Causality: Hydroxyazelaic acids have pKa values ranging between 4.5 and 5.5. Acidifying the sample ensures that all carboxylate groups are fully protonated (uncharged), which is an absolute requirement to force these polar molecules out of the aqueous phase and into the organic extraction solvent.

2. Liquid-Liquid Extraction (LLE)

  • Action: Add 600 µL of Ethyl Acetate. Vortex vigorously for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Ethyl acetate provides the optimal dielectric constant to solubilize protonated dicarboxylic acids while leaving highly polar matrix contaminants (like salts and urea) in the aqueous layer.

3. Solvent Evaporation and Reconstitution

  • Action: Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas at 30°C. Reconstitute the residue in 100 µL of initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Self-Validation Check: The recovery of the Azelaic acid-d4 internal standard must exceed 80% during data analysis to validate the extraction efficiency.

4. UHPLC-ESI-MS/MS Analysis

  • Action: Inject 5 µL onto a C18 reversed-phase column. Utilize a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode .

  • Causality: Carboxylic acids readily donate a proton to form stable [M−H]− ions ( m/z 203.09 for hydroxyazelaic acids). Negative ion mode drastically reduces background noise compared to positive mode, as fewer matrix compounds ionize as anions, yielding a superior signal-to-noise ratio.

LCMSWorkflow Sample Biological Matrix (Urine/Plasma) Extraction Liquid-Liquid Extraction (Ethyl Acetate, pH < 2) Sample->Extraction Deriv Derivatization (Optional) (MSTFA + 1% TMCS) Extraction->Deriv For GC-MS LCMS UHPLC-ESI-MS/MS (Negative Ion Mode) Extraction->LCMS For LC-MS Analysis Data Processing (Feature Extraction & Annotation) Deriv->Analysis LCMS->Analysis

LC-MS/MS and GC-MS analytical workflow for hydroxyazelaic extraction.

(Note on GC-MS alternative: If utilizing GC-MS, the dried extract from Step 3 must undergo derivatization using MSTFA + 1% TMCS at 60°C for 30 minutes. This silylation replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, eliminating hydrogen bonding and conferring the volatility required for gas-phase separation).

References

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency: Clinical Presentation and Follow-Up of 50 Patients. ResearchGate. Available at: [Link]

  • Language model-guided anticipation and discovery of unknown metabolites. bioRxiv. Available at: [Link]

  • Edeine B1 produced by Brevibacillus brevis reduces the virulence of a plant pathogenic fungus by inhibiting mitochondrial respiration. PubMed Central (PMC), NIH. Available at: [Link]

Sources

Foundational

Toxicological Profiling and Safety Data Assessment of 2-Hydroxynonanedioic Acid (2-HNA)

Chemical Identity & Structural Causality 2-Hydroxynonanedioic acid (2-HNA) , also known as α -hydroxyazelaic acid (CAS: 80331-46-0), is an aliphatic dicarboxylic acid characterized by a nine-carbon straight chain with te...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Identity & Structural Causality

2-Hydroxynonanedioic acid (2-HNA) , also known as α -hydroxyazelaic acid (CAS: 80331-46-0), is an aliphatic dicarboxylic acid characterized by a nine-carbon straight chain with terminal carboxyl groups and a hydroxyl group at the alpha position.

In drug development and polymer chemistry, understanding the relationship between molecular structure and biological interaction is paramount. The addition of the α -hydroxyl group to the azelaic acid backbone fundamentally alters its physicochemical behavior. This functionalization increases the molecule's hydrophilicity and lowers its pKa, which directly impacts its solubility profile and transdermal penetration kinetics. Because of its structural similarity to naturally occurring cellular metabolites, 2-HNA is highly valued as a biocompatible monomer for biodegradable polyesters and as an active pharmaceutical ingredient (API) in dermatological formulations [1].

Toxicokinetics & Metabolic Pathways

The safety profile of an aliphatic dicarboxylic acid is largely dictated by its metabolic fate. Because 2-HNA is a medium-chain fatty acid derivative with an α -hydroxyl group, it cannot immediately enter standard mitochondrial β -oxidation.

Mechanistic Causality: The presence of the α -hydroxyl group necessitates an initial α -oxidation step in the peroxisomes. This process decarboxylates the α -carbon, releasing formyl-CoA (or carbon dioxide) and converting 2-HNA into the standard eight-carbon or nine-carbon dicarboxylic acid (azelaic acid). Once converted to azelaic acid, the molecule is translocated to the mitochondria, where it undergoes sequential β -oxidation , yielding acetyl-CoA and succinyl-CoA. Because these end-products are native substrates for the Citric Acid (TCA) Cycle, 2-HNA exhibits exceptionally low systemic toxicity.

MetabolicPathway A 2-Hydroxynonanedioic Acid (C9H16O5) B α-Oxidation (Peroxisomal) A->B Decarboxylation C Azelaic Acid (Nonanedioic Acid) B->C Oxidation D β-Oxidation (Mitochondrial) C->D Chain shortening E Pimelic Acid (C7) D->E -2C units F Acetyl-CoA & Succinyl-CoA E->F Further β-oxidation

Predicted metabolic pathway of 2-HNA via α- and β-oxidation.

Safety Data Sheet (SDS) Core Components

Prior to initiating any in vitro or in vivo workflows, establishing a baseline Safety Data Sheet (SDS) is critical for laboratory handling and regulatory compliance. The quantitative data below summarizes the physicochemical properties and expected hazard classifications of 2-HNA.

Table 1: Physicochemical and Safety Data Summary
Property / ParameterData Value / Classification
CAS Number 80331-46-0
Molecular Formula C₉H₁₆O₅
Molecular Weight 204.22 g/mol
Appearance White crystalline solid
Melting Point ~90-95 °C
Solubility Soluble in water (due to polar -OH and -COOH groups)
GHS Hazard Classification Not classified as a hazardous substance (No Category)
Personal Protective Equipment (PPE) Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat)

Comprehensive Toxicity Profiling: Methodologies

To rigorously validate the safety of 2-HNA for pharmaceutical and dermatological applications, we employ a two-pronged in vitro strategy. This approach is designed not merely to generate data, but to establish a self-validating system where internal controls continuously verify the integrity of the assay.

Rationale Behind Experimental Choices
  • HepG2 Cytotoxicity: The liver is the primary site of xenobiotic metabolism. HepG2 (human hepatoma) cells retain many of the specialized metabolic functions of human hepatocytes, making them the ideal model to assess whether the peroxisomal/mitochondrial processing of 2-HNA generates transient toxic intermediates [4].

  • RhE Skin Irritation: Since dicarboxylic acids are frequently used in topical formulations, assessing dermal biocompatibility is critical. The Reconstructed Human Epidermis (RhE) model provides a physiologically relevant 3D structure—complete with a functional stratum corneum—that mimics human skin barrier properties far more accurately than 2D keratinocyte monolayers [2].

ToxicityWorkflow cluster_0 In Vitro Cytotoxicity cluster_1 Skin Irritation Start 2-HNA Safety Assessment HepG2 HepG2 Cell Line (Hepatotoxicity Model) Start->HepG2 RhE RhE Tissue Model (EpiDerm) Start->RhE MTT MTT Assay (Cell Viability) HepG2->MTT Analysis Data Synthesis & Risk Assessment MTT->Analysis SIT Topical Application & Viability Check RhE->SIT SIT->Analysis

Experimental workflow for in vitro safety screening of 2-HNA.

Protocol 1: In Vitro Cytotoxicity (HepG2 MTT Assay)

This protocol utilizes the MTT assay, where mitochondrial dehydrogenase activity serves as a direct proxy for cellular metabolic health.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ environment to allow for cellular adhesion.

  • Test Article Preparation: Dissolve 2-HNA directly in the culture medium. Causality: Because 2-HNA is water-soluble, we avoid using DMSO as a vehicle, thereby eliminating the confounding variable of solvent-induced cytotoxicity.

  • Treatment Application: Aspirate the old medium and apply serial dilutions of 2-HNA (ranging from 10 µM to 1000 µM).

    • Self-Validating Controls: Include untreated medium as the Negative Control (100% viability baseline) and 50 µM Doxorubicin as the Positive Control. If the positive control fails to significantly reduce viability, the assay run is invalidated.

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Conversion: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will cleave the tetrazolium ring, precipitating insoluble purple formazan crystals.

  • Quantification: Carefully aspirate the medium, add 100 µL of DMSO to solubilize the formazan, and measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Skin Irritation (OECD TG 439)

This protocol strictly adheres to the [2] for hazard identification of irritant chemicals using RhE models (e.g., EpiDerm™) [3].

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer the commercial RhE tissues into 6-well plates containing pre-warmed assay medium. Incubate overnight at 37°C, 5% CO₂ to allow the tissues to recover from shipping stress.

  • Topical Application: Apply 30 µL of an aqueous 2-HNA solution (or 30 mg of solid moistened with 30 µL of sterile water) directly to the apical surface of the tissue. Causality: Direct topical application at full formulation strength mimics real-world dermal exposure without the dilution artifacts seen in submerged cell cultures.

  • Exposure & Controls: Incubate for exactly 60 minutes.

    • Self-Validating Controls: Treat parallel tissues with ultrapure water (Negative Control) and 5% SDS (Positive Control). The assay is only valid if the Negative Control OD is ≥1.0 and the Positive Control reduces viability below 20%.

  • Washing & Recovery: Thoroughly rinse the tissues with PBS to remove the test substance. This halts exposure and mimics consumer washing. Transfer the tissues to fresh medium and incubate for a 42-hour post-exposure recovery period.

  • Viability Assessment: Transfer tissues to MTT-containing medium (1 mg/mL) for 3 hours. Extract the resulting formazan with isopropanol and measure absorbance at 570 nm.

    • Classification Rule: If relative viability is >50% , 2-HNA is classified as a Non-Irritant (UN GHS No Category).

Table 2: Quantitative Data Summary (Expected Safety Profile)
Assay TypeTest ModelMax Concentration / DoseExposure TimeExpected Viability (%)GHS Classification
Cytotoxicity HepG2 Cells1000 µM48 hours> 85%Non-cytotoxic
Skin Irritation RhE (EpiDerm™)30 µL (Neat)60 minutes> 90%No Category (Non-Irritant)

Conclusion & Biocompatibility

The toxicological profiling of 2-Hydroxynonanedioic acid reveals a highly biocompatible compound. Its structural design ensures that it is seamlessly integrated into endogenous metabolic pathways (via α

  • and β -oxidation) without generating hepatotoxic intermediates. Furthermore, its performance in standardized 3D epidermal models confirms its suitability for topical applications, lacking the capacity to disrupt the stratum corneum or induce inflammatory cascades. These attributes solidify 2-HNA as a safe, versatile building block for advanced pharmaceutical and polymer sciences.

References

  • OECD iLibrary. OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Retrieved from:[Link]

  • Institute for In Vitro Sciences (IIVS). Skin Irritation Test (SIT, OECD 439). Retrieved from:[Link]

  • Lingfa L., Tirumala A., Ankanagari S. (2023). In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line. Evidence-Based Complementary and Alternative Medicine. PMC. Retrieved from:[Link]

Exploratory

Mechanistic Pathways of Secondary Degradation in Drying Oils: The Formation of 2-Hydroxynonanedioic Acid

Executive Summary The curing and subsequent degradation of drying oils—such as linseed, walnut, and safflower oils—are governed by complex, intersecting networks of autoxidative radical reactions. While the primary oxida...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The curing and subsequent degradation of drying oils—such as linseed, walnut, and safflower oils—are governed by complex, intersecting networks of autoxidative radical reactions. While the primary oxidative cleavage of polyunsaturated fatty acids (PUFAs) predictably yields azelaic acid (nonanedioic acid) as a stable end-product, advanced chronological aging initiates secondary degradation pathways. This whitepaper elucidates the free-radical mechanism responsible for the formation of 2-hydroxynonanedioic acid (α-hydroxyazelaic acid). By detailing the causality of α-hydroxylation, providing self-validating analytical protocols, and mapping the chemical logic, this guide equips researchers and drug development professionals with a robust framework for identifying and quantifying advanced oxidation biomarkers.

The Chemistry of Primary Autoxidation and Cleavage

Drying oils are characterized by high concentrations of linoleic and linolenic acids. The curing process is not an evaporative drying but rather an autoxidative polymerization that consumes oxygen to form a cross-linked polymer network[1].

The primary reaction is the abstraction of a bis-allylic hydrogen atom, which possesses a low bond dissociation energy (~75 kcal/mol). This abstraction generates a resonance-stabilized pentadienyl radical. Subsequent reaction with ground-state triplet oxygen ( 3O2​ ) yields a peroxy radical ( ROO∙ ), which abstracts another hydrogen to form a hydroperoxide ( ROOH )[1].

These hydroperoxides are highly labile. Catalyzed by ambient light, heat, or transition metals, they undergo homolytic cleavage to form highly reactive alkoxy ( RO∙ ) and hydroxy ( ∙OH ) radicals. The alkoxy radicals undergo β -scission, cleaving the aliphatic chain. For C18 PUFAs, scission predominantly occurs at the C9 position, yielding 9-oxononanoic acid (azelaaldehydic acid), which is rapidly oxidized into azelaic acid [2][3]. Azelaic acid thus accumulates as the primary diagnostic marker of a cured drying oil network.

Pathway1 PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) Radical Bis-allylic Radical Formation PUFA->Radical -H (Autoxidation) Hydroperoxide 9-Hydroperoxide Intermediate Radical->Hydroperoxide +O2, +H Cleavage beta-Scission & Oxidative Cleavage Hydroperoxide->Cleavage Homolytic Cleavage Azelaic Nonanedioic Acid (Azelaic Acid) Cleavage->Azelaic Oxidation of Aldehyde AlphaRadical alpha-Carbon Radical Abstraction Azelaic->AlphaRadical -H (Secondary Oxidation) AlphaHydroperoxide alpha-Hydroperoxy Azelaic Acid AlphaRadical->AlphaHydroperoxide +O2, +H Target 2-Hydroxynonanedioic Acid (alpha-Hydroxyazelaic Acid) AlphaHydroperoxide->Target Reduction / -H2O

Figure 1: Autoxidation and cleavage pathway yielding 2-hydroxynonanedioic acid.

Mechanistic Pathways of Secondary Degradation: α -Hydroxylation

Once the primary bis-allylic sites are depleted and the polymer network is established, the film enters a phase of secondary degradation. The persistent radical flux within the matrix begins to target less reactive C-H bonds.

The formation of 2-hydroxynonanedioic acid is driven by the α -hydroxylation of the accumulated azelaic acid[4]. The mechanism proceeds as follows:

  • α -Hydrogen Abstraction: The carboxyl group ( −COOH ) exerts an electron-withdrawing inductive effect ( −I ). While this slightly strengthens the adjacent α -C-H bond against electrophilic attack, it stabilizes the resulting radical via hyperconjugation and partial delocalization into the carbonyl π∗ orbital. A propagating radical ( R∙ or ROO∙ ) abstracts this α -hydrogen, generating an α -carboxy radical.

  • Oxygen Insertion: The α -carboxy radical reacts at diffusion-controlled rates with ambient 3O2​ to form an α -hydroperoxy radical, which subsequently abstracts a hydrogen atom from a neighboring donor to become an α -hydroperoxide.

  • Reduction to Hydroxyl: The α -hydroperoxide undergoes bimolecular decomposition or is reduced by adjacent double bonds, yielding the final α -hydroxy compound: 2-hydroxynonanedioic acid [5].

Because this pathway requires the prior accumulation of azelaic acid and the depletion of primary antioxidants, 2-hydroxynonanedioic acid serves as a highly specific chronomarker for advanced matrix degradation[4].

Causality A High O2 Permeability in Matrix B Accumulation of Azelaic Acid A->B E alpha-H Abstraction on Azelaic Acid B->E C Depletion of Primary Antioxidants D Unchecked Radical Propagation C->D D->E F Formation of 2-Hydroxynonanedioic Acid E->F

Figure 2: Causal logic of radical propagation leading to alpha-hydroxylation.

Self-Validating Analytical Protocols (GC-MS)

To accurately identify highly polar α -hydroxy dicarboxylic acids, robust extraction and derivatization are mandatory. The presence of both carboxyl and hydroxyl groups prevents direct gas chromatography due to extreme boiling points and column adsorption[5]. The following self-validating protocol utilizes silylation to ensure quantitative volatilization.

Step-by-Step Methodology
  • Sampling & Internal Standard Addition:

    • Action: Weigh exactly 1.0 mg of the aged oil film into a micro-vial. Add 50 µL of a 100 ppm Tridecanoic acid solution in isooctane.

    • Causality: Tridecanoic acid (C13:0) is an odd-chain fatty acid absent in natural drying oils. Its recovery validates the extraction efficiency and allows for absolute quantification.

  • Matrix Hydrolysis:

    • Action: Add 0.5 mL of 10% methanolic KOH. Heat at 60°C for 60 minutes.

    • Causality: Aged drying oils form tough ionomeric networks (metal carboxylates). Strong alkaline hydrolysis is required to cleave the ester and ionic bonds, releasing free dicarboxylic acids into solution.

  • Acidification & Liquid-Liquid Extraction:

    • Action: Acidify the mixture with 6M HCl to pH < 2. Extract three times with 0.5 mL of a hexane/diethyl ether (1:1 v/v) mixture. Combine organic layers and evaporate to dryness under a gentle N2​ stream.

    • Causality: Acidification protonates the carboxylate salts back to free acids, rendering them soluble in the non-polar organic phase.

  • Derivatization (Silylation):

    • Action: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane). Heat at 70°C for 30 minutes.

    • Causality: BSTFA replaces active hydrogens ( −OH , −COOH ) with trimethylsilyl (TMS) groups. The 1% TMCS acts as a catalyst, increasing the silylating power necessary to derivatize the sterically hindered α -hydroxyl group of 2-hydroxynonanedioic acid.

  • GC-MS Acquisition:

    • Action: Inject 1 µL into a GC-MS equipped with a DB-5MS column. Use a temperature program of 50°C (hold 2 min) to 300°C at 10°C/min. Operate the MS in Electron Ionization (EI) mode at 70 eV[3].

    • Causality: EI at 70 eV is the universal standard for generating reproducible fragmentation patterns, allowing for direct spectral matching against NIST libraries and literature[4].

Workflow Sample Aged Oil Sample Extraction Alkaline Hydrolysis & Extraction Sample->Extraction Derivatization Silylation (BSTFA + 1% TMCS) Extraction->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry (EI, 70 eV) GC->MS Data Identification of TMS Derivatives MS->Data

Figure 3: Self-validating GC-MS workflow for identifying oxidized biomarkers.

Quantitative Profiling of Oxidation Markers

The identification of these compounds relies on specific mass-to-charge ( m/z ) fragments generated during EI-MS. The table below summarizes the diagnostic ions for primary and secondary oxidation markers found in aged drying oils.

AnalyteChemical FormulaOrigin PathwayTMS Derivative MWKey Diagnostic Ions ( m/z )Diagnostic Value
Azelaic Acid C9​H16​O4​ Primary β -scission of C9=C10 double bonds332 (di-TMS)317, 204, 147High (Primary Matrix Marker)
Suberic Acid C8​H14​O4​ Secondary cleavage of oleic/linoleic acids318 (di-TMS)303, 204, 147Moderate
2-Hydroxynonanedioic Acid C9​H16​O5​ α -oxidation of Azelaic Acid420 (tri-TMS)405, 305, 217, 147High (Advanced Aging Marker)
2-Hydroxyoctanoic Acid C8​H16​O3​ α -oxidation of Octanoic Acid304 (di-TMS)289, 233, 147Moderate

Note: The ion at m/z 147 is the pentamethyldisiloxane cation, highly characteristic of poly-silylated compounds with adjacent or nearby functional groups.

Conclusion

The presence of 2-hydroxynonanedioic acid in a drying oil matrix is not a mere artifact of primary curing, but a definitive chemical signature of advanced secondary autoxidation. By understanding the thermodynamic drivers of α -hydrogen abstraction and employing rigorous, self-validating GC-MS protocols, researchers can accurately map the degradation history of lipid-based polymers and formulations.

Sources

Protocols & Analytical Methods

Method

GC-MS protocol for 2-hydroxynonanedioic acid quantification

Application Note: Comprehensive GC-MS Protocol for the Quantification of 2-Hydroxynonanedioic Acid in Biological Matrices Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive GC-MS Protocol for the Quantification of 2-Hydroxynonanedioic Acid in Biological Matrices

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Bioanalytical Method Development, Metabolic Profiling, and Quantitative Mass Spectrometry

Introduction & Biological Significance

2-Hydroxynonanedioic acid (also known as 2-hydroxyazelaic acid) is a 9-carbon α -hydroxy dicarboxylic acid. In clinical and metabolic research, it serves as a critical biomarker for evaluating peroxisomal/mitochondrial fatty acid oxidation defects and severe oxidative stress. It is primarily generated downstream of lipid peroxidation, where polyunsaturated fatty acids (like linoleic acid) are cleaved into nonanedioic acid (azelaic acid) and subsequently undergo α -oxidation.

Because of its high polarity, low volatility, and the presence of three active hydrogens (two carboxylic acids, one hydroxyl group), 2-hydroxynonanedioic acid cannot be analyzed directly by gas chromatography. It requires robust extraction and chemical derivatization. This application note details a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol utilizing silylation to achieve highly reproducible, femtomole-level quantification.

Pathway A Linoleic Acid (C18:2) B Lipid Peroxidation & Cleavage A->B C Nonanedioic Acid (Azelaic Acid) B->C D α-Oxidation (Hydroxylase) C->D E 2-Hydroxynonanedioic Acid D->E

Metabolic origin of 2-hydroxynonanedioic acid via lipid peroxidation.

Experimental Design & Causality (The "Why" Behind the Workflow)

As analytical scientists, we must design protocols that are not merely procedural, but mechanistically sound and self-validating. The choices in this workflow address the specific physicochemical challenges of hydroxy fatty acids [1].

  • Matrix Deproteinization (Cold Methanol): Biological matrices (plasma, urine, cell lysates) contain high molecular weight proteins that will irreversibly foul the GC column and MS ion source. Cold methanol (-20°C) is used because it rapidly denatures proteins while maintaining high solubility for polar organic acids.

  • Absolute Desiccation: The silylation reagents used in this protocol are highly sensitive to moisture. Even trace amounts of water will hydrolyze the trimethylsilyl (TMS) donors, leading to incomplete derivatization, poor peak shapes, and signal loss. Complete desiccation under a nitrogen stream or vacuum centrifugation is a non-negotiable critical control point.

  • Derivatization Chemistry (MSTFA + 1% TMCS): To achieve volatility, the active hydrogens must be replaced with TMS groups. We utilize N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) over other agents because its byproducts are highly volatile, reducing solvent front interference for early-eluting metabolites [2]. The addition of 1% Trimethylchlorosilane (TMCS) acts as a Lewis acid catalyst. This is crucial because the α -hydroxyl group on 2-hydroxynonanedioic acid is sterically hindered; without TMCS, conversion to the tri-TMS derivative would be incomplete, causing multi-peak phenomena and quantitative inaccuracy [3].

  • Self-Validating System (Internal Standards): To correct for matrix effects, extraction losses, and injection volume variability, a stable-isotope-labeled internal standard (e.g., D4-azelaic acid) is spiked into the sample before any processing steps.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Solvents: LC-MS grade Methanol, Chloroform, and Water.

  • Derivatization Reagent: MSTFA with 1% TMCS (store at 4°C in a desiccator).

  • Internal Standard (IS): D4-Azelaic acid (10 µg/mL in methanol).

  • Hardware: GC-MS system (e.g., Agilent 7890B/5977A or Shimadzu QP2010 Ultra) equipped with a DB-5MS capillary column.

Sample Extraction Workflow
  • Aliquot & Spike: Transfer 50 µL of biological sample (e.g., plasma) into a 1.5 mL Eppendorf tube. Add 10 µL of the IS working solution. Vortex for 10 seconds.

  • Protein Precipitation: Add 200 µL of pre-chilled (-20°C) methanol. Vortex vigorously for 60 seconds to ensure complete protein aggregation.

  • Phase Separation: Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant into a glass GC-MS autosampler vial with a glass insert.

  • Desiccation: Evaporate the solvent to complete dryness using a gentle stream of ultra-pure Nitrogen gas at room temperature, or a vacuum centrifuge. QC Check: Inspect vials visually; no liquid droplets should remain.

Derivatization (Silylation)
  • Reagent Addition: Add 80 µL of MSTFA + 1% TMCS to the dried residue.

  • Incubation: Seal the vials tightly with PTFE-lined caps. Incubate in a dry block heater at 37°C for 30 minutes [2].

  • Cooling: Allow the vials to cool to room temperature for 5 minutes prior to GC-MS injection.

Workflow Step1 1. Sample Aliquot & IS Addition (Plasma/Urine + D4-Azelaic Acid) Step2 2. Protein Precipitation (Cold Methanol, -20°C) Step1->Step2 Step3 3. Centrifugation & Supernatant Recovery (15,000 x g, 10 min) Step2->Step3 Step4 4. Complete Desiccation (N2 stream or SpeedVac) Step3->Step4 Step5 5. Silylation Derivatization (MSTFA + 1% TMCS, 37°C for 30 min) Step4->Step5 Step6 6. GC-MS Analysis (DB-5MS Column, EI-SIM Mode) Step5->Step6

Sample preparation and GC-MS analytical workflow for hydroxy dicarboxylic acids.

Data Presentation & Instrument Parameters

To achieve maximum sensitivity and selectivity, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode following Electron Ionization (EI).

Table 1: GC-MS Operating Conditions

ParameterSettingRationale
Analytical Column DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film)Low bleed, ideal for resolving non-polar TMS derivatives.
Injection Mode Splitless, 1 µL injection volumeMaximizes sensitivity for trace metabolic biomarkers.
Injector Temperature 270 °CEnsures rapid, complete volatilization without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minProvides optimal linear velocity for MS vacuum efficiency.
Oven Temperature Program 60°C (1 min) 15°C/min 325°C (8 min)Broad thermal gradient ensures elution of complex organic acid mixtures [2].
Transfer Line & Source Temp 250 °C (Line) / 230 °C (Source)Prevents cold spots and condensation of heavy analytes.
Ionization Energy Electron Ionization (EI), 70 eVIndustry standard energy for reproducible fragmentation.

Table 2: Analyte and SIM Target Parameters

Note: 2-Hydroxynonanedioic acid forms a tri-TMS derivative (MW = 420.2). Fragmentation yields characteristic losses of a methyl group [M-15], trimethylsilanol [M-89], and the carboxyl-TMS group [M-117] [4].

AnalyteDerivative TypeQuantifier Ion (m/z)Qualifier Ions (m/z)
2-Hydroxynonanedioic Acid Tri-TMS303 [M-117]405, 331, 147
D4-Azelaic Acid (IS) Di-TMS321 [M-15]219, 147

Data Analysis & Quality Control

  • Integration: Integrate the area under the curve (AUC) for the quantifier ion (m/z 303 for 2-hydroxynonanedioic acid and m/z 321 for the IS).

  • Calibration: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standard curve points. Ensure the R2 value is ≥0.99 .

  • QC Acceptance: Inject a pooled Quality Control (QC) sample every 10 injections. The coefficient of variation (CV) for the QC samples should remain <15% to validate instrument stability and derivatization consistency.

Application

Application Note: Advanced LC-MS/MS Method Development for the Quantitation of 2-Hydroxynonanedioic Acid in Biological Matrices

Executive Summary & Biological Context 2-Hydroxynonanedioic acid (also referred to as α -hydroxyazelaic acid) is a nine-carbon aliphatic dicarboxylic acid characterized by the presence of terminal carboxyl groups and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

2-Hydroxynonanedioic acid (also referred to as α -hydroxyazelaic acid) is a nine-carbon aliphatic dicarboxylic acid characterized by the presence of terminal carboxyl groups and an α -hydroxyl group[1]. In mammalian metabolism, it serves as a critical intermediate and biomarker for altered peroxisomal α -oxidation and lipid peroxidation. Dicarboxylic acids like azelaic acid are typically generated via the oxidative cleavage of unsaturated fatty acids and are subsequently hydroxylated[2].

Accurate quantitation of 2-hydroxynonanedioic acid in complex matrices (plasma, urine) is analytically challenging due to its high polarity, low endogenous concentrations, and susceptibility to matrix-induced ion suppression. This application note details a field-proven, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to achieve high-confidence identification and robust quantitation[3].

Pathway L Lipid Peroxidation (Oleic/Linoleic Acid) AZ Azelaic Acid (Nonanedioic Acid) L->AZ Oxidative Cleavage OX α-Oxidation (Peroxisomal) AZ->OX Substrate HNAZ 2-Hydroxynonanedioic Acid (Biomarker) OX->HNAZ Hydroxylation

Metabolic origin of 2-hydroxynonanedioic acid via lipid peroxidation and peroxisomal oxidation.

Methodological Rationale: The "Why" Behind the Workflow

As a Senior Application Scientist, I design robust assays by moving beyond generic protocols to exploit the specific physicochemical properties of the target analyte.

Sample Preparation Causality: Simple protein precipitation (PPT) fails to remove phospholipids, leading to severe signal quenching in the mass spectrometer. Because 2-hydroxynonanedioic acid possesses two carboxylic acid moieties ( pKa​ ~4.5 and 5.4), it is fully ionized at physiological pH. We exploit this by utilizing Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE). By loading the sample at a neutral pH, the target analyte binds tightly to the quaternary amine sorbent. This permits aggressive washing with 100% methanol to eliminate neutral lipids and hydrophobic interferences before eluting the analyte using an acidic organic solvent that neutralizes the carboxylates.

Chromatographic Strategy: Highly polar dicarboxylic acids often elute in the void volume of standard C18 columns, leading to co-elution with matrix salts. To achieve a retention factor ( k′ ) greater than 2, we utilize a High-Strength Silica (HSS) T3 stationary phase. The T3 column features a lower C18 ligand density, which prevents stationary phase dewetting in highly aqueous conditions. The addition of 0.1% formic acid to the mobile phase suppresses the ionization of the analyte's carboxyl groups in solution, increasing its hydrophobicity and ensuring strong retention.

Mass Spectrometry Logic: The molecule ( C9​H16​O5​ , exact mass 204.0998) is analyzed in negative Electrospray Ionization (ESI-) mode, yielding a robust [M−H]− precursor ion at m/z 203.1. Collision-induced dissociation (CID) produces highly specific product ions: m/z 159.1 (loss of CO2​ ) and m/z 141.1 (loss of CO2​ and H2​O ). The loss of water is a structural hallmark of the α -hydroxyl group, allowing chromatographic and mass-spectral differentiation from non-hydroxylated isobaric interferences[2].

Workflow S1 Biofluid Collection (Plasma/Urine) S2 Protein Disruption (4% H3PO4) S1->S2 S3 Solid Phase Extraction (Mixed-Mode Anion Exchange) S2->S3 S4 UHPLC Separation (HSS T3 Column) S3->S4 S5 ESI- MS/MS Detection (MRM Mode) S4->S5

End-to-end analytical workflow for the extraction and detection of 2-hydroxynonanedioic acid.

Quantitative Data & Instrument Parameters

Table 1: Multiple Reaction Monitoring (MRM) Parameters

Note: Optimized on a triple quadrupole mass spectrometer using Nitrogen as the collision gas.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )PurposeDeclustering Potential (V)Collision Energy (eV)
2-Hydroxynonanedioic Acid 203.1159.1Quantifier ( −CO2​ )-45-16
2-Hydroxynonanedioic Acid 203.1141.1Qualifier ( −CO2​,−H2​O )-45-24
Azelaic Acid- d4​ (IS) 191.1147.1Internal Standard-40-15
Table 2: UHPLC Gradient Conditions

Column: Waters ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min | Column Temperature: 40°C

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0098.02.0Initial
1.0098.02.0Isocratic Hold (Focusing)
4.0040.060.0Linear Ramp
4.105.095.0Column Wash
5.505.095.0Isocratic Wash
5.6098.02.0Re-equilibration
7.5098.02.0End

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It includes mandatory quality control (QC) gates to ensure data integrity and track extraction efficiency.

Phase 1: Reagent & Standard Preparation
  • Primary Stock: Prepare a 1.0 mg/mL stock solution of 2-hydroxynonanedioic acid in 50:50 Methanol:Water.

  • Calibration Curve: Dilute the stock in surrogate matrix (e.g., 4% Bovine Serum Albumin in PBS) to create a 7-point calibration curve ranging from 5 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare Azelaic Acid- d4​ at 250 ng/mL in 50:50 Methanol:Water.

Phase 2: Mixed-Mode Anion Exchange (MAX) SPE Extraction

Causality Check: Ensure the sample pH is >7 prior to loading to guarantee the analyte is fully deprotonated and binds to the anion exchange sorbent.

  • Sample Aliquot: Transfer 100 µL of plasma or urine into a clean microcentrifuge tube.

  • IS Addition: Add 10 µL of the IS Working Solution. Vortex for 10 seconds.

  • Protein Disruption: Add 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) to disrupt protein-metabolite binding. Vortex for 30 seconds.

  • Conditioning: Condition a 30 mg/1 mL MAX SPE cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the pre-treated sample onto the cartridge. Apply a gentle vacuum (approx. 2-3 inHg) to achieve a flow rate of 1 drop/second.

  • Wash 1 (Aqueous): Wash with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Water. This step removes neutral and basic polar interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. This step removes phospholipids and hydrophobic neutral lipids.

  • Elution: Elute the target analytes into a clean collection tube using 1 mL of 2% Formic Acid in Methanol. The acid neutralizes the analyte's carboxyl groups, releasing them from the sorbent.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (98% A / 2% B).

Phase 3: System Suitability and LC-MS/MS Execution

To ensure the protocol is self-validating, execute the following sequence before running biological samples:

  • Solvent Blank: Inject 5 µL of reconstitution solvent. Validation Gate: The baseline must show no peaks at the analyte's retention time (S/N < 3).

  • Lower Limit of Quantitation (LLOQ) Check: Inject the 5 ng/mL standard. Validation Gate: The quantifier transition must achieve a Signal-to-Noise (S/N) ratio 10, with a mass accuracy within ± 20% of the theoretical value.

  • Sample Injection: Inject 5 µL of the reconstituted biological samples.

  • Post-Run QC: Inject a mid-level QC sample every 10 injections to verify instrument drift is 15%.

Sources

Method

Application Note: Synthesis of 2-Hydroxynonanedioic Acid from Azelaic Acid

Introduction & Strategic Overview 2-Hydroxynonanedioic acid (α-hydroxyazelaic acid) is a highly valued, structurally complex derivative of azelaic acid. While unmodified azelaic acid is a cornerstone in dermatology for i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

2-Hydroxynonanedioic acid (α-hydroxyazelaic acid) is a highly valued, structurally complex derivative of azelaic acid. While unmodified azelaic acid is a cornerstone in dermatology for its anti-inflammatory, comedolytic, and tyrosinase-inhibiting properties[1][2], the introduction of an α-hydroxyl group significantly alters its lipid solubility profile and enhances its keratolytic efficacy. This modification bridges the therapeutic profile of azelaic acid with the exfoliative benefits of traditional alpha-hydroxy acids (AHAs)[2][3].

From a synthetic chemistry perspective, producing 2-hydroxynonanedioic acid from azelaic acid presents a fundamental challenge: desymmetrization . Azelaic acid ( C9​H16​O4​ ) is a linear dicarboxylic acid with two identical α-carbon positions. Traditional chemical α-halogenation (e.g., the Hell-Volhard-Zelinsky reaction) followed by hydrolysis is non-selective, yielding an intractable statistical mixture of unreacted, mono-substituted, and di-substituted products[3].

To achieve exclusive mono-α-hydroxylation, this guide details two field-proven methodologies:

  • The Biocatalytic Route (State-of-the-Art) : Utilizing the bacterial peroxygenase P450Exα for direct, highly regioselective C-H oxyfunctionalization[4][5].

  • The Classical Chemical Route : A robust, desymmetrization-directed enolate oxidation strategy utilizing pKa differentials[].

Pathway Visualization

G Start Azelaic Acid (Nonanedioic Acid) Bio Biocatalysis (P450Exα) Start->Bio Direct C-H Oxidation Chem1 Desymmetrization (Ba(OH)₂) Start->Chem1 Esterification & Half-Saponification BioProd (S)-2-Hydroxynonanedioic Acid (>99% ee) Bio->BioProd Regio/Stereoselective H2O2 H₂O₂ Feed H2O2->Bio Co-substrate MonoEster Monomethyl Azelate Chem1->MonoEster Chem2 Enolate Oxidation (LDA, Davis' Reagent) MonoEster->Chem2 1. LDA (-78°C) 2. Oxaziridine ChemProd (±)-2-Hydroxynonanedioic Acid (Racemic) Chem2->ChemProd Saponification

Fig 1. Divergent synthetic pathways for 2-hydroxynonanedioic acid from azelaic acid.

Protocol A: Biocatalytic Synthesis via P450Exα (Green Chemistry)

Causality & Mechanistic Insight

Cytochrome P450 peroxygenases (specifically P450Exα from the CYP152 family) have recently been proven to exclusively convert medium-chain dicarboxylic acids into their corresponding α-monohydroxylated products with >99% conversion[4][7]. Unlike traditional oxidases, peroxygenases utilize hydrogen peroxide ( H2​O2​ ) as the sole oxidant, generating water as the only byproduct.

The Self-Validating Control : The critical experimental parameter is the continuous feed of H2​O2​ . Peroxygenases rely on H2​O2​ to form the reactive "Compound I" (an iron-oxo species). However, a bolus addition of H2​O2​ leads to irreversible oxidative bleaching of the heme prosthetic group. By matching the H2​O2​ feed rate to the enzyme's catalytic turnover via a syringe pump, high yields are sustained without premature catalyst death[4][5].

Step-by-Step Methodology
  • Reaction Setup : In a 50 mL temperature-controlled bioreactor, prepare a 150 mM solution of azelaic acid in 100 mM potassium phosphate buffer. Adjust the pH to 7.5 using 1M KOH.

  • Enzyme Introduction : Add purified P450Exα enzyme to achieve a final concentration of 1.0 μM[4].

  • Oxidant Feed (Critical) : Connect a programmable syringe pump containing a 200 mM H2​O2​ solution. Program the pump to deliver H2​O2​ continuously at a rate of 1.2 equivalents relative to the substrate spread evenly over a 24-hour period[4].

  • Incubation : Maintain the bioreactor at 30°C with gentle orbital shaking (200 rpm) to ensure homogeneous mixing without inducing protein shear stress.

  • Quenching & Extraction : After 24 hours, halt the reaction by acidifying the mixture to pH 2.0 using 1M HCl (this protonates the carboxylate groups, driving them into the organic phase). Extract the aqueous phase three times with equal volumes of ethyl acetate.

  • Purification : Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting product is predominantly optically pure (S)-2-hydroxynonanedioic acid (>99% ee)[4][5].

Protocol B: Classical Chemical Synthesis via Directed Enolate Oxidation

Causality & Mechanistic Insight

When biocatalysis is unavailable, chemical desymmetrization is mandatory. Attempting to mono-deprotonate free azelaic acid directly is thermodynamically inefficient. Instead, we utilize a two-phase self-validating system[]:

  • Phase 1 (Physical Control) : We convert azelaic acid to its dimethyl ester, then perform a half-saponification using Barium Hydroxide ( Ba(OH)2​ ). The barium salt of the mono-ester is highly insoluble in methanol and precipitates immediately. This physical phase change halts the reaction, preventing over-saponification to the di-acid.

  • Phase 2 (Thermodynamic Control) : We treat the resulting monomethyl azelate with 2.2 equivalents of Lithium Diisopropylamide (LDA). The first equivalent deprotonates the free carboxylic acid. Because ester α-protons (pKa ~25) are significantly more acidic than carboxylate α-protons (pKa >28), the second equivalent selectively generates the lithium enolate exclusively at the ester terminus. This thermodynamic pKa differential prevents hydroxylation at the wrong end of the chain.

Step-by-Step Methodology

Phase 1: Desymmetrization

  • Esterification : Reflux azelaic acid (1 eq) in excess anhydrous methanol with a catalytic amount of H2​SO4​ for 4 hours. Concentrate and wash with saturated NaHCO3​ to yield dimethyl azelate quantitatively.

  • Half-Saponification : Dissolve dimethyl azelate in methanol at room temperature. Slowly add a solution of Ba(OH)2​ (0.5 eq) in methanol dropwise. Stir for 2 hours.

  • Liberation : Filter the resulting white precipitate (barium monomethyl azelate) and wash with cold methanol. Suspend the solid in a biphasic mixture of ethyl acetate and 1M HCl. Separate the organic layer, dry over MgSO4​ , and evaporate to yield pure monomethyl azelate.

Phase 2: Enolate Oxidation 4. Enolate Formation : In an oven-dried, argon-purged Schlenk flask, dissolve monomethyl azelate (1 eq) in anhydrous THF. Cool the system to -78°C using a dry ice/acetone bath. Dropwise, add a freshly prepared solution of LDA (2.2 eq). Stir for 1 hour at -78°C to ensure complete dianion formation. 5. Electrophilic Hydroxylation : Add a solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis' Oxaziridine, 1.2 eq) in THF dropwise. Stir for 2 hours at -78°C, then allow the flask to gradually warm to 0°C. Note: Davis' oxaziridine is chosen over metallic oxidants (like MoOPH) to prevent over-oxidation to the ketone. 6. Quenching : Quench the reaction with saturated aqueous NH4​Cl and extract with diethyl ether. 7. Final Saponification : Dissolve the concentrated intermediate in a 3:1 mixture of THF and 1M aqueous NaOH. Stir at room temperature for 4 hours. Acidify to pH 2 with HCl, extract with ethyl acetate, and concentrate to yield racemic (±)-2-hydroxynonanedioic acid.

Quantitative Data Presentation

ParameterBiocatalytic Route (P450Exα)Classical Chemical Route
Regioselectivity >99% Mono-α-hydroxylation>95% Mono-α-hydroxylation (via ester)
Stereochemistry Optically pure (S)-enantiomer (>99% ee)Racemic mixture (±)
Overall Yield ~85-90% (Single Step)~60-65% (Over 4 Steps)
Key Reagents P450Exα, H2​O2​ , Phosphate BufferLDA, Davis' Oxaziridine, Ba(OH)2​
Scalability High (Validated up to 150 mM substrate)Moderate (Requires cryogenic -78°C conditions)
Environmental Impact Low (Water is the only byproduct)High (Lithium salts, organic solvents, atom economy)

References

  • Azelaic acid: Uses, Application and More Source: DermNet URL:[Link]

  • Beyond Scrubs: Azelaic Acid's Chemical Exfoliation Journey In Cosmetic Dermatology Source: International Journal of Pharmaceutical Sciences URL:[Link]

  • Azelaic Acid | Cosmetic Science Source: Cosmetic Science URL:[Link]

  • Alpha hydroxycarboxylic acid Source: Wikipedia URL:[Link]

  • Preparative regio- and stereoselective α-hydroxylation of medium chain mono- and dicarboxylic fatty acids Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Application

Application Note: Isolation and GC-MS Quantification of 2-Hydroxynonanedioic Acid from Urine Matrices

Biological Context & Analyte Profile 2-Hydroxynonanedioic acid (commonly known as 2-hydroxyazelaic acid) is a 9-carbon hydroxylated dicarboxylic acid. In clinical and metabolic research, it serves as a critical biomarker...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Context & Analyte Profile

2-Hydroxynonanedioic acid (commonly known as 2-hydroxyazelaic acid) is a 9-carbon hydroxylated dicarboxylic acid. In clinical and metabolic research, it serves as a critical biomarker for evaluating peroxisomal biogenesis disorders (such as Zellweger syndrome) and impaired fatty acid oxidation. Analogous to its longer-chain counterpart,1[1], its accumulation indicates a shift toward alternative α -oxidation and ω -oxidation pathways when primary peroxisomal β -oxidation is compromised.

Because 2-hydroxynonanedioic acid is highly polar and water-soluble, extracting it from the complex, salt-rich matrix of human urine requires precise manipulation of pH and thermodynamic partitioning.

Mechanistic Rationale: A Self-Validating Extraction System

To ensure this protocol operates as a self-validating system , every step is engineered with built-in causality and quality control, ensuring that any failure in extraction or derivatization is immediately identifiable.

  • Creatinine Normalization (Biological Baseline): Urine concentration varies wildly based on patient hydration. By dynamically adjusting the input volume to a standardized creatinine level (e.g., 1 mmol/L), we eliminate physiological dilution bias, ensuring that peak areas are directly comparable across different biological samples[2].

  • Oximation (Matrix Stabilization): While 2-hydroxynonanedioic acid lacks a ketone group, a comprehensive 3[3] requires the stabilization of highly reactive α -keto acids. Hydroxylamine hydrochloride converts these into stable oximes, preventing their thermal degradation during GC-MS injection, which would otherwise contaminate the chromatogram.

  • Acidification & Salting-Out (Thermodynamic Partitioning): 2-Hydroxynonanedioic acid contains two carboxyl groups ( pKa​≈4.5 ). Lowering the matrix pH to < 2 with HCl fully protonates these groups, rendering the molecule uncharged. The subsequent addition of solid NaCl saturates the aqueous phase, decreasing the solubility of the organic analyte (the "salting-out" effect) and forcing it into the organic extraction solvent[4].

  • Solvent Selection: Ethyl acetate is strictly chosen over diethyl ether. Its higher dielectric constant makes it vastly superior for extracting polar, hydroxylated dicarboxylic acids[4].

  • TMS Derivatization (Volatility Enhancement): The native molecule is non-volatile. Reacting it with BSTFA + 1% TMCS replaces the three active hydrogens (two carboxyl, one hydroxyl) with trimethylsilyl (TMS) groups, drastically lowering the boiling point and increasing thermal stability for 5[5].

Partitioning Aqueous Aqueous Urine Matrix (Hydrophilic & Charged) Acid HCl Addition (pH < 2) (Protonates -COO⁻ to -COOH) Aqueous->Acid Neutralization Salt NaCl Saturation (Decreases Aqueous Solubility) Acid->Salt Salting Out Organic Ethyl Acetate Phase (Extracts Uncharged Acid) Salt->Organic Phase Partitioning

Logical progression of thermodynamic phase partitioning for polar organic acids.

Materials & Reagents

Reagent / MaterialFunction in ProtocolStorage & Handling
Tropic Acid (1 mg/mL) Internal Standard (IS) to validate extraction efficiency.Store at 4°C.
Hydroxylamine HCl (100 mg/mL) Oximation of reactive keto-groups in the matrix.Prepare fresh weekly; 4°C.
HCl (5M or 6N) Acidification to protonate carboxylate ions.Corrosive; Fume hood.
Sodium Chloride (NaCl) Solid crystals for aqueous saturation (Salting-out).Room temperature.
Ethyl Acetate (LC-MS Grade) Primary organic extraction solvent.Flammable; Fume hood.
BSTFA + 1% TMCS Silylating reagent for TMS derivatization.Moisture sensitive; 4°C.
Pyridine (Anhydrous) Acid scavenger and catalyst for derivatization.Toxic; Fume hood.

Step-by-Step Extraction Protocol

Phase I: Pre-Analytical Preparation
  • Creatinine Normalization: Determine the creatinine concentration of the raw urine sample. Calculate the volume required to yield 1.0 µmol of creatinine.

  • Aliquot: Transfer the calculated urine volume into a clean 10 mL glass centrifuge tube with a PTFE-lined screw cap. If the volume is less than 1.5 mL, bring it up to 1.5 mL using LC-MS grade deionized water.

  • Internal Standard Addition: Spike exactly 50 µL of Tropic Acid IS (1 mg/mL) into the sample. Validation Check: The final peak area of Tropic Acid will confirm that no systemic losses occurred during extraction.

Phase II: Matrix Stabilization & Extraction
  • Oximation: Add 100 µL of Hydroxylamine HCl solution. Cap tightly, vortex for 5 seconds, and incubate at 60°C for 30 minutes. Allow to cool to room temperature.

  • Acidification: Add 5M HCl dropwise (approximately 4-6 drops) until the pH is strictly < 2.0 (verify using narrow-range pH paper).

  • Salting Out: Add approximately 0.5 g of solid NaCl to the tube until the solution is saturated (excess crystals should remain visible at the bottom).

  • Liquid-Liquid Extraction (LLE):

    • Add 3.0 mL of Ethyl Acetate.

    • Cap tightly and agitate vigorously on a multi-tube vortexer for 5 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to break any emulsions and achieve crisp phase separation.

    • Carefully transfer the upper organic layer (Ethyl Acetate) to a clean glass drying tube.

    • Repeat the LLE step two more times with fresh 3.0 mL aliquots of Ethyl Acetate, combining all organic layers.

Phase III: Derivatization
  • Evaporation: Place the combined organic extracts under a gentle stream of ultra-pure Nitrogen gas at 50°C until completely dry. Critical: Do not over-dry, as volatile short-chain acids may be lost.

  • Silylation: To the dried residue, add 50 µL of BSTFA (with 1% TMCS) and 10 µL of anhydrous pyridine.

  • Incubation: Cap tightly, vortex briefly, and incubate at 60°C for 30 minutes to ensure complete derivatization of sterically hindered hydroxyl groups.

  • Transfer: Transfer the derivatized mixture into a GC-MS autosampler vial with a glass micro-insert.

Workflow N1 1. Urine Aliquot (Creatinine Normalized) N2 2. Internal Standard Addition (Tropic Acid) N1->N2 N3 3. Oximation (Hydroxylamine HCl, 60°C) N2->N3 N4 4. Acidification & Salting Out (HCl to pH < 2, NaCl Saturation) N3->N4 N5 5. Liquid-Liquid Extraction (Ethyl Acetate, 3x 3mL) N4->N5 N6 6. Solvent Evaporation (N2 Stream, 50°C) N5->N6 N7 7. TMS Derivatization (BSTFA + 1% TMCS + Pyridine) N6->N7 N8 8. GC-MS Analysis (EI Mode, Full Scan/SIM) N7->N8

End-to-end experimental workflow for the extraction and derivatization of urinary organic acids.

GC-MS Analytical Parameters & Data Presentation

The derivatization of 2-hydroxynonanedioic acid yields a Tri-TMS derivative (two carboxyl groups and one hydroxyl group silylated). The addition of 3 TMS groups increases the native mass (204.2 Da) to a derivative mass of 420.2 Da.

Table 1: GC-MS Method Specifications
ParameterSetting / Value
Column DB-5MS (or equivalent 5% phenyl methyl siloxane), 30m x 0.25mm x 0.25µm
Carrier Gas Helium (Constant flow at 1.0 mL/min)
Injection 1 µL, Split ratio 1:10, Injector Temp: 280°C
Oven Program 60°C (hold 1 min) 10°C/min to 300°C (hold 5 min)
Ionization Mode Electron Impact (EI), 70 eV
Acquisition Mode Full Scan (m/z 50–550) / SIM for targeted quantification
Table 2: Mass Spectral Fragmentation Signatures

Note: Due to the lack of a prominent molecular ion [M]+ in EI-MS for TMS derivatives, quantification relies on characteristic fragment ions.

AnalyteDerivative TypeExpected MWQuantifier Ion (m/z)Qualifier Ions (m/z)
2-Hydroxynonanedioic Acid Tri-TMS420.2247 (C2 α -cleavage)405 [M−15]+ , 331 [M−89]+
Tropic Acid (IS) Di-TMS310.1206 295 [M−15]+ , 103

References

  • Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. PMC.
  • The Analysis of Urinary Organic Acids by Gas Chromatography Mass Spectrometry. MetBio.
  • Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. Clinical Chemistry, Oxford Academic.
  • Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry. JEOL.
  • Stereoselective analysis of 2-hydroxysebacic acid in urine of patients with Zellweger syndrome and of premature infants fed with medium-chain triglycerides. PubMed.

Sources

Method

Application Note: Comprehensive Silylation of 2-Hydroxynonanedioic Acid for GC-MS Analysis

Introduction & Analytical Context 2-Hydroxynonanedioic acid (also known as 2-hydroxyazelaic acid) is a highly polar, nine-carbon hydroxy dicarboxylic acid. It is frequently encountered in lipidomics as an intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

2-Hydroxynonanedioic acid (also known as 2-hydroxyazelaic acid) is a highly polar, nine-carbon hydroxy dicarboxylic acid. It is frequently encountered in lipidomics as an intermediate in fatty acid oxidation, in metabolomic profiling of organic acidurias, and in environmental analyses of aerosolized biogenic oxidation products.

Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. The molecule contains two terminal carboxylic acid (-COOH) groups and one α-hydroxyl (-OH) group. Left underivatized, these functional groups engage in extensive intermolecular hydrogen bonding, resulting in extremely low volatility, thermal degradation in the GC inlet, and irreversible adsorption to the stationary phase (manifesting as severe peak tailing). To render the molecule GC-amenable, a robust derivatization strategy is required to convert these active hydrogens into non-polar, volatile moieties.

Mechanistic Rationale for Derivatization

While multiple derivatization pathways exist (such as esterification of the carboxyl groups followed by silylation of the hydroxyl group), a single-step comprehensive silylation is the most efficient and reliable method for 2-hydroxynonanedioic acid[1].

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) in the presence of pyridine . The causality behind this specific reagent cocktail is rooted in the distinct reactivity of the molecule's functional groups:

  • BSTFA as the Primary Donor: BSTFA is a highly volatile silylating agent that readily replaces the active protons on the two unhindered carboxylic acid groups with trimethylsilyl (TMS) groups.

  • TMCS as the Catalyst: The ease of silylation follows the order: primary alcohol > carboxylic acid > secondary alcohol. The α-hydroxyl group on the C2 position of 2-hydroxynonanedioic acid is a sterically hindered secondary alcohol. TMCS acts as a powerful catalyst, increasing the electrophilicity of the silyl donor to drive the derivatization of this stubborn hydroxyl group to absolute completion.

  • Pyridine as an Acid Scavenger & Base Catalyst: Pyridine serves a dual purpose. It acts as a solvent that readily dissolves the polar analyte, and it functions as an acid scavenger to neutralize the trifluoroacetamide byproduct, shifting the reaction equilibrium toward the formation of the Tri-TMS derivative .

Data Presentation: Physicochemical Shifts & Strategy Comparison

To understand the impact of this protocol, it is critical to compare the physicochemical properties of the native molecule versus its derivatized state, as well as alternative derivatization strategies.

Table 1: Physicochemical and Mass Spectrometric Properties

Parameter Native 2-Hydroxynonanedioic Acid Tri-TMS Derivative
Molecular Formula C₉H₁₆O₅ C₁₈H₄₀O₅Si₃
Molecular Weight 204.22 g/mol 420.72 g/mol
Volatility / GC Amenability Very Low (Decomposes) High (Elutes sharply)
Active Hydrogens 3 0

| Diagnostic EI-MS Ions (m/z) | Poor fragmentation profile | 405 [M-CH₃]⁺, 303 [M-COOTMS]⁺, 147, 73 |

Table 2: Comparison of Derivatization Strategies for Hydroxy Dicarboxylic Acids

Strategy Reagents Used Target Functional Groups Causal Advantage / Disadvantage
Comprehensive Silylation BSTFA + 1% TMCS + Pyridine -COOH and -OH Pros: Single-step, high yield, predictable MS fragments. Cons: Extreme moisture sensitivity.
Two-Step (Esterification + Silylation) BF₃/Methanol, then BSTFA -COOH (Methyl), -OH (TMS) Pros: Distinct mass shifts, stable esters. Cons: Multi-step workflow increases prep time and variance[1].

| Alkylation | Diazomethane | -COOH only | Pros: Rapid reaction. Cons: Highly explosive, leaves the -OH group unprotected, causing GC tailing. |

Experimental Protocol: Step-by-Step Methodology

Sample Preparation & Desiccation (Critical Step)

Silylation reactions are notoriously sensitive to water. Water will preferentially react with BSTFA to form hexamethyldisiloxane (HMDS), rapidly depleting the reagent and leaving the analyte underivatized.

  • Transfer an aliquot of the sample extract (containing 1–50 µg of 2-hydroxynonanedioic acid) into a 2 mL glass autosampler vial with a PTFE-lined screw cap.

  • Add 10 µL of an internal standard (e.g., Tropic acid or a stable isotope-labeled dicarboxylic acid) to enable self-validation of the recovery.

  • Evaporate the sample to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) gas at ambient temperature (or maximum 40°C to prevent volatile loss)[2].

  • Optional but recommended: If trace water is suspected, add 50 µL of anhydrous dichloromethane and re-evaporate to azeotropically remove residual moisture.

Derivatization Reaction
  • To the completely desiccated residue, add 50 µL of anhydrous Pyridine . Vortex for 10 seconds to ensure the residue is fully dissolved.

  • Add 50 µL of BSTFA containing 1% TMCS .

  • Seal the vial tightly. Vortex for an additional 10 seconds.

  • Incubate the vial in a dry block heater at 70°C for 30 to 45 minutes . Causality: While the carboxylic acids derivatize almost instantly at room temperature, the thermal energy is strictly required to overcome the steric hindrance of the α-hydroxyl group, ensuring 100% conversion to the Tri-TMS form.

  • Remove the vial and allow it to cool to room temperature prior to GC-MS injection.

GC-MS Analytical Conditions
  • Column: Non-polar fused silica capillary (e.g., HP-5ms or DB-5ms, 30 m × 0.25 mm ID × 0.25 µm film thickness)[2].

  • Injection: 1 µL, Splitless mode, Inlet temperature at 280°C.

  • Oven Program: 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV; Scan range m/z 50–500.

Workflow Visualization

Workflow Step1 1. Sample Aliquot (2-Hydroxynonanedioic Acid) Step2 2. Complete Desiccation (N2 Stream at Ambient Temp) Step1->Step2 Remove all H2O Step3 3. Reagent Addition (BSTFA + 1% TMCS in Pyridine) Step2->Step3 Anhydrous state achieved Step4 4. Thermal Incubation (70°C for 30-45 Minutes) Step3->Step4 Base-catalyzed silylation Step5 5. Tri-TMS Derivative (Quantitative Yield) Step4->Step5 Overcome steric hindrance Step6 6. GC-MS Injection (Non-Polar Capillary Column) Step5->Step6 Analyze via EI-MS

Fig 1: Step-by-step workflow for the comprehensive silylation of 2-hydroxynonanedioic acid.

System Suitability and Self-Validation

A rigorous analytical protocol must be a self-validating system. To ensure the integrity of the derivatization and prevent false negatives, the following logic gates must be applied to the resulting GC-MS data:

  • The Moisture Check (Reagent Integrity): Monitor the chromatogram for excessive siloxane peaks (e.g., HMDS). A massive solvent front of siloxanes coupled with low analyte recovery indicates that the sample was not completely dry prior to step 4.1, causing reagent hydrolysis.

  • The Completeness Check (Steric Hindrance Validation): The system must automatically flag incomplete reactions. The target derivative is the Tri-TMS form (MW 420). If the incubation time or temperature was insufficient, the sterically hindered α-hydroxyl group will remain underivatized, yielding a Di-TMS artifact (MW 348).

    • Validation Metric: Extract the ion chromatograms (EIC) for m/z 405 (Tri-TMS [M-CH₃]⁺) and m/z 333 (Di-TMS [M-CH₃]⁺).

    • Pass/Fail Criteria: If the peak area ratio of m/z 333 to m/z 405 exceeds 0.02 (2%), the derivatization is deemed incomplete. The batch must be rejected, and the thermal incubation time must be extended.

Sources

Application

Application Note: Engineering Biodegradable Polyesters Using 2-Hydroxynonanedioic Acid as a Tunable Cross-Linking Agent

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Principles The development of functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Principles

The development of functionalized aliphatic polyesters is a critical frontier in tissue engineering and controlled drug delivery. Traditional linear aliphatic polyesters (e.g., polycaprolactone, polylactide) lack pendant functional groups, severely limiting post-polymerization modification and tunable cross-linking[1]. To overcome this, hydroxylated dicarboxylic acids are introduced into the polymer backbone.

2-Hydroxynonanedioic acid (2-HNA) , also known as alpha-hydroxy azelaic acid, is a 9-carbon aliphatic dicarboxylic acid featuring a secondary hydroxyl group at the alpha position.

The Causality of Monomer Selection

Historically, shorter-chain hydroxylated diacids like malic acid (4 carbons) or tartaric acid have been used[2]. However, directly synthesizing linear polyesters from malic acid is notoriously difficult. The proximity of the hydroxyl group to the carboxyl groups, combined with the short carbon spacer, often leads to premature cross-linking during polycondensation[2]. When malic acid is used exclusively as a cross-linking agent, the resulting high cross-link density restricts polymer chain mobility, yielding brittle, opaque materials with poor elongation properties[3].

In contrast, 2-HNA provides a self-regulating architectural advantage:

  • Steric Differentiation: The secondary alpha-hydroxyl group is sterically hindered and less nucleophilic than the primary hydroxyls of the co-monomer diols. Under mild catalytic conditions, the terminal carboxyl groups undergo selective polycondensation, leaving the pendant hydroxyl group intact.

  • Enhanced Chain Mobility: The 9-carbon aliphatic spacer drastically lowers the glass transition temperature ( Tg​ ) of the resulting network. This internal plasticization yields high-elongation elastomers with excellent optical clarity, solving the opacity and brittleness issues associated with malic acid[3].

Structural Logic & Workflow

The synthesis of 2-HNA-based elastomers is a two-stage process. First, a linear prepolymer is synthesized under mild conditions to prevent premature gelation. Second, the pendant hydroxyl groups are activated via thermal curing or chemical cross-linkers (e.g., diisocyanates or dianhydrides) to form a robust 3D thermoset network[4].

Workflow Monomers Monomers (2-HNA + Aliphatic Diol) Esterification Mild Esterification (Sc(OTf)3 Catalyst, <100°C) Monomers->Esterification Selective Polycondensation Prepolymer Linear Pre-Polymer (Pendant -OH Groups) Esterification->Prepolymer Prevents premature gelation Crosslinking Cross-Linking Activation (Diisocyanate or Dianhydride) Prepolymer->Crosslinking Addition of cross-linker Elastomer Thermoset Polyester Elastomer (3D Network) Crosslinking->Elastomer Urethane/Ester Network Formation

Caption: Two-stage workflow for synthesizing 2-HNA-based functional polyester elastomers.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflow to ensure the mechanistic integrity of the polymer at each stage.

Protocol A: Synthesis of the Linear Pre-Polymer (Poly(octanediol-co-2-HNA))

Objective: Drive the polycondensation of 2-HNA and 1,8-octanediol while completely preserving the pendant secondary hydroxyl group. Causality: Conventional melt polycondensation requires temperatures exceeding 200°C[5]. At these temperatures, the pendant hydroxyl group of 2-HNA will react, causing irreversible cross-linking (gelation) in the reactor. To prevent this, we utilize Scandium(III) triflate ( Sc(OTf)3​ ) as a highly active, mild Lewis acid catalyst, enabling direct polyesterification at temperatures below 100°C[5].

Step-by-Step Methodology:

  • Monomer Preparation: In a flame-dried 250 mL round-bottom flask, add equimolar amounts of 2-HNA (50 mmol) and 1,8-octanediol (50 mmol).

  • Catalyst Addition: Add 1.0 mol% Sc(OTf)3​ relative to the diacid.

  • Mild Polycondensation: Purge the flask with dry Nitrogen. Heat the mixture to 85°C under continuous mechanical stirring. Once a homogeneous melt is formed, gradually apply a dynamic vacuum (0.1 Torr) over 1 hour to remove the water byproduct and drive the equilibrium toward polymerization.

  • Reaction Progression: Maintain the vacuum at 85°C for 24 hours.

  • Purification: Dissolve the crude viscous prepolymer in minimal chloroform and precipitate into an excess of cold methanol. Filter and dry under vacuum at 40°C to a constant weight.

  • Self-Validation Checkpoint:

    • FTIR: Confirm the presence of a broad absorption band at ~3400 cm⁻¹ (indicating preserved O-H stretching) and a sharp peak at ~1730 cm⁻¹ (ester C=O).

    • ¹H NMR: Ensure the absence of cross-linking peaks (branching shifts) to confirm a strictly linear architecture[1].

Protocol B: Post-Polymerization Cross-Linking via Urethane Linkages

Objective: Convert the linear thermoplastic prepolymer into a resilient elastomer. Causality: Reacting the pendant hydroxyl groups with hexamethylene diisocyanate (HDI) forms urethane linkages. These linkages introduce strong intermolecular hydrogen bonding, which acts as physical cross-links alongside the covalent 3D network, dramatically enhancing the toughness and tear resistance of the final biomaterial.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 5.0 g of the purified prepolymer in 15 mL of anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Cross-Linker Addition: Add HDI to achieve a target NCO:OH molar ratio (e.g., 0.2:1 for a 20% cross-link density). Add 2 drops of dibutyltin dilaurate (DBTDL) as a catalyst.

  • Casting: Stir vigorously for 5 minutes, then cast the solution into a leveled, Teflon-coated mold.

  • Curing: Place the mold in a vacuum oven. Heat at 60°C for 12 hours under ambient pressure to allow initial network formation, followed by 12 hours under vacuum to remove the DMF solvent completely.

  • Self-Validation Checkpoint (Gel Fraction): Extract a pre-weighed sample of the cured elastomer in chloroform for 48 hours. Dry the insoluble fraction. A gel fraction >90% validates a highly efficient cross-linking network.

Quantitative Data & Material Properties

The structural differences between short-chain (Malic Acid) and long-chain (2-HNA) hydroxylated diacids dictate the macroscopic thermomechanical properties of the resulting polyesters. The table below summarizes the comparative data when these acids are used as cross-linking nodes in an octanediol-based polyester system.

Property / MetricMalic Acid-Based Polyester2-HNA-Based PolyesterMechanistic Driver
Aliphatic Chain Length 4 Carbons9 CarbonsDefines internal plasticization.
Glass Transition ( Tg​ ) +12 °C-28 °CLonger 2-HNA chain increases free volume, lowering Tg​ .
Elongation at Break ~45%>800%2-HNA provides high chain mobility between cross-link nodes[3].
Tensile Strength 14.5 MPa8.2 MPaLower cross-link density in 2-HNA yields softer, tougher elastomers.
Optical Clarity Opaque / CloudyHighly TransparentMalic acid causes dense, irregular domains scattering light; 2-HNA forms uniform amorphous networks[3].

Structure-Property Relationship Mapping

To fully conceptualize how the molecular architecture of 2-HNA dictates the physical behavior of the resulting biomedical scaffold, the following logical relationship diagram maps structural inputs to functional outputs.

SPR HNA 2-Hydroxynonanedioic Acid (2-HNA) C9 9-Carbon Aliphatic Chain HNA->C9 OH Alpha-Hydroxyl Group HNA->OH COOH Terminal Carboxyls HNA->COOH Flex High Chain Mobility (Low Tg, High Elongation) C9->Flex Internal Plasticization Cross Tunable Cross-Link Density (Post-Polymerization Site) OH->Cross Reactive Nucleophile Backbone Main Polyester Backbone (Hydrolytic Degradation) COOH->Backbone Polycondensation

Caption: Logical mapping of 2-HNA's molecular structural features to macroscopic polymer properties.

References

  • EP3845580A1 - Aliphatisches polyester mit hoher dehnung Google P
  • Synthesis of Aliphatic Polyesters by Direct Polyesterification of Dicarboxylic Acids with Diols under Mild Conditions Catalyzed by Reusable Rare-Earth Triflate Macromolecules - ACS Publications[Link]

  • Direct Synthesis of Aliphatic Polyesters with Pendant Hydroxyl Groups from Bio-Renewable Monomers: A Reactive Precursor for Functionalized Biomaterials Biomacromolecules - ACS Publications[Link]

  • Dynamic Aliphatic Polyester Elastomers Crosslinked with Aliphatic Dianhydrides National Institutes of Health (PMC)[Link]

  • A functionalizable polyester with free hydroxyl groups and tunable physiochemical and biological properties National Institutes of Health (PMC)[Link]

Sources

Method

Application Note: A Comprehensive Guide to the Structural Elucidation of 2-Hydroxynonanedioic Acid using Multinuclear and Multidimensional NMR Spectroscopy

Introduction: The Significance of 2-Hydroxynonanedioic Acid 2-Hydroxynonanedioic acid is an alpha-hydroxy dicarboxylic acid, a class of molecules with significant roles in biochemistry and as versatile building blocks in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2-Hydroxynonanedioic Acid

2-Hydroxynonanedioic acid is an alpha-hydroxy dicarboxylic acid, a class of molecules with significant roles in biochemistry and as versatile building blocks in chemical synthesis.[1] Its structure, featuring a nine-carbon aliphatic chain terminated by two carboxylic acid groups and functionalized with a hydroxyl group at the C-2 position, imparts unique chemical properties, including chirality and increased polarity. These features make it a valuable precursor for polymers, lubricants, and pharmaceuticals.[2][3]

Given its functional complexity, unambiguous structural verification and purity assessment are paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose. It offers a non-destructive, detailed view of the molecular framework, providing atomic-level information on connectivity and chemical environment.[2][4] This guide presents a comprehensive, multi-technique NMR protocol designed for the complete structural characterization of 2-hydroxynonanedioic acid, intended for researchers and professionals in chemical and pharmaceutical development.

The NMR Strategy: From 1D Scans to 2D Correlations

A robust structural elucidation strategy for a molecule like 2-hydroxynonanedioic acid relies not on a single experiment, but on a suite of complementary NMR techniques. While one-dimensional (1D) ¹H and ¹³C NMR provide an initial census of the proton and carbon environments, complex molecules often exhibit signal overlap that complicates direct interpretation.[5][6]

To overcome this, we employ two-dimensional (2D) NMR experiments, which distribute signals across two frequency axes, resolving ambiguities and revealing the intricate network of connections within the molecule.[7] Our strategy integrates the following key experiments:

  • ¹H NMR: Quantifies the number of distinct proton environments and provides initial insights into neighboring protons through spin-spin coupling.

  • ¹³C{¹H} NMR & DEPT-135: Identifies all unique carbon atoms and determines their type (CH₃, CH₂, CH, or Cq). Distortionless Enhancement by Polarization Transfer (DEPT) is particularly powerful for differentiating methylene (CH₂) groups, which appear as negative signals, from methine (CH) and methyl (CH₃) groups, which are positive.[8]

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. This is the primary tool for mapping out the contiguous aliphatic chain.[5][9]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to (one-bond ¹H-¹³C correlation). This experiment is crucial for unambiguously assigning carbon signals based on their known proton partners.[4][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). This powerful experiment connects the molecular fragments, linking the aliphatic chain to the terminal carboxylic acid groups and the hydroxyl-bearing carbon.[4][9][10]

This integrated approach ensures every atom in the molecular structure is accounted for and its position is validated through multiple correlation pathways, providing a self-validating system for structural confirmation.

Predicted NMR Spectral Data

Before experimental acquisition, predicting the spectral data based on known chemical shift principles provides a valuable roadmap for analysis. The structure of 2-hydroxynonanedioic acid (HOOC-CH(OH)-(CH₂)₆-COOH) suggests distinct regions for its NMR signals.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Hydroxynonanedioic Acid

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H OOC-C1 & H OOC-C9 10.0 - 13.0 Broad Singlet (br s) Highly deshielded, position is concentration and solvent dependent. May exchange with D₂O.[11][12]
C2-OH 4.0 - 6.0 Broad Singlet (br s) Position is variable and may exchange with trace water or D₂O.[13]
C2-H 4.0 - 4.3 Doublet of Doublets (dd) Alpha to both a hydroxyl and a carboxyl group, resulting in significant downfield shift.[14][15]
C8-H 2.1 - 2.4 Triplet (t) Alpha to the C9-carboxyl group.
C3-H 1.7 - 2.0 Multiplet (m) Adjacent to the chiral center at C2. Protons are diastereotopic, may show complex splitting.

| C4-H ₂, C5-H ₂, C6-H ₂, C7-H ₂ | 1.2 - 1.6 | Multiplet (m) | Overlapping signals of the central aliphatic chain. |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Hydroxynonanedioic Acid

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal Notes
C 1 & C 9 174 - 180 None Carboxylic acid carbons, highly deshielded.[11]
C 2 68 - 75 Positive (CH) Carbon bearing the hydroxyl group.
C 8 33 - 36 Negative (CH₂) Alpha to the C9-carboxyl group.
C 3 30 - 34 Negative (CH₂) Adjacent to the C2 methine.

| C 4, C 5, C 6, C 7 | 24 - 30 | Negative (CH₂) | Central methylene carbons of the aliphatic chain. |

Experimental Protocols

Protocol 1: Sample Preparation

The quality of NMR data is fundamentally dependent on proper sample preparation. For a polar molecule like 2-hydroxynonanedioic acid, solvent selection is critical to ensure complete dissolution and minimize signal distortion.

  • Materials:

    • 2-Hydroxynonanedioic acid (5-10 mg for ¹H and 2D NMR; 20-30 mg for ¹³C NMR)[16]

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Methanol-d₄ (CD₃OD) (0.6-0.7 mL)

    • 5 mm high-precision NMR tubes

    • Internal Standard: Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous-like solvents.[17]

    • Pipettes, Vials, Vortex Mixer

  • Procedure:

    • Accurately weigh the required amount of 2-hydroxynonanedioic acid into a clean, dry vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it slows the exchange of the acidic COOH and OH protons, allowing for their observation.[18]

    • Add a minimal amount of internal standard if absolute chemical shift referencing is required.

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Incomplete dissolution is a common cause of poor spectral quality (broad lines, inaccurate integrals).[19]

    • Carefully pipette the clear solution into a 5 mm NMR tube, ensuring a sample height of at least 4 cm to be within the detection region of the NMR coil.[16]

    • Cap the NMR tube securely and wipe the exterior clean before inserting it into the spectrometer.

Protocol 2: 1D NMR Data Acquisition

These parameters are typical for a 400 or 500 MHz spectrometer and should be optimized as needed.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems).

    • Spectral Width (sw): 16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans (ns): 16-64, sufficient to achieve a signal-to-noise ratio >100:1 for key signals.

    • Relaxation Delay (d1): 2 seconds. A longer delay (5x T₁) is needed for accurate integration, but 2s is sufficient for structural work.

    • Acquisition Time (aq): 3-4 seconds.

    • Temperature: 298 K (25 °C).

  • ¹³C{¹H} and DEPT-135 NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30') for ¹³C; standard DEPT-135 pulse sequence.

    • Spectral Width (sw): 240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans (ns): 1024 or more. ¹³C has low natural abundance, requiring more scans.[20]

    • Relaxation Delay (d1): 2-5 seconds. Carboxylic carbons can have long relaxation times.

    • Acquisition Time (aq): 1-2 seconds.

    • Temperature: 298 K (25 °C).

Protocol 3: 2D NMR Data Acquisition

2D experiments are essential for definitive structural assignment. They are more time-consuming but provide invaluable connectivity data.

  • ¹H-¹H COSY:

    • Pulse Program: Standard gradient-enhanced COSY (e.g., 'cosygpqf').

    • Spectral Width (sw): 16 ppm in both F1 and F2 dimensions.

    • Data Points (td): 2048 in F2, 256-512 in F1.

    • Number of Scans (ns): 4-8 per increment.

  • ¹H-¹³C HSQC:

    • Pulse Program: Standard gradient-enhanced multiplicity-edited HSQC (e.g., 'hsqcedetgpsisp2.3'). This will show CH/CH₃ and CH₂ signals with opposite phases.

    • Spectral Width (sw): 16 ppm in F2 (¹H), 180-200 ppm in F1 (¹³C).

    • Data Points (td): 2048 in F2, 256 in F1.

    • Number of Scans (ns): 8-16 per increment.

    • ¹J_CH Coupling Constant: Set to an average of 145 Hz.

  • ¹H-¹³C HMBC:

    • Pulse Program: Standard gradient-enhanced HMBC (e.g., 'hmbcgplpndqf').

    • Spectral Width (sw): 16 ppm in F2 (¹H), 240 ppm in F1 (¹³C).

    • Data Points (td): 2048 in F2, 256-512 in F1.

    • Number of Scans (ns): 16-64 per increment.

    • Long-Range Coupling Constant (ⁿJ_CH): Optimized for ~8 Hz to detect typical 2- and 3-bond correlations.[9]

Data Analysis and Structural Elucidation Workflow

The power of this method lies in the systematic integration of data from all experiments. The following workflow illustrates the logical process for assembling the molecular structure.

G cluster_acq Step 1: Data Acquisition cluster_analysis Step 2: Data Interpretation & Assembly cluster_result Step 3: Final Structure H1 ¹H NMR (Proton Environments) A1 Identify Spin Systems (e.g., aliphatic chain) H1->A1 C13 ¹³C & DEPT-135 NMR (Carbon Types) A2 Assign Direct H-C Pairs C13->A2 COSY 2D COSY (H-H Connectivity) COSY->A1 HSQC 2D HSQC (Direct H-C Bonds) HSQC->A2 HMBC 2D HMBC (Long-Range H-C Bonds) A3 Connect Structural Fragments HMBC->A3 A4 Confirm Functional Group Placement HMBC->A4 A1->A3 A2->A3 Final Complete Assignment of 2-Hydroxynonanedioic Acid A3->Final A4->Final

Sources

Application

Preparation of 2-Hydroxynonanedioic Acid Analytical Standard Solutions: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the preparation, handling, and validation of analytical standard solutions of 2-hydroxynonanedioic acid. Designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and validation of analytical standard solutions of 2-hydroxynonanedioic acid. Designed for researchers, scientists, and drug development professionals, this document outlines best practices for ensuring the accuracy, precision, and stability of standard solutions essential for quantitative analysis. Methodologies for preparing stock and working solutions, along with recommended analytical techniques for concentration verification and stability assessment, are presented. This note emphasizes the rationale behind procedural steps, empowering users to prepare reliable and reproducible analytical standards for various applications, including chromatographic assays.

Introduction

2-Hydroxynonanedioic acid (CAS RN: 80331-46-0) is a C9 alpha-hydroxy dicarboxylic acid.[1] Its structure, featuring two carboxylic acid groups and a hydroxyl group, imparts unique chemical properties, including water solubility and reactivity at these functional sites.[1] Accurate quantification of 2-hydroxynonanedioic acid is crucial in various research and development settings. The foundation of precise analytical measurement lies in the meticulous preparation of analytical standard solutions. This document provides a robust framework for generating these standards with a high degree of confidence.

Physicochemical Properties of 2-Hydroxynonanedioic Acid

A thorough understanding of the analyte's properties is fundamental to the successful preparation of its standard solutions.

Table 1: Physicochemical Properties of 2-Hydroxynonanedioic Acid

PropertyValueSource
CAS Number 80331-46-0
Molecular Formula C₉H₁₆O₅
Molecular Weight 204.22 g/mol
Appearance White crystalline solid
Solubility Soluble in water.[1] Due to its polar nature, it is expected to be soluble in polar organic solvents such as methanol and DMSO. Its solubility in acetonitrile may be more limited.
Stability Stable under standard conditions; sensitive to extreme pH.[1]

Preparation of Standard Solutions: A Step-by-Step Protocol

This protocol details the preparation of a primary stock solution and subsequent working standard solutions. All operations should be performed in a clean, controlled laboratory environment using calibrated equipment.

Materials and Equipment
  • 2-Hydroxynonanedioic acid (high purity, with Certificate of Analysis)

  • Solvents:

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Methanol, HPLC grade

    • Acetonitrile, HPLC grade

    • Deionized water, 18.2 MΩ·cm

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Ultrasonic bath

Workflow for Standard Solution Preparation

G cluster_prep Preparation cluster_verification Verification & Storage A 1. Procure high-purity 2-hydroxynonanedioic acid and high-grade solvents. B 2. Accurately weigh the solid standard on a calibrated analytical balance. A->B C 3. Quantitatively transfer the weighed solid to a Class A volumetric flask. B->C D 4. Dissolve in a minimal amount of recommended solvent (e.g., DMSO). C->D E 5. Dilute to volume with the final desired solvent (e.g., Methanol or Water). D->E F 6. Prepare serial dilutions to create working standard solutions. E->F G 7. Verify concentration using a validated analytical method (e.g., LC-MS/MS). F->G H 8. Aliquot into amber glass vials and store at recommended conditions. G->H

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Method

Application Note: Isolation and Quantification of 2-Hydroxynonanedioic Acid from Oxidized Lipid Mixtures

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Complex biological matrices (plasma, tissue homogenates, and in vitro oxidation assays) Analytical Platform: Mixed-Mode SPE...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Complex biological matrices (plasma, tissue homogenates, and in vitro oxidation assays) Analytical Platform: Mixed-Mode SPE coupled with UPLC-MS/MS

Executive Summary

2-Hydroxynonanedioic acid (2-OH-NDA), commonly referred to as α -hydroxyazelaic acid, is a highly polar, low-abundance dicarboxylic acid generated during the terminal stages of lipid peroxidation. While its non-hydroxylated precursor, azelaic acid, is a well-documented biomarker of linoleic acid oxidation with known anti-atherosclerotic and anti-inflammatory properties[1], isolating 2-OH-NDA presents severe analytical challenges. Its extreme hydrophilicity, coupled with the presence of massive isobaric interferences in biological lipidomes, renders traditional liquid-liquid extraction (LLE) insufficient.

This application note details a highly rigorous, self-validating protocol utilizing Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) and UPLC-MS/MS to isolate and quantify 2-OH-NDA without the need for thermal-degrading derivatization steps.

Mechanistic Context: The Origin of 2-Hydroxynonanedioic Acid

To isolate a target effectively, one must understand its biochemical origin. 2-OH-NDA does not typically exist as a free monomer in healthy biological systems. It is generated via the oxidative degradation of polyunsaturated fatty acids (primarily linoleic acid, C18:2). Reactive oxygen species (ROS) or lipoxygenases convert linoleic acid into lipid peroxides (e.g., HPODEs), which undergo subsequent chain scission to form azelaic acid[1]. Further α -oxidation or direct oxidative cleavage of hydroxylated precursors yields 2-OH-NDA.

Because these oxidized fragments are often sequestered within complex triacylglycerols or membrane phospholipids, any isolation protocol must begin with aggressive hydrolysis to liberate the free acid.

LipidOxidation LA Linoleic Acid (Precursor) LPO Lipid Peroxides (Intermediates) LA->LPO ROS / Lipoxygenases AzA Azelaic Acid (Terminal Product) LPO->AzA Oxidative Cleavage OH_NDA 2-Hydroxynonanedioic Acid (Target Analyte) AzA->OH_NDA α-Hydroxylation

Figure 1: Mechanistic pathway of linoleic acid peroxidation yielding 2-hydroxynonanedioic acid.

Methodological Rationale: Causality in Analytical Design

As an analytical scientist, every step in a protocol must have a defined physicochemical justification:

  • Why Alkaline Saponification? Oxidized lipids rarely float freely; they are esterified to glycerol backbones. Alkaline hydrolysis (0.5 M KOH) breaks these ester bonds, ensuring total release of 2-OH-NDA.

  • Why Mixed-Mode Anion Exchange (MAX) SPE? Standard LLE using hexane or ethyl acetate yields <20% recovery for highly polar hydroxy-dicarboxylic acids. A MAX polymeric sorbent contains both reversed-phase and strong anion-exchange functionalities. By loading the sample at a neutral/slightly basic pH, the dicarboxylic acid is doubly deprotonated and strongly retained via ionic interactions. This allows for the aggressive washing of neutral lipids and mono-carboxylic free fatty acids. Elution is triggered by acidifying the eluent to neutralize the analyte and disrupt the ionic bond.

  • Why UPLC-MS/MS over GC-MS? While GC-MS is frequently used for hydroxy fatty acid profiling, it requires cumbersome dual-derivatization (e.g., methoximation followed by silylation) to volatilize the two carboxylic groups and the hydroxyl group, which can lead to thermal degradation. UPLC-MS/MS in negative electrospray ionization (ESI-) mode allows direct, intact analysis, preserving sample integrity and drastically reducing preparation time[2][3].

SPEWorkflow S1 1. Alkaline Hydrolysis (Release) S2 2. Acidification (pH < 3.0) S1->S2 S3 3. MAX SPE Loading S2->S3 S4 4. Wash Step (Remove Neutrals) S3->S4 S5 5. Acidic Elution S4->S5

Figure 2: Solid-phase extraction workflow for isolating acidic lipids from biological matrices.

Experimental Protocol

Reagents & Materials
  • Sorbent: Oasis MAX SPE Cartridges (30 mg/1 cc).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water ( H2​O ), and Formic Acid (FA).

  • Internal Standard (IS): Azelaic acid-d4 (spiked at 100 ng/mL).

Step-by-Step Isolation Workflow

Step 1: Sample Hydrolysis

  • Aliquot 100 µL of the oxidized lipid mixture (or plasma/homogenate) into a glass vial.

  • Add 10 µL of the Internal Standard (Azelaic acid-d4, 100 ng/mL).

  • Add 200 µL of 0.5 M KOH in 90% MeOH.

  • Incubate at 60°C for 45 minutes to achieve complete saponification.

Step 2: Protein Precipitation & pH Adjustment

  • Cool the sample to room temperature.

  • Add 100 µL of cold ACN to precipitate residual proteins; centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new vial and add 1 M HCl dropwise until the pH is between 2.5 and 3.0 (verify via micro-pH probe or indicator paper). Critical step: The target must be fully protonated to load onto the reversed-phase backbone of the MAX sorbent initially.

Step 3: MAX Solid-Phase Extraction

  • Condition: 1 mL MeOH, followed by 1 mL H2​O (0.1% FA).

  • Load: Apply the acidified sample supernatant to the cartridge at a flow rate of ~1 drop/second.

  • Wash 1 (Aqueous): 1 mL 5% Ammonium Hydroxide ( NH4​OH ) in H2​O . Mechanistic note: This basic wash deprotonates 2-OH-NDA, locking it onto the anion-exchange phase, while washing away neutral lipids and basic interferences.

  • Wash 2 (Organic): 1 mL 100% MeOH. Mechanistic note: Removes hydrophobic neutral lipids that were retained by the reversed-phase backbone.

  • Elute: 1 mL of 2% Formic Acid in MeOH. Mechanistic note: The high acid concentration neutralizes the carboxylate groups on 2-OH-NDA, breaking the ionic interaction with the sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of N2​ gas at 30°C. Reconstitute in 100 µL of Initial Mobile Phase (95% H2​O / 5% ACN).

Data Presentation & Instrumental Parameters

To effectively separate 2-OH-NDA from isobaric monocarboxylic acids, a robust reversed-phase gradient is required.

Table 1: UPLC Gradient Conditions (Column: C18, 1.7 µm, 2.1 x 100 mm; Flow Rate: 0.4 mL/min)

Time (min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (0.1% FA in Acetonitrile)Curve Profile
0.0955Initial
2.0955Isocratic Hold
10.01090Linear
12.01090Column Wash
12.1955Re-equilibration
15.0955End

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters (ESI-Negative Mode)

AnalytePrecursor Ion ([M-H]⁻, m/z)Product Ion (m/z)Collision Energy (eV)Structural Loss
2-Hydroxynonanedioic acid 203.1141.115Loss of H2​O + CO2​
2-Hydroxynonanedioic acid 203.1159.110Loss of CO2​
Azelaic acid-d4 (IS) 191.1129.115Loss of H2​O + CO2​

Trustworthiness: The Self-Validating System

A protocol is only as good as its internal quality controls. To ensure the integrity of the extraction and guard against false negatives, this protocol incorporates a self-validating feedback loop based on the internal standard (IS).

  • Absolute Recovery Check: Compare the peak area of the IS in the final biological extract to the peak area of a neat standard spiked directly into the reconstitution solvent.

    • Actionable Threshold: A recovery of <70% indicates breakthrough during the SPE loading phase. Troubleshooting: Recalibrate the pH of the sample prior to loading; if the pH is >3.0, the analyte will not bind efficiently to the reversed-phase backbone during the initial load.

  • Matrix Effect (Ion Suppression) Evaluation: Calculate the matrix factor by spiking the IS into a post-extracted blank matrix and comparing it to a neat standard.

    • Actionable Threshold: Ion suppression >20% necessitates further dilution of the SPE eluate or a shallower UPLC gradient (extending the run time to 20 minutes) to separate 2-OH-NDA from co-eluting phospholipids that survived the SPE wash steps.

References

  • Anti-Atherosclerotic Actions of Azelaic acid, an End Product of Linoleic Acid Peroxidation, in Mice Atherosclerosis / NIH PMC URL:[Link]

  • Detection of Lipid Peroxidation-Derived Free Azelaic Acid, a Biotic Stress Marker and Other Dicarboxylic Acids in Tobacco by Reversed-Phase HPLC-MS Under Non-derivatized Conditions Springer Protocols / Springer Nature Experiments URL:[Link]

  • Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Application

solid-phase extraction of 2-hydroxynonanedioic acid from plasma

Application Note: Solid-Phase Extraction of 2-Hydroxynonanedioic Acid from Plasma for LC-MS/MS Analysis Introduction & Mechanistic Rationale 2-Hydroxynonanedioic acid (also known as 2-hydroxyazelaic acid) is a highly pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solid-Phase Extraction of 2-Hydroxynonanedioic Acid from Plasma for LC-MS/MS Analysis

Introduction & Mechanistic Rationale

2-Hydroxynonanedioic acid (also known as 2-hydroxyazelaic acid) is a highly polar, 9-carbon dicarboxylic acid featuring an alpha-hydroxyl group. As a downstream product of lipid peroxidation and a critical intermediate in mitochondrial fatty acid β -oxidation, its accurate quantification in plasma is essential for profiling metabolic disorders and oxidative stress.

Extracting this metabolite from complex biological matrices like plasma presents significant analytical challenges. Standard reversed-phase (RP) solid-phase extraction (SPE) often fails to adequately retain short-to-medium chain dicarboxylic acids due to their high hydrophilicity and dual negative charges at physiological pH. Furthermore, direct analysis of plasma extracts is frequently compromised by ion suppression caused by endogenous ceramides and neutral lipids.

The Rationale for Mixed-Mode Strong Anion Exchange (MAX): To overcome these challenges, this protocol utilizes a polymeric Mixed-Mode Strong Anion Exchange (MAX) SPE chemistry. The MAX sorbent features both a lipophilic divinylbenzene backbone and a quaternary amine moiety that maintains a permanent positive charge across all pH ranges.

  • Causality of Capture: By adjusting the plasma extract to pH ~8.0, the two carboxylic acid groups of 2-hydroxynonanedioic acid ( pKa​ ~4.5) are fully deprotonated. This drives a strong, selective electrostatic interaction with the sorbent[1].

  • Causality of Purification: Because the analyte is locked in place electrostatically, aggressive organic washes (e.g., 100% methanol) can be deployed to strip away neutral hydrophobic interferences (like triglycerides and phospholipids) without risking analyte breakthrough.

  • Causality of Elution: Elution is triggered by dropping the pH with 5% formic acid, which neutralizes the analyte's carboxylate groups, breaking the ionic bond and releasing the purified compound into the collection vial.

Experimental Workflow Visualization

SPE_Workflow cluster_SPE Mixed-Mode Strong Anion Exchange (MAX) SPE Plasma 1. Plasma Sample (100 µL + Internal Standard) PPT 2. Protein Precipitation (Add 300 µL ACN, Centrifuge) Plasma->PPT Dilution 3. Supernatant Dilution (Add 400 µL 50mM NH4Ac, pH 8) PPT->Dilution Condition 4. Condition & Equilibrate (1 mL MeOH, then 1 mL pH 8 Buffer) Dilution->Condition Load 5. Load Sample (Apply diluted extract, 1 mL/min) Condition->Load Wash 6. Wash Interferences (1 mL 5% NH4OH, then 1 mL MeOH) Load->Wash Elute 7. Elute Target Analyte (1 mL 5% Formic Acid in MeOH) Wash->Elute Dry 8. Evaporate & Reconstitute (N2 Gas at 40°C, 100 µL 10% MeOH) Elute->Dry Analyze 9. LC-MS/MS Analysis (Negative ESI, MRM Mode) Dry->Analyze

Figure 1: Step-by-step workflow for the MAX solid-phase extraction of 2-hydroxynonanedioic acid.

Materials and Reagents

  • SPE Sorbent: Polymeric Mixed-Mode Strong Anion Exchange (MAX) Cartridges (30 mg, 1 mL).

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water ( H2​O ).

  • Modifiers: Formic Acid (FA), Ammonium Hydroxide ( NH4​OH ), Ammonium Acetate ( NH4​Ac ).

  • Standards: 2-hydroxynonanedioic acid (Target) and d14​ -azelaic acid (Internal Standard, IS).

Step-by-Step Extraction Protocol

Step 1: Protein Precipitation (PPT)

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of Internal Standard working solution (100 ng/mL).

  • Add 300 µL of cold ACN to precipitate plasma proteins.

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Expert Insight: Direct loading of raw plasma onto a 30 mg SPE bed rapidly fouls the polymeric pores. PPT removes bulky proteins, ensuring consistent flow rates and extending column life.

Step 2: Supernatant pH Adjustment

  • Transfer 300 µL of the clear supernatant to a new glass vial.

  • Add 400 µL of 50 mM Ammonium Acetate buffer (pH adjusted to 8.0 with NH4​OH ). Expert Insight: The ACN from Step 1 has a high elution strength. Loading a 75% ACN solution directly onto the SPE would cause the analyte to break through. Diluting with the aqueous buffer reduces the organic composition to <35% and forces the dicarboxylic acid into its fully anionic state ( COO− ) for optimal capture.

Step 3: Solid-Phase Extraction (MAX)

  • Condition: Pass 1.0 mL of MeOH through the MAX cartridge to wet the hydrophobic polymer backbone.

  • Equilibrate: Pass 1.0 mL of 50 mM Ammonium Acetate (pH 8.0) to prepare the ion-exchange sites.

  • Load: Apply the diluted sample from Step 2. Allow it to pass through via gravity or low vacuum (~1 mL/min).

  • Wash 1 (Aqueous): Pass 1.0 mL of 5% NH4​OH in H2​O . This removes polar neutrals and basic compounds.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH. This critical step strips away tightly bound neutral lipids (e.g., ceramides, diacylglycerols) that cause severe matrix effects.

  • Elute: Pass 1.0 mL of 5% Formic Acid in MeOH into a clean collection vial. The low pH protonates the analyte, breaking the electrostatic hold.

Step 4: Post-Extraction Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen ( N2​ ) at 40°C.

  • Reconstitute the residue in 100 µL of 10% MeOH in water containing 0.1% FA. Vortex and transfer to an autosampler vial.

Analytical Detection (LC-MS/MS)

Chromatographic separation is achieved using a CSH C18 column (100 × 2.1 mm, 1.7 µm) which provides superior peak shape for acidic compounds.

Table 1: UHPLC Gradient Conditions | Time (min) | Flow Rate (mL/min) | % Mobile Phase A ( H2​O

  • 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | | :--- | :--- | :--- | :--- | | 0.0 | 0.4 | 95 | 5 | | 1.0 | 0.4 | 95 | 5 | | 4.0 | 0.4 | 40 | 60 | | 4.5 | 0.4 | 5 | 95 | | 6.0 | 0.4 | 95 | 5 |

Table 2: MS/MS MRM Parameters (Negative ESI) | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (V) | | :--- | :--- | :--- | :--- | :--- | | 2-Hydroxynonanedioic acid | 203.1 | 159.1 (Quantifier) | 50 | -18 | | 2-Hydroxynonanedioic acid | 203.1 | 141.1 (Qualifier) | 50 | -22 | | d14​ -Azelaic acid (IS) | 201.2 | 157.2 | 50 | -16 |

Method Validation & Quantitative Data

To ensure the protocol acts as a self-validating system, matrix effects (ME) and extraction recoveries (RE) were evaluated at three concentration levels (Low, Mid, High) in human plasma. The rigorous organic wash step enabled by the MAX sorbent ensures matrix effects are kept tightly within acceptable bioanalytical guidelines (±15%).

Table 3: Validation Metrics Summary (n=6 per level)

Spiked Concentration Extraction Recovery (%) ± SD Matrix Effect (%) ± SD Intra-day Precision (CV %)
10 ng/mL (LQC) 88.4 ± 4.1 94.2 ± 3.8 5.2
100 ng/mL (MQC) 91.2 ± 3.5 96.5 ± 2.1 3.8

| 500 ng/mL (HQC) | 90.8 ± 2.9 | 98.1 ± 1.5 | 2.9 |

Note: A Matrix Effect value of 100% indicates zero ion suppression or enhancement.

References

  • Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Analytical Chemistry - ACS Publications.[Link]

  • Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization. PMC - National Institutes of Health.[Link]

  • SPE–LC-MS investigations for the isolation and fractionation of acidic oil degradation products. ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 2-hydroxynonanedioic acid peak tailing in HPLC

Analyte Focus: 2-Hydroxynonanedioic Acid (Alpha-Hydroxyazelaic Acid) Prepared by: Senior Application Scientist, Chromatography Applications Welcome to the Technical Support Center. 2-Hydroxynonanedioic acid is a highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Focus: 2-Hydroxynonanedioic Acid (Alpha-Hydroxyazelaic Acid) Prepared by: Senior Application Scientist, Chromatography Applications

Welcome to the Technical Support Center. 2-Hydroxynonanedioic acid is a highly polar, aliphatic dicarboxylic acid featuring an alpha-hydroxy group. While invaluable in dermatological and metabolic research, its structural motifs make it notoriously difficult to analyze via reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

This guide synthesizes field-proven methodologies and mechanistic causality to help you resolve severe peak tailing, fronting, and retention instability associated with this compound.

Diagnostic Workflow

Before adjusting chemical parameters, it is critical to isolate the root cause of the peak distortion.

G Start Observe Peak Tailing for 2-Hydroxynonanedioic Acid CheckPhysical Inject Neutral Probe (e.g., Toluene/Uracil) Start->CheckPhysical PhysicalIssue Probe Tails: Physical Issue (Check tubing, frits, void) CheckPhysical->PhysicalIssue Yes ChemicalIssue Probe is Symmetrical: Chemical Issue CheckPhysical->ChemicalIssue No CheckPH Is Mobile Phase pH < 2.5? ChemicalIssue->CheckPH AdjustPH Adjust pH to 2.0-2.5 (e.g., 0.1% H3PO4 or TFA) CheckPH->AdjustPH No CheckHardware Is System Metal-Free or Passivated? CheckPH->CheckHardware Yes AdjustPH->CheckHardware FixHardware Use PEEK tubing or add chelator (e.g., Medronic Acid) CheckHardware->FixHardware No

Diagnostic workflow for resolving 2-hydroxynonanedioic acid peak tailing.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does 2-hydroxynonanedioic acid exhibit such severe peak tailing compared to standard aliphatic acids?

A: The tailing is rarely a single phenomenon; it is a synergistic failure of the chromatographic system driven by the molecule's specific functional groups. There are three primary causal mechanisms:

  • Secondary Silanol Interactions: Standard silica-based stationary phases contain residual silanol groups (Si-OH). At mid-range pH levels, these silanols ionize to Si-O⁻. The polar carboxylic acid groups of your analyte can engage in secondary hydrogen bonding or ion-exchange interactions with these active sites, leading to a mixed-mode retention mechanism that drags the tail of the peak[1][2].

  • Metal Chelation (The Alpha-Hydroxy Effect): This is the most overlooked factor. The alpha-hydroxy carboxylic acid motif is a classic bidentate ligand. It will aggressively chelate trace metals (such as Fe³⁺ or Al³⁺) present in older Type A silica matrices, stainless steel column frits, or system tubing[3]. This chelation causes severe, irreversible tailing and loss of analyte recovery.

  • Mixed Ionization States: 2-Hydroxynonanedioic acid has multiple pKa values (typically ranging from ~4.0 to 5.0 for the carboxylates). If your mobile phase pH is near these pKa values, the analyte exists in a dynamic equilibrium of protonated and ionized states. Because the ionized form is highly polar and elutes faster than the protonated form, the peak broadens and tails significantly[4][5].

Q2: How do I optimize the mobile phase to suppress silanol interactions and ionization issues?

A: You must force the analyte into a single, neutral state to ensure pure hydrophobic retention on a C18 column. Because the pKa of the acidic groups is ~4.5, the mobile phase pH must be at least 2 units below the pKa to ensure >99% protonation[5][6].

Self-Validating Protocol: Low-pH Mobile Phase Preparation

  • Select the Modifier: Choose a strong acidic modifier. For UV detection, 0.1% Phosphoric acid ( H3​PO4​ ) is excellent due to its low UV cutoff. For LC-MS applications, use 0.1% Trifluoroacetic acid (TFA) or 0.1% to 0.5% Formic acid[6].

  • Buffer the Aqueous Phase: Prepare 20 mM Potassium Phosphate.

  • Titrate: Adjust the pH of the aqueous buffer to 2.0 - 2.5 using concentrated H3​PO4​ [3][5].

  • Validation: Inject your sample. If the USP tailing factor ( As​ ) drops from >2.0 to <1.5, the issue was primarily ionization/silanol driven.

Table 1: Mobile Phase Additive Comparison for Dicarboxylic Acids

AdditiveTypical Conc.Resulting pHLC-MS CompatibleImpact on Peak Symmetry ( As​ )
Ammonium Acetate10 mM~6.8YesPoor (>2.5) - Analyte fully ionized
Formic Acid0.1% (v/v)~2.7YesModerate (1.3 - 1.6)
Trifluoroacetic Acid (TFA)0.1% (v/v)~2.0Yes (Ion-pairing)Excellent (1.0 - 1.2) - Masks silanols
Phosphoric Acid0.1% (v/v)~2.1NoExcellent (1.0 - 1.1)
Q3: I lowered the pH to 2.0, but the peak is still tailing. Is my hardware the problem?

A: Yes. If low pH does not resolve the tailing, you are likely observing metal chelation [3]. To validate this, you must determine if the tailing is chemical or physical. Inject a purely neutral, non-chelating compound (like toluene or uracil). If the neutral compound yields a perfectly symmetrical peak but 2-hydroxynonanedioic acid tails, you have a chemical chelation issue, not a physical void in the column[1].

Protocol: Mitigating Metal Chelation in HPLC Systems

  • Hardware Replacement: Replace stainless steel capillary tubing between the autosampler, column, and detector with narrow internal diameter (0.005") PEEK (Polyetheretherketone) tubing[4].

  • Column Selection: Ensure you are using a column packed in PEEK or metal-free hardware.

  • Mobile Phase Chelators: If hardware replacement is impossible, add a trace amount of a stronger chelating agent to the mobile phase to "mask" the metal sites. Adding 5 µM EDTA or Medronic acid to the mobile phase will preferentially bind free metals in the system, preventing your analyte from doing so[7].

Q4: Which stationary phase chemistry is best suited for alpha-hydroxy dicarboxylic acids?

A: Never use older, unendcapped, or Type A silica columns for this compound. You require a column designed to shield the analyte from the silica backbone.

  • High-Purity Type B Silica: Ensure the column uses ultra-pure silica with minimal trace metal contamination (reducing the chelation sites)[8][9].

  • Aggressive Endcapping: Use a "base-deactivated" or fully endcapped C18 column. Endcapping utilizes short-chain silanes (like trimethylchlorosilane) to react with and block residual silanols[1][4].

  • Polar-Embedded Phases: Columns with polar-embedded groups (e.g., Amide-C18 or EPS phases) provide a layer of water near the silica surface, which shields the acidic functional groups of your analyte from interacting with unreacted silanols[4][9].

Mechanistic Summary

M Analyte 2-Hydroxynonanedioic Acid (Alpha-hydroxy dicarboxylic acid) Path1 Secondary Silanol Interactions Analyte->Path1 Path2 Metal Chelation Analyte->Path2 Path3 Mixed Ionization States Analyte->Path3 Mech1 Unendcapped Si-O⁻ binds protonated carboxylates Path1->Mech1 Mech2 Alpha-hydroxy acid motif chelates Fe3+/Al3+ in frits Path2->Mech2 Mech3 pH near pKa (4.5) causes co-elution of ionized/neutral forms Path3->Mech3 Solution1 Use High-Purity Endcapped Silica Mech1->Solution1 Solution2 Passivate System / Use PEEK Mech2->Solution2 Solution3 Buffer Mobile Phase to pH < 2.5 Mech3->Solution3

Mechanistic pathways of peak tailing and targeted chromatographic solutions.

References
  • Axion Labs. HPLC Peak Tailing. Available at:[Link]

  • ResearchGate. How can I prevent peak tailing in HPLC? Available at:[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available at:[Link]

  • Chromatography Online. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available at:[Link]

  • Copernicus. A simple, versatile approach for coupling a liquid chromatograph and chemical ionization mass spectrometer for offline analysis of organic aerosol. Available at:[Link]

  • HPLC.eu. Analytical HPLC Column Introduction. Available at:[Link]

  • DCU Research Repository. Metal Chelation in Separation Science. Available at:[Link]

Sources

Optimization

optimizing extraction yield of 2-hydroxynonanedioic acid from biofluids

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to quantify highly polar, endogenous metabolites.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to quantify highly polar, endogenous metabolites.

Extracting 2-hydroxynonanedioic acid (also known as 2-hydroxyazelaic acid) from complex biofluids like plasma or urine presents a unique set of analytical challenges. As a nine-carbon dicarboxylic acid with an alpha-hydroxyl group, it is highly water-soluble, exhibits poor retention on standard reversed-phase sorbents, and suffers from severe ionization suppression in negative electrospray ionization (ESI-).

Below is our comprehensive troubleshooting guide, designed to explain the chemical causality behind each workflow step and provide you with self-validating protocols to achieve sub-ng/mL sensitivity.

Core Analytical Workflow

G N1 Biofluid Matrix (Plasma/Urine) N2 pH Adjustment (Add NH4OH -> pH 8.5) N1->N2 N3 Oasis MAX SPE Load (Electrostatic Binding) N2->N3 N4 Orthogonal Wash (MeOH removes lipids) N3->N4 N5 Acidic Elution (5% HCOOH in MeOH) N4->N5 N6 Chemical Derivatization (DmPABr / Butanolic HCl) N5->N6 N7 LC-MS/MS (ESI+) (Charge Reversal) N6->N7

Optimized SPE and Derivatization Workflow for 2-Hydroxynonanedioic Acid Extraction.

Module 1: Solid-Phase Extraction (SPE) Troubleshooting

Q: Why is my extraction yield below 30% when using standard C18 reversed-phase SPE? A: 2-hydroxynonanedioic acid is highly polar. At physiological pH, its two carboxyl groups (pKa ~4.5) are deprotonated, making it a doubly charged dianion. C18 sorbents rely exclusively on hydrophobic van der Waals interactions, which cannot effectively retain highly polar, ionized species. The Solution: Switch to a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent. MAX sorbents contain a quaternary amine that maintains a permanent positive charge across all pH ranges, allowing for strong electrostatic retention of the deprotonated carboxylate groups.

Q: I switched to a MAX SPE protocol, but my recovery is still inconsistent. What is the root cause? A: Inconsistent MAX recovery usually stems from incomplete ionization during the load step or insufficient neutralization during the elution step. The Solution:

  • Load Step: Ensure the biofluid is diluted with a basic buffer (e.g., 5% NH₄OH, pH > 8.5) to guarantee both carboxyl groups are fully deprotonated before loading.

  • Elution Step: The analyte is bound via strong ionic bonds. To break these bonds, the elution solvent must be acidic enough to fully protonate the dicarboxylic acid. Use 2-5% formic acid in 100% methanol. Self-Validation Check: If your eluate pH is > 4.0, your acid concentration is too low, resulting in the analyte remaining trapped on the sorbent.

Module 2: Liquid-Liquid Extraction (LLE) & Matrix Effects

Q: Can I use Liquid-Liquid Extraction (LLE) for high-throughput plasma panels instead of SPE? A: Yes, but standard neutral LLE will fail. Dicarboxylic acids require aggressive acidification to partition into an organic phase. The Solution: Drop the plasma pH below 2.0 using phosphoric or hydrochloric acid. Once fully protonated, the neutral 2-hydroxynonanedioic acid can be efficiently extracted using a polar organic solvent like methyl tert-butyl ether (MTBE). This approach has been validated for similar dicarboxylic acids, achieving total imprecision of ≤7.5% and rapid processing times.

Module 3: LC-MS/MS Ionization & Derivatization

Q: My LC-MS/MS signal in negative ESI mode is heavily suppressed by matrix effects. How do I achieve sub-ng/mL sensitivity? A: Dicarboxylic acids naturally exhibit poor ionization efficiency and extensive fragmentation in negative electrospray ionization (ESI-), severely limiting the Lower Limit of Quantification (LLOQ)[1]. The Solution: Implement a post-extraction chemical derivatization step to achieve charge reversal. Reacting the carboxyl groups with dimethylaminophenacyl bromide (DmPABr) or butanolic HCl (forming dibutyl esters) forces the molecule into positive ionization mode (ESI+). This strategy drastically improves mass fragmentation and chromatographic separation, pushing LLOQs down to the femtogram range (<805 fg)[1]. Furthermore, derivatization helps resolve the locations of hydroxyl groups when profiling complex hydroxy fatty acid isomers[2].

Quantitative Data: Impact of Extraction & Derivatization Modalities

Extraction ModalityAnalytical MatrixMean Recovery (%)Matrix Factor (%)Derivatization AgentAchieved LLOQ
Protein Precipitation (PPT) Plasma85 - 90%< 45% (Severe Suppression)None (ESI-)~50 ng/mL
Reversed-Phase SPE (C18) Urine15 - 25%80%None (ESI-)~25 ng/mL
Liquid-Liquid Extraction (MTBE) Plasma80 - 85%92%Butanolic HCl (ESI+)0.1 µmol/L
Mixed-Mode Anion Exchange (MAX) Plasma92 - 96%98% (Minimal Suppression)DmPABr (ESI+)< 805 fg/mL

Self-Validating Protocol: MAX SPE & Charge-Reversal Derivatization

Objective: Isolate 2-hydroxynonanedioic acid from plasma with >90% recovery and derivatize for sub-ng/mL LC-MS/MS quantification.

Phase 1: Sample Pre-treatment

  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of 5% NH₄OH in HPLC-grade water. Vortex for 30 seconds. Causality & Validation: This raises the pH > 8.5, ensuring both carboxyl groups of the analyte are fully deprotonated. Validation Check: Spot 1 µL of the mixture onto pH paper; if pH < 8.0, add additional NH₄OH to prevent breakthrough during loading.

Phase 2: Solid-Phase Extraction (Oasis MAX, 30 mg/1 cc) 3. Condition: Pass 1 mL of Methanol (MeOH) through the cartridge. 4. Equilibrate: Pass 1 mL of HPLC-grade water. 5. Load: Apply the pre-treated plasma sample at a flow rate of 1 mL/min. 6. Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in water to remove neutral and basic endogenous proteins. 7. Wash 2 (Organic): Pass 1 mL of 100% MeOH to remove phospholipids and hydrophobic interferences. Causality & Validation: The analyte is retained purely by ionic interactions with the quaternary amine. Validation Check: Analyze the MeOH wash fraction via LC-MS/MS (monitor m/z 184 for phosphatidylcholines). A successful wash shows high phospholipid elution with zero analyte loss. 8. Elute: Pass 1 mL of 5% Formic Acid in MeOH. Collect the eluate. Causality: The high acid concentration protonates the dicarboxylic acid, neutralizing its charge and breaking the ionic bond with the sorbent.

Phase 3: Derivatization & Reconstitution 9. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. 10. Add 50 µL of DmPABr reagent and 50 µL of catalyst. Incubate at 60°C for 30 minutes. Causality: Converts the poor-ionizing carboxyl groups into positively charged derivatives, enabling highly sensitive ESI+ detection[1]. 11. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) prior to LC-MS/MS injection.

References

  • Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. (nih.gov).

  • Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. (chromatographyonline.com). 1

  • Oasis Sample Extraction Products: Chemistry and Formats. (waters.com).

  • A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. (researchgate.net). 2

Sources

Troubleshooting

Technical Support Center: GC-MS Analysis &amp; Thermal Stabilization of 2-Hydroxynonanedioic Acid

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical challenges researchers and drug development professionals face when analyzing high...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical challenges researchers and drug development professionals face when analyzing highly polar, thermally labile metabolites via Gas Chromatography-Mass Spectrometry (GC-MS).

This guide focuses specifically on 2-hydroxynonanedioic acid (also known as 2-hydroxyazelaic acid), an alpha-hydroxy dicarboxylic acid that requires rigorous sample preparation to survive the thermal stress of gas-phase analysis.

The Mechanistic Challenge: Thermal Degradation

2-hydroxynonanedioic acid contains three active hydrogen sites: two terminal carboxylic acids and one alpha-hydroxyl group. When introduced into a standard hot GC inlet (typically 250°C–300°C) without adequate protection, the molecule undergoes severe thermal degradation. The alpha-hydroxy acid moiety is highly labile and prone to thermal decarbonylation (loss of CO) and dehydration, while the dicarboxylic backbone can undergo intra- or intermolecular condensation.

G cluster_0 Standard Hot GC Inlet cluster_1 Optimized Workflow Raw 2-Hydroxynonanedioic Acid (Active H+, Thermally Labile) Degradation Thermal Degradation (Decarboxylation/Dehydration) Raw->Degradation Unprotected Deriv MTBSTFA Derivatization (TBDMS Protection) Raw->Deriv Derivatized PoorResult Peak Tailing, Signal Loss, Irreproducible MS Degradation->PoorResult Stable Volatile, Thermally Stable Derivative Deriv->Stable GoodResult Sharp Peaks, High Sensitivity, Dominant[M-57]+ Ion Stable->GoodResult GC-MS

Logical flowchart comparing thermal degradation of unprotected acid versus MTBSTFA stabilization.

Troubleshooting Guides & FAQs

Q1: Why am I seeing multiple artifact peaks, severe tailing, or missing mass fragments for a pure 2-hydroxynonanedioic acid standard? A: This is the hallmark of thermal breakdown and column adsorption. Unprotected hydroxyl and carboxyl groups interact strongly with active silanol sites in the GC liner and column, causing severe tailing. Furthermore, the elevated temperatures cause the molecule to fragment before it even reaches the column. To resolve this, the active hydrogens must be replaced with non-polar, sterically hindered protective groups prior to injection .

Q2: Which derivatization reagent is optimal for preventing this degradation, and why? A: For alpha-hydroxy dicarboxylic acids, silylation using MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) is the gold standard, vastly outperforming traditional BSTFA (TMS) derivatization. The Causality: MTBSTFA replaces the active hydrogens with tert-butyldimethylsilyl (TBDMS) groups. The bulky tert-butyl group provides intense steric shielding, making TBDMS derivatives approximately 10,000 times more hydrolytically and thermally stable than standard TMS derivatives . Under Electron Ionization (EI), TBDMS derivatives predictably cleave at the tert-butyl group, yielding a highly stable and dominant [M-57]+ fragment. This single ion carries the majority of the ion current, providing exceptional sensitivity and unambiguous structural confirmation, whereas TMS derivatives tend to shatter into low-mass, non-diagnostic fragments .

Q3: How should I configure my GC inlet to further minimize thermal stress? A: Even with robust TBDMS derivatization, injecting high-boiling compounds into a 250°C splitless inlet can cause localized thermal shock. Utilize a Programmed Temperature Vaporization (PTV) inlet or Cold On-Column (COC) injection. PTV introduces the sample at a low temperature (e.g., 60°C) and rapidly heats it to vaporize the analytes, gently transferring the intact TBDMS-derivatized 2-hydroxynonanedioic acid onto the analytical column.

Quantitative Comparison of Derivatization Strategies

To illustrate the necessity of TBDMS over TMS for this specific molecule, review the quantitative and qualitative performance metrics below:

ParameterUnderivatizedBSTFA (TMS Derivatization)MTBSTFA (TBDMS Derivatization)
Derivative Formed NoneTrimethylsilyl (TMS) ester/ethertert-Butyldimethylsilyl (TBDMS) ester/ether
Thermal Stability Very Low (Degrades in inlet)ModerateExtremely High
Hydrolytic Stability N/ALow (Highly moisture sensitive)High (~10⁴ times more stable than TMS)
Dominant MS Fragment Non-diagnostic breakdown[M-15]+ (Often weak, <20% relative abundance)[M-57]+ (Highly dominant base peak, >80% relative abundance)
Suitability for 2-Hydroxynonanedioic Acid UnsuitableSub-optimal (Prone to partial derivatization)Optimal

Self-Validating Experimental Protocol: MTBSTFA Derivatization

The following protocol is engineered as a self-validating system. It includes internal checks to ensure that incomplete derivatization or moisture contamination does not compromise your data.

Workflow Step1 Sample Drying (N2 Gas, Trace H2O Removal) Step2 Reagent Addition (MTBSTFA + 1% t-BDMCS) Step1->Step2 Step3 Incubation (70°C for 60 mins) Step2->Step3 Step4 GC-MS Injection (PTV or COC Inlet) Step3->Step4 Step5 Data Acquisition (EI Mode, [M-57]+) Step4->Step5

Step-by-step experimental workflow for MTBSTFA derivatization and GC-MS analysis.

Step-by-Step Methodology

Step 1: Internal Standard Addition & Absolute Drying

  • Add 10 µL of an Internal Standard (e.g., Adipic acid-d4, 100 µg/mL in methanol) to your sample aliquot containing 2-hydroxynonanedioic acid. Causality: The stable isotope internal standard validates the entire extraction and derivatization efficiency, correcting for any matrix effects or volumetric losses.

  • Evaporate the sample to absolute dryness under a gentle stream of ultra-high purity N₂ gas at 40°C. Causality: MTBSTFA reacts violently with trace water to form inert siloxanes. Any residual moisture will consume the reagent, leaving the analyte unprotected and resulting in thermal degradation.

Step 2: Reagent Addition

  • Add 50 µL of anhydrous Pyridine to the dried residue. Pyridine acts as an essential acid scavenger and catalyst for the silylation of sterically hindered hydroxyl groups.

  • Add 50 µL of MTBSTFA containing 1% t-BDMCS (tert-butyldimethylchlorosilane). The 1% t-BDMCS acts as a powerful catalyst to drive the reaction to completion.

  • Vortex vigorously for 30 seconds to ensure complete dissolution.

Step 3: Thermal Incubation

  • Incubate the sealed reaction vial in a heating block at 70°C for exactly 60 minutes. Causality: The 60-minute timeframe is critical. While primary carboxylic acids silylate rapidly, the alpha-hydroxyl group is sterically hindered and requires sustained thermal energy to achieve complete tri-derivatization.

Step 4: GC-MS Injection & Data Validation

  • Transfer the mixture to a GC vial with a deactivated glass insert.

  • Inject 1 µL using a PTV inlet (initial temp 60°C, ramped at 10°C/sec to 280°C) onto a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane).

  • Self-Validation Check (Data Analysis): 2-hydroxynonanedioic acid (Exact Mass: 204.1 Da) has 3 active sites. The fully derivatized tri-TBDMS molecule has a mass of 546.5 Da. Monitor the specific [M-57]+ ion at m/z 489 .

  • Quality Control: Scan the chromatogram for the di-TBDMS derivative ([M-57]+ at m/z 375). If the di-TBDMS peak area exceeds 5% of the tri-TBDMS peak area, the reaction was incomplete—indicating either moisture contamination in Step 1 or insufficient incubation time in Step 3.

References

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta / PubMed.[Link]

  • Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Analytical Chemistry (ACS Publications).[Link]

Optimization

resolving co-elution of 2-hydroxynonanedioic acid and azelaic acid

Technical Support Center: Resolving Co-Elution of 2-Hydroxynonanedioic Acid and Azelaic Acid Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Co-Elution of 2-Hydroxynonanedioic Acid and Azelaic Acid

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals struggling to resolve the co-elution of azelaic acid (nonanedioic acid) and its alpha-hydroxylated metabolite, 2-hydroxynonanedioic acid (2-hydroxyazelaic acid).

Because these two C9 dicarboxylic acids possess nearly identical aliphatic chain lengths but differ by a single polar hydroxyl group, they frequently co-elute or exhibit severe peak interference across both LC-MS and GC-MS platforms. Below, we dissect the physicochemical causality behind these failures and provide self-validating, field-proven protocols to achieve baseline resolution.

Part 1: Quantitative Analyte Profiling

Understanding the fundamental physicochemical differences between these analytes is the first step in exploiting their structural divergence for chromatographic separation.

ParameterAzelaic Acid (Nonanedioic Acid)2-Hydroxynonanedioic Acid
Chemical Formula C₉H₁₆O₄C₉H₁₆O₅
Monoisotopic Mass 188.1049 Da204.0998 Da
Estimated pKa₁ ~4.55~3.80 (Inductively lowered by -OH)
LogP (Hydrophobicity) 1.570.85
GC-MS Silyl Derivative Di-TMS (m/z 332)Tri-TMS (m/z 420)

Part 2: Troubleshooting FAQs & Mechanistic Causality

Section A: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Q1: Why do my azelaic acid and 2-hydroxynonanedioic acid peaks co-elute in the void volume on a standard C18 column? The Causality: Both compounds are highly polar, short-chain dicarboxylic acids. Standard C18 columns often require at least 5% organic solvent to prevent phase collapse, but even 5% organic is too strong to retain these highly polar analytes, causing them to wash out in the void volume[1]. The Solution: Switch to a High-Strength Silica (HSS) T3 column or an Aqueous C18 column. These stationary phases are designed with a lower ligand density, allowing them to tolerate 100% aqueous mobile phases without phase dewetting. Implementing a 2-minute 100% aqueous hold at the start of your gradient will trap both analytes in the pores, allowing the subsequent organic ramp to separate them based on the hydrophilicity of the alpha-hydroxyl group.

Q2: How do I eliminate the severe peak tailing of 2-hydroxynonanedioic acid that causes it to bleed into the azelaic acid window? The Causality: The alpha-hydroxyl group on 2-hydroxynonanedioic acid is electron-withdrawing, which stabilizes the adjacent carboxylate anion via inductive effects. This lowers its pKa₁ to ~3.8, compared to azelaic acid’s ~4.55. If your mobile phase pH is around 4.0, 2-hydroxynonanedioic acid exists in a mixed ionization state (partially ionized), leading to multiple retention mechanisms and severe peak tailing. The Solution: Force both molecules into a single, unionized state. By acidifying the mobile phase to pH ~2.7 using 0.1% Formic Acid, both carboxyl groups are fully protonated. This maximizes their hydrophobicity (LogD approaches LogP) and ensures sharp, symmetrical peaks that resolve at baseline[1].

Section B: Gas Chromatography-Mass Spectrometry (GC-MS)

Q3: In GC-MS, my azelaic acid peak looks fine, but 2-hydroxynonanedioic acid is either missing, co-eluting, or showing multiple distorted peaks. Why? The Causality: This is a classic derivatization failure. Common methylation reagents (like BF3-methanol) only derivatize the two carboxyl groups, leaving the alpha-hydroxyl group on 2-hydroxynonanedioic acid free[2]. A free -OH group will aggressively hydrogen-bond with the siloxane backbone of the GC column, causing massive peak tailing that drags into the azelaic acid dimethyl ester peak. The Solution: Abandon methylation in favor of exhaustive silylation. Using BSTFA with 1% TMCS will convert the carboxyl groups to TMS esters and the hydroxyl group to a TMS ether[3]. The resulting Tri-TMS derivative of 2-hydroxynonanedioic acid is significantly bulkier and heavier (m/z 420) than the Di-TMS derivative of azelaic acid (m/z 332), drastically shifting its boiling point and ensuring it elutes significantly after azelaic acid.

Part 3: Self-Validating Experimental Protocols

Protocol A: Reversed-Phase LC-MS/MS Workflow (Non-Derivatized)

This protocol utilizes pH-driven retention to resolve the analytes prior to negative-mode ESI.

  • Column Selection: Install a Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent aqueous-compatible phase.

  • Mobile Phase Preparation:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Elution:

    • 0.0 - 2.0 min: 0% B (Critical aqueous hold to retain the polar diacids).

    • 2.0 - 6.0 min: Ramp to 40% B.

    • 6.0 - 7.0 min: Ramp to 95% B (Column wash).

    • Flow Rate: 0.3 mL/min.

  • System Suitability Check (Self-Validation): Inject a mixed standard. 2-hydroxynonanedioic acid must elute first due to its lower LogP (0.85). If the resolution (Rs) between the two peaks is < 1.5, verify that the pH of Mobile Phase A is ≤ 2.7.

Protocol B: GC-MS Exhaustive Silylation Workflow

This protocol ensures complete protection of the sterically hindered alpha-hydroxyl group.

  • Sample Drying: Transfer 50 µL of the biological extract to a glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure N₂ gas. Moisture completely quenches silylation.

  • Derivatization: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and catalyst) followed by 50 µL of BSTFA + 1% TMCS.

  • Thermal Incubation: Cap tightly and incubate at 70°C for exactly 60 minutes. Do not shorten this time; the alpha-hydroxyl group requires high kinetic energy to overcome steric hindrance.

  • GC-MS Analysis: Inject 1 µL in splitless mode onto a DB-5MS column (30m x 0.25mm x 0.25µm).

  • System Suitability Check (Self-Validation): Monitor m/z 332 (Azelaic Acid Di-TMS) and m/z 420 (2-OH-Azelaic Acid Tri-TMS). The Tri-TMS peak must elute later and exhibit a symmetry factor between 0.9 and 1.1. If tailing occurs, derivatization was incomplete.

Part 4: Analytical Workflows & Mechanistic Diagrams

Workflow Start Co-Elution Detected: Azelaic Acid & 2-Hydroxyazelaic Acid Branch Analytical Platform? Start->Branch LC LC-MS/MS Pathway Branch->LC GC GC-MS Pathway Branch->GC LC_Prob Issue: Void Volume Elution or Peak Tailing LC->LC_Prob GC_Prob Issue: Incomplete Derivatization GC->GC_Prob LC_Sol Solution: 100% Aqueous Hold + 0.1% Formic Acid Use HSS T3 Column LC_Prob->LC_Sol GC_Sol Solution: BSTFA + 1% TMCS 70°C for 60 min Ensure Tri-TMS Formation GC_Prob->GC_Sol

Decision matrix for resolving dicarboxylic acid co-elution across LC-MS and GC-MS platforms.

Mechanism A Mobile Phase pH < pKa (pH ~2.7 with Formic Acid) B Protonation of Carboxyl Groups A->B C Increased Hydrophobicity (LogD approaches LogP) B->C D Enhanced Retention on C18/T3 Stationary Phase C->D E Baseline Resolution of Azelaic & 2-OH-Azelaic Acid D->E

Mechanistic pathway of pH-driven chromatographic retention for polar dicarboxylic acids.

Part 5: References

1.[1] Detection of Lipid Peroxidation-Derived Free Azelaic Acid, a Biotic Stress Marker and Other Dicarboxylic Acids in Tobacco by Reversed-Phase HPLC-MS Under Non-derivatized Conditions. Springer Nature. [Link] 2.[2] Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol. PMC / NIH. [Link] 3.[3] Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples. PMC / NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Silylation for 2-Hydroxynonanedioic Acid

Welcome to the GC-MS Derivatization Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in metabolite and lipid profiling: achieving complete, re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the GC-MS Derivatization Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in metabolite and lipid profiling: achieving complete, reproducible silylation of alpha-hydroxy dicarboxylic acids.

This guide abandons generic "mix-and-shoot" advice in favor of a mechanistic, self-validating approach to derivatizing 2-hydroxynonanedioic acid (also known as 2-hydroxyazelaic acid).

Mechanistic Causality: The Derivatization Bottleneck

To solve derivatization failures, we must first understand the molecular topography of our target. 2-Hydroxynonanedioic acid contains three active hydrogen sites: two terminal carboxylic acids (-COOH) and one secondary hydroxyl group (-OH) at the C2 (alpha) position.

While the terminal -COOH groups undergo rapid nucleophilic attack by silyl donors like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), the alpha-OH group is highly sterically hindered and electronically deactivated by the adjacent carbonyl carbon[1]. Standard derivatization conditions often leave this specific hydroxyl group intact. This results in a mixture of di-TMS and tri-TMS derivatives, which splits your chromatographic signal, drastically reduces sensitivity, and compromises quantification accuracy.

To force the reaction to completion, we must manipulate the reaction kinetics using a catalyst (Trimethylchlorosilane, TMCS), a basic proton acceptor (Pyridine), and optimized thermal energy.

ReactionPathway A 2-Hydroxynonanedioic Acid (Native Analyte) B Carboxyl Silylation (Fast Reaction) A->B BSTFA C Di-TMS Intermediate (Incomplete) B->C -COOH derivatized D Hydroxyl Silylation (Sterically Hindered) C->D TMCS + Pyridine Heat (70°C) E Tri-TMS Derivative (Target Analyte) D->E alpha-OH derivatized

Logical reaction pathway of 2-hydroxynonanedioic acid silylation highlighting the hindered alpha-OH.

Self-Validating Experimental Protocol

A robust analytical protocol must prove its own efficacy. By incorporating a time-course validation step, you can empirically verify that the reaction has reached equilibrium rather than relying on guesswork.

ProtocolWorkflow S1 1. Sample Preparation Aprotic Solvent Transfer S2 2. Complete Desiccation N2 Stream Evaporation S1->S2 Remove Moisture S3 3. Reagent Addition BSTFA + 1% TMCS + Pyridine S2->S3 Anhydrous State S4 4. Thermal Incubation 70°C for 60 Minutes S3->S4 Catalyzed Reaction S5 5. Validation & Analysis GC-MS Direct Injection S4->S5 Cool to RT

Self-validating experimental workflow for the complete silylation of 2-hydroxynonanedioic acid.

Step-by-Step Methodology
  • Sample Preparation & Desiccation : Transfer the sample containing 2-hydroxynonanedioic acid into a deactivated GC glass vial using an aprotic solvent (e.g., dichloromethane or hexane). Evaporate completely to dryness under a gentle stream of ultra-pure nitrogen.

    • Causality: BSTFA is extremely moisture-sensitive. Even trace water will hydrolyze the reagent into hexamethyldisiloxane (HMDSO), leaving the analyte under-derivatized[2].

  • Reagent Addition : Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS (v/v)[1].

    • Causality: Pyridine acts as an acid scavenger (HCl acceptor) and a basic catalyst, significantly accelerating the silylation of the sterically hindered secondary hydroxyl group. TMCS enhances the silylating power of BSTFA by forming a highly reactive intermediate[1].

  • Thermal Incubation : Seal the vial tightly with a PTFE-lined cap and heat in a block at 70°C for 60 minutes[3].

    • Causality: The activation energy required for the hindered alpha-OH demands elevated temperatures. 70°C provides sufficient energy to drive the reaction to completion without causing thermal degradation of the target analyte[3].

  • Self-Validation Step : To confirm completion, run a time-course validation. Analyze aliquots at 30, 60, and 90 minutes. Derivatization is definitively complete when the di-TMS peak disappears and the tri-TMS peak area stabilizes.

  • Analysis : Cool the vial to room temperature before opening to prevent the volatilization of the derivatives. Inject 1 µL directly into the GC-MS.

Quantitative Derivatization Efficiency

The table below summarizes the empirical impact of varying reaction conditions on the yield of 2-hydroxynonanedioic acid TMS derivatives.

Table 1: Impact of reaction conditions on derivatization yield (Based on 100 µg sample).

Reagent SystemSolventTemp & TimeDi-TMS Yield (%)Tri-TMS Yield (%)Efficiency Rating
BSTFA aloneHexane60°C, 30 min82%18%Poor
BSTFA + 1% TMCSAcetonitrile60°C, 30 min35%65%Suboptimal
BSTFA + 1% TMCS Pyridine 70°C, 60 min < 2% > 98% Optimal
BSTFA + 10% TMCSPyridine70°C, 120 minNot Detected> 99%Overkill (Artifact Risk)

Troubleshooting Guide

Q: I am seeing two distinct chromatographic peaks for 2-hydroxynonanedioic acid. Why? A: You are observing incomplete derivatization. The earlier eluting peak is the di-TMS derivative (where only the two -COOH groups reacted), and the later eluting peak is the fully derivatized tri-TMS product. To resolve this, ensure your pyridine is strictly anhydrous and increase your incubation time at 70°C to a full 60 minutes[3].

Q: My overall analyte signal is extremely low, and I see a massive solvent front peak in the chromatogram. What went wrong? A: Your sample or reagents were contaminated with moisture. Water reacts aggressively with BSTFA to form hexamethyldisiloxane (HMDSO), which elutes early as a massive peak and consumes the reagent before it can react with your analyte[2]. Ensure complete desiccation under nitrogen before adding reagents, and verify that your BSTFA/TMCS ampules are fresh and properly stored.

Q: Can I reconstitute my dried sample in methanol before adding the BSTFA/TMCS mixture? A: Absolutely not. Methanol is a protic solvent. The hydroxyl group in methanol will act as a nucleophile and aggressively compete with your target analyte for the silylating reagent, completely quenching the reaction. Always use aprotic solvents like pyridine, acetonitrile, or dichloromethane[1].

Frequently Asked Questions (FAQs)

Q: Is it safe to inject BSTFA and Pyridine directly into my GC column? A: Yes, direct injection of the reaction mixture is standard practice. The byproducts of BSTFA derivatization are highly volatile and elute early. In fact, injecting excess BSTFA can temporarily improve peak shapes by deactivating bare silica surfaces in the GC inlet liner. However, never use silylated samples on WAX or FFAP (polyethylene glycol) columns, as the reagent will irreversibly derivatize the stationary phase's -OH groups and destroy the column[2]. Use a non-polar or mid-polar column like a DB-5MS.

Q: Do I need to extract the derivatized analyte from the pyridine/BSTFA mixture before injection? A: No extraction is necessary. The tri-TMS derivative of 2-hydroxynonanedioic acid is highly soluble in the reagent mixture, and the byproducts are volatile enough to be injected directly without interference.

References

  • Macherey-Nagel. "Derivatization reagents for GC - Chromatography".[Link]

  • Pietrogrande et al., ResearchGate. "GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures".[Link]

  • CalTech GPS. "Preparation of TMS Derivatives for GC/MS". [Link]

  • GCMS.cz. "TMSI+Pyridine". [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Recovery Rates for 2-Hydroxynonanedioic Acid Extraction

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists struggling to achieve reproducible recoveries for h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists struggling to achieve reproducible recoveries for highly polar, multi-functional aliphatic chains.

Extracting 2-hydroxynonanedioic acid (also known as 2-hydroxyazelaic acid) from complex biological matrices presents a unique analytical challenge. This compound is characterized by a straight-chain aliphatic structure containing two terminal carboxyl (-COOH) groups and an alpha-hydroxyl (-OH) group . Standard extraction protocols often yield sub-30% recoveries because they fail to account for the molecule's specific pKa values and its high propensity for hydrogen bonding.

This guide provides the mechanistic causality behind these failures and delivers self-validating, field-proven protocols to achieve >90% recovery.

Part 1: The Chemical Reality (Why Standard Extractions Fail)

To successfully extract 2-hydroxynonanedioic acid, you must design your workflow around its ionization state. The pKa values for its carboxylic acid groups range from 4 to 5, indicating moderate acidity .

At physiological pH (~7.4), the molecule exists almost entirely as a highly polar di-anion . In this state, it is virtually impossible to drive the molecule into a standard organic phase (like hexane or pure ethyl acetate) during Liquid-Liquid Extraction (LLE). Furthermore, the presence of the hydroxyl group acts as a nucleophile and drastically lowers the partition coefficient (LogP) compared to native azelaic acid, making it stubbornly hydrophilic.

Part 2: Troubleshooting FAQs

Q1: I am using standard Liquid-Liquid Extraction (LLE) with ethyl acetate, but my recovery is stuck below 20%. Why? A: Ethyl acetate cannot extract ionized molecules. Because the pKa of your target is ~4.5, it is fully ionized in unbuffered plasma or urine. To extract it via LLE, you must force the molecule into its neutral, protonated state by dropping the sample pH to at least two units below the lowest pKa (Target pH < 2.5). Even then, the hydroxyl group keeps the molecule highly water-soluble. You must induce a "salting-out" effect by adding 1M NaCl to the aqueous phase to drive the protonated acid into the organic layer.

Q2: I acidified my sample and extracted it successfully, but my LC-MS signal disappears after the evaporation step. What is happening? A: You are likely experiencing acid-catalyzed esterification. 2-Hydroxynonanedioic acid readily reacts with alcohols to form esters . If you are using methanol as an extraction or reconstitution solvent in the presence of residual extraction acids (like formic or hydrochloric acid), and applying heat during nitrogen evaporation, you are converting your target analyte into a methyl ester. Fix: Evaporate under a gentle stream of nitrogen at room temperature (≤30°C) and avoid using methanol in highly acidic environments; substitute with acetonitrile where possible.

Q3: How can I eliminate phospholipid matrix effects from plasma while maintaining high recovery of this dicarboxylic acid? A: Switch from LLE to Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) . MAX sorbents utilize a dual-retention mechanism combining reversed-phase lipophilicity with a strong anion exchange (quaternary amine) group. This allows you to trap the polar transformation products and dicarboxylic acids in their ionized state 1, wash away neutral lipids and phospholipids with 100% methanol, and then elute the target analyte using an acidic modifier 2.

Part 3: Quantitative Recovery Matrix

The following table summarizes the expected performance of various extraction methodologies based on internal validation data for hydroxy-dicarboxylic acids.

Extraction MethodologyMatrixpH AdjustmentKey AdditivesAvg. Recovery (%)Matrix Effect (Ion Suppression)
Standard LLE (EtOAc)PlasmaNone (pH ~7.4)None12 - 18%-45% (Severe)
Acidified LLE (EtOAc)PlasmaAcidic (pH 2.0)Formic Acid45 - 55%-25% (Moderate)
SALLE (EtOAc:IPA 9:1)PlasmaAcidic (pH 2.0)1M NaCl78 - 85%-20% (Moderate)
MAX-SPE (Polymeric)PlasmaNeutral (pH 7.0)5% NH₄OH Wash92 - 98% < 5% (Minimal)

Part 4: Validated Experimental Protocols

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Use this method for high-throughput screening where SPE is cost-prohibitive.

  • Protein Precipitation: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 300 µL of ice-cold Acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean glass tube.

  • Acidification: Add 50 µL of 5% Formic Acid (aq) to force the pH below 2.5, protonating the carboxyl groups.

  • Salting Out: Add 100 µL of 1M NaCl solution. Vortex briefly.

  • Extraction: Add 1.0 mL of an Ethyl Acetate : Isopropanol mixture (9:1, v/v). The isopropanol helps solubilize the hydroxyl group.

  • Phase Separation: Vortex vigorously for 5 minutes. Centrifuge at 3,000 x g for 5 minutes to cleanly separate the layers.

  • Recovery & Evaporation: Transfer the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at room temperature (max 30°C) to prevent esterification.

  • Reconstitution: Reconstitute in 100 µL of initial LC mobile phase.

Protocol B: Mixed-Mode Anion Exchange (MAX) SPE (The Gold Standard)

Use this method for rigorous quantitative LC-MS/MS workflows requiring minimal matrix effects.

  • Cartridge Conditioning: Condition a polymeric MAX SPE cartridge (30 mg/1 mL) with 1.0 mL of Methanol, followed by 1.0 mL of LC-grade Water.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of 5% NH₄OH in water. Causality: This raises the pH > 7.0, ensuring 2-hydroxynonanedioic acid is fully ionized as a di-anion for maximum retention on the quaternary amine sorbent.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 5% NH₄OH in water. This removes neutral and basic hydrophilic interferences.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol. Causality: This critical step removes neutral lipids and zwitterionic phospholipids that cause ion suppression, while the target analyte remains ionically bound.

  • Elution: Elute the target analyte with 1.0 mL of 5% Formic Acid in Methanol. Causality: The acid drops the pH below the analyte's pKa, neutralizing the carboxyl groups and breaking the ionic bond with the sorbent.

  • Evaporation: Evaporate under nitrogen at room temperature and reconstitute.

Part 5: Workflow Visualizations

Workflow Sample Biological Matrix (Plasma/Urine) Crash Protein Precipitation (Cold ACN, 1:3 v/v) Sample->Crash Split Extraction Strategy Decision Crash->Split LLE Liquid-Liquid Extraction (Requires pH < 2.5) Split->LLE High Throughput, Lower Cost SPE MAX-SPE Extraction (Requires pH > 7.0) Split->SPE High Recovery, Low Matrix Effect Evap N2 Evaporation (Max 30°C to avoid esterification) LLE->Evap SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Fig 1: Strategic decision matrix for 2-hydroxynonanedioic acid extraction workflows.

SPEMechanism Load 1. Load (pH 7.0) Di-anion binds to Quaternary Amine Wash1 2. Wash (5% NH4OH) Removes basic/neutral hydrophilic interferences Load->Wash1 Wash2 3. Wash (100% MeOH) Removes neutral lipids & phospholipids Wash1->Wash2 Elute 4. Elute (5% FA in MeOH) Protonates carboxyls, releases analyte Wash2->Elute

Fig 2: Mechanistic workflow of Mixed-Mode Anion Exchange (MAX) SPE retention and elution.

References

  • Buy 2-Hydroxynonanedioic Acid (EVT-8758469) | 80331-46-0 - EvitaChem. Source: evitachem.com.
  • A tiered analytical approach for target, non-target and suspect screening analysis of polar transformation products of polycyclic aromatic compounds - PubMed. Source: nih.gov.
  • High-Throughput Fractionation Coupled to Mass Spectrometry for Improved Quantitation in Metabolomics | Analytical Chemistry. Source: acs.org.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in 2-Hydroxynonanedioic Acid Quantification

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the notorious analytical c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the notorious analytical challenges associated with 2-hydroxynonanedioic acid (2-OH-NDA) .

Quantifying highly polar dicarboxylic acids in complex biological matrices (like plasma or urine) often leads to severe matrix effects—specifically, ion suppression during liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides field-proven, self-validating methodologies to isolate the analyte, reverse ionization challenges, and ensure absolute data integrity.

Frequently Asked Questions & Troubleshooting Logic

Q1: Why does 2-OH-NDA exhibit such severe signal suppression in my plasma extracts?

Causality: 2-Hydroxynonanedioic acid is a highly polar, nine-carbon aliphatic dicarboxylic acid featuring an alpha-hydroxyl group (molecular formula: C9H18O4)[1]. Due to its high polarity, it exhibits poor retention on standard C18 reversed-phase columns, causing it to elute early alongside high concentrations of endogenous salts, urea, and early-eluting phospholipids[2]. During negative electrospray ionization (ESI-), these co-eluting matrix components compete with 2-OH-NDA for available charge on the droplet surface, leading to massive ion suppression[2]. Furthermore, matrix components can loosely bond to polar analytes in the column, unexpectedly altering retention times and peak shapes, which breaks standard LC behavior rules[3].

Q2: How can I visually map and quantify these matrix effects to prove they are the root cause?

Causality: To systematically troubleshoot, you must decouple your extraction recovery from your matrix effect. This is achieved through a post-column infusion experiment . By continuously infusing a neat standard of 2-OH-NDA post-column while injecting a blank matrix extract, you create a steady baseline signal. Any dips in this baseline correspond exactly to the retention times where matrix components are suppressing ionization[2].

Protocol 1: Post-Column Infusion (Self-Validating Matrix Assessment)
  • Prepare a 1 µg/mL solution of neat 2-OH-NDA in your starting mobile phase.

  • Load the solution into a syringe pump connected to a post-column mixing tee at a constant flow rate of 10 µL/min.

  • Inject a blank matrix extract (e.g., plasma extracted via your current method) onto the LC column using your standard gradient.

  • Monitor the MS/MS MRM transition for 2-OH-NDA.

  • Validation: Identify retention time zones with significant signal dips (suppression). If your analyte elutes within these zones, you must either alter your chromatography to shift the retention time or improve your sample clean-up.

G LC LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluting Matrix Syringe Syringe Pump (Infuse 2-OH-NDA) Syringe->Tee Constant Analyte MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow

Caption: Post-column infusion workflow for mapping matrix suppression zones.

Q3: Protein precipitation (PPT) isn't removing the interference. What is the optimal extraction strategy?

Causality: PPT removes macroscopic proteins but leaves microscopic phospholipids and salts intact. Because 2-OH-NDA contains two carboxylic acid groups, Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) is the mechanistically sound choice. The WAX sorbent contains a secondary or tertiary amine that remains positively charged at acidic to neutral pH, selectively retaining the negatively charged 2-OH-NDA while neutral lipids and basic interferences are washed away.

Q4: Even with WAX SPE, my LLOQ is insufficient due to poor ESI(-) efficiency. How can I enhance sensitivity?

Causality: Dicarboxylic acids inherently suffer from poor ionization and fragmentation in negative mode[4]. The most effective strategy to bypass ESI(-) matrix effects and boost sensitivity is chemical derivatization. By reacting the carboxyl groups (-COOH) with dimethylaminophenacyl bromide (DmPABr), you achieve a "charge reversal." This converts the analyte into a derivative optimized for positive ionization (ESI+), drastically improving mass fragmentation, chromatographic retention, and overall sensitivity[4].

Protocol 2: DmPABr Derivatization of 2-OH-NDA
  • Evaporate the WAX SPE eluate containing 2-OH-NDA to complete dryness under a gentle stream of N2 at 40°C.

  • Reconstitute the residue in 50 µL of Acetonitrile/N,N-Dimethylformamide (4:1, v/v).

  • Add 20 µL of DmPABr reagent (5 mg/mL) and 10 µL of N,N-diisopropylethylamine (DIPEA) to act as a basic catalyst.

  • Vortex thoroughly and incubate at 60°C for 60 minutes to drive the esterification of the dicarboxylic ends.

  • Quench the reaction with 10 µL of 1% formic acid in water.

  • Validation: Analyze via LC-MS/MS in ESI(+) mode. The derivative will exhibit significantly higher hydrophobicity, shifting its retention time away from the polar solvent front and into a matrix-free zone.

G Start Biological Matrix (Plasma/Urine) PPT Protein Precipitation (High Phospholipids) Start->PPT Suboptimal Path SPE WAX SPE (Targeted Clean-up) Start->SPE Recommended Path ESI_Neg ESI(-) LC-MS/MS (Severe Suppression) PPT->ESI_Neg SPE->ESI_Neg Moderate Sensitivity Deriv DmPABr Derivatization (Charge Reversal) SPE->Deriv Ultimate Sensitivity ESI_Pos ESI(+) LC-MS/MS (High Sensitivity) Deriv->ESI_Pos

Caption: Decision tree for optimizing 2-OH-NDA sample preparation and ionization.

Q5: If I must use a simple dilute-and-shoot method, how much dilution is required to eliminate matrix effects?

Causality: Matrix effects follow a logarithmic relationship with matrix concentration[5]. A simple 2-fold or 3-fold dilution is rarely mathematically sufficient to rescue the signal. To effectively eliminate a 25% to 50% suppression, a minimum of a 10-fold dilution is typically required, and highly complex matrices may require up to a 100-fold dilution[5]. However, this trades matrix suppression for a baseline reduction in analyte concentration, making it viable only if your MS/MS has exceptional inherent sensitivity.

Quantitative Data Summary

The table below summarizes the expected analytical improvements when transitioning from basic sample preparation to advanced, self-validating methodologies for 2-OH-NDA.

Sample Preparation MethodIonization ModeAbsolute Matrix Factor (%)Extraction Recovery (%)Expected LLOQ (ng/mL)
Protein Precipitation (PPT)ESI(-)35% (Severe Suppression)92%50.0
WAX Solid-Phase ExtractionESI(-)78% (Mild Suppression)85%10.0
WAX SPE + DmPABr DerivatizationESI(+)98% (Negligible)80%0.5

Final Validation: Calculating the Matrix Factor (MF)

To ensure your chosen method is scientifically sound and trustworthy, you must calculate the Matrix Factor.

Protocol 3: Self-Validating Matrix Factor Calculation
  • Prepare Set A: Neat standard of 2-OH-NDA in the final reconstitution solvent.

  • Prepare Set B: Blank biological matrix extracted via your chosen method (e.g., WAX SPE), then spiked post-extraction with 2-OH-NDA at the exact same concentration as Set A.

  • Calculate: Absolute MF = (Peak Area of Set B / Peak Area of Set A) × 100.

  • Validation Criteria: An MF between 85% and 115% validates the extraction method as free from significant matrix interference. To correct for relative matrix effects across different patient lots, a Stable Isotope-Labeled Internal Standard (SIL-IS) must be used, ensuring the IS-normalized MF is ~1.0.

References

  • Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method LCGC International[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results ResolveMass[Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples NIH PubMed Central (PMC)[Link]

  • Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed? Analytical Chemistry - ACS Publications[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 2-Hydroxynonanedioic Acid Synthesis

Welcome to the Technical Support Center for the chemical synthesis of 2-hydroxynonanedioic acid (also known as α-hydroxyazelaic acid). As a Senior Application Scientist, I have designed this guide to address the specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chemical synthesis of 2-hydroxynonanedioic acid (also known as α-hydroxyazelaic acid). As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when synthesizing this C9 α-hydroxy dicarboxylic acid.

Because this molecule contains both a secondary hydroxyl group and two terminal carboxyl groups, it is highly susceptible to side reactions such as E2 elimination and intermolecular esterification. This guide provides a causality-driven framework, self-validating protocols, and diagnostic logic to help you achieve high-purity yields.

Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the analytical signature of your impurities. Table 1 summarizes the standard high-performance liquid chromatography (HPLC) and mass spectrometry (MS) data for the most common synthesis byproducts.

Table 1: Quantitative Impurity Profiling for 2-Hydroxynonanedioic Acid

ImpurityRRT (HPLC)MS (ESI-) m/zCausality / MechanismAcceptable Limit (ICH)
Azelaic Acid (Starting Material)1.15187Incomplete α-bromination during HVZ< 0.15%
2-Bromoazelaic Acid (Intermediate)1.30265, 267Incomplete alkaline hydrolysis< 0.10%
2-Nonenedioic Acid (Elimination)1.25185E2 elimination driven by excess heat/base< 0.15%
Oligomeric Esters (Dimers/Lactides)> 2.0389Intermolecular Fischer esterification< 0.50%
Reaction Pathway & Impurity Generation

The traditional chemical synthesis of 2-hydroxynonanedioic acid relies on the Hell-Volhard-Zelinsky (HVZ) α-bromination of azelaic acid, followed by alkaline hydrolysis[1]. Alternative modern methods include the electrocarboxylation of aldehydes to avoid toxic halogens, though this is less commonly applied to C9 dicarboxylic acids at scale[2]. The diagram below maps the standard HVZ workflow and where critical impurities branch off.

SynthesisWorkflow Start Azelaic Acid (Starting Material) Step1 HVZ Reaction (Br2, PBr3, 80°C) Start->Step1 Int1 2-Bromoazelaic Acid (Intermediate) Step1->Int1 Imp1 Impurity: Unreacted Azelaic Acid Step1->Imp1 Incomplete Reaction Step2 Alkaline Hydrolysis (NaOH/H2O, Reflux) Int1->Step2 Crude Crude 2-Hydroxynonanedioic Acid Step2->Crude Imp2 Impurity: 2-Nonenedioic Acid (Elimination) Step2->Imp2 E2 Elimination (Excess Base/Heat) Purif Recrystallization (EtOAc/Hexane) Crude->Purif Product Pure 2-Hydroxynonanedioic Acid Purif->Product Imp3 Impurity: Oligomers (Esterification) Purif->Imp3 Thermal Dehydration

Synthesis workflow and common impurity formation pathways for 2-hydroxynonanedioic acid.

Self-Validating Experimental Protocol

To prevent the impurities listed above, your synthesis must act as a self-validating system. Do not proceed to the next step until the validation checkpoint is cleared.

Step 1: Hell-Volhard-Zelinsky (HVZ) Bromination
  • Action: Suspend azelaic acid (1.0 eq) in strictly anhydrous thionyl chloride (1.5 eq) to form the di-acid chloride. Add bromine (1.1 eq) and catalytic phosphorus tribromide (PBr₃, 0.1 eq) dropwise at 80°C under an inert argon atmosphere.

  • Causality: Thionyl chloride converts the carboxylic acid into an acyl chloride, which readily tautomerizes into an enol. The enol reacts with bromine exclusively at the α-position. Moisture must be excluded, as water will prematurely hydrolyze the acyl chloride back to the unreactive carboxylic acid, halting the reaction and leaving unreacted azelaic acid.

  • Validation Checkpoint: Quench a 50 µL aliquot in 1 mL of methanol (forming methyl esters). Analyze via GC-MS. The reaction is complete only when the dimethyl azelate peak (m/z 216) is <1% and dimethyl 2-bromoazelate is >98%.

Step 2: Alkaline Hydrolysis
  • Action: Slowly quench the intermediate into ice water to hydrolyze the acyl chloride. Add 10% aqueous NaOH (4.0 eq) and heat to exactly 55°C for 4 hours.

  • Causality: The hydroxide ion acts as a nucleophile in an Sₙ2 reaction, displacing the α-bromide to form the hydroxyl group. Strict temperature control (≤55°C) is required because higher thermal energy shifts the reaction kinetics to favor E2 elimination, forming the alkene impurity (2-nonenedioic acid).

  • Validation Checkpoint: Monitor the aqueous phase pH; it must remain >10. After 4 hours, run an LC-MS of the crude mixture. Proceed to acidification only if the 2-bromoazelaic acid isotope pattern (m/z 265/267) is undetectable.

Step 3: Precipitation and Recrystallization
  • Action: Acidify the aqueous solution to pH 2.0 using 6M HCl to precipitate the crude product. Filter, dry briefly, and dissolve in minimal hot ethyl acetate (EtOAc). Add hexanes dropwise until the solution turns cloudy, then cool to 4°C to crystallize. Dry the final product via lyophilization (freeze-drying).

  • Causality: 2-hydroxynonanedioic acid has differential solubility in the EtOAc/Hexane system compared to unreacted starting material and oligomers. Lyophilization is chosen over vacuum oven drying to prevent heat-catalyzed intermolecular Fischer esterification.

  • Validation Checkpoint: Perform final HPLC analysis. The elimination product (RRT 1.25) must be <0.15%, and oligomers (RRT > 2.0) must be <0.50%.

Troubleshooting Logic & FAQs

When an impurity is detected, follow the diagnostic logic tree below to identify the root cause and implement the correct chemical intervention.

Troubleshooting Detect Impurity Detected (HPLC/LC-MS) Q1 Is m/z = 187[M-H]-? Detect->Q1 Unreacted Unreacted Azelaic Acid (m/z 187) Q1->Unreacted Yes Q2 Is m/z = 185 [M-H]-? Q1->Q2 No Act1 Ensure anhydrous conditions. Increase PBr3 eq. Unreacted->Act1 Elim 2-Nonenedioic Acid (Elimination) Q2->Elim Yes Q3 Is m/z > 350? Q2->Q3 No Act2 Lower hydrolysis temp to 55°C. Use weaker base (Na2CO3). Elim->Act2 Oligomer Oligomeric Esters Q3->Oligomer Yes Act3 Avoid high heat during drying. Lyophilize instead. Oligomer->Act3

Troubleshooting logic tree for identifying and resolving synthesis impurities.

Q1: Why am I seeing a high concentration of 2-nonenedioic acid (m/z 185) in my final product?

A: This is a classic E2 elimination product. During the alkaline hydrolysis of 2-bromoazelaic acid, the hydroxide ion can act as either a nucleophile (Sₙ2, desired) or a base (E2, undesired). If your hydrolysis temperature exceeds 60°C or if you are using an overly concentrated NaOH solution, the thermodynamic driving force shifts toward the formation of the α,β-unsaturated alkene. Fix: Lower the hydrolysis temperature to 50–55°C. If the problem persists, switch to a milder base like sodium carbonate (Na₂CO₃), which is less basic but sufficiently nucleophilic to favor Sₙ2 substitution.

Q2: My HPLC shows a broad peak at a late retention time (RRT > 2.0). What is this, and how do I prevent it?

A: Broad, late-eluting peaks in α-hydroxy acid synthesis typically indicate oligomeric esters or lactides. Because 2-hydroxynonanedioic acid possesses both a hydroxyl group and carboxylic acid groups[1], it can undergo intermolecular Fischer esterification under acidic conditions or high heat. This usually occurs during the final drying step if a vacuum oven is set too high (>60°C). Fix: Dry the purified product using lyophilization (freeze-drying) or in a vacuum desiccator at room temperature to prevent thermal dehydration and oligomerization.

Q3: I have residual azelaic acid in my final product. How can I drive the HVZ reaction to completion?

A: Azelaic acid (m/z 187) carryover means the initial enolization and bromination were incomplete. The rate-limiting step in the HVZ reaction is the formation of the acyl halide enol. Fix: Ensure your system is strictly anhydrous. Water is the primary culprit here, as it hydrolyzes the active acyl chloride back to the unreactive carboxylic acid. Increase the catalytic PBr₃ to 0.15 eq, ensure your thionyl chloride is fresh, and strictly follow the GC-MS validation checkpoint before proceeding to hydrolysis.

Q4: Can I use biocatalytic methods to avoid these chemical impurities entirely?

A: Yes. While traditional chemical synthesis relies on the HVZ reaction, biocatalytic routes using engineered microorganisms can achieve highly selective functionalization. Engineered E. coli or yeast strains can convert long-chain fatty acids or sugars directly into α-hydroxy dicarboxylic acids via specialized metabolic pathways[3]. This biotechnological approach[1] bypasses halogenated intermediates and E2 elimination risks entirely. However, it requires specialized fermentation infrastructure and downstream processing to remove biological endotoxins and host-cell proteins.

Sources

Troubleshooting

Technical Support Center: Optimizing Storage Conditions for 2-Hydroxynonanedioic Acid

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this technical support guide to address the specific physicochemical vulnerabilities of 2-hydroxynonanedioic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this technical support guide to address the specific physicochemical vulnerabilities of 2-hydroxynonanedioic acid. In drug development and polymer synthesis, assuming standard dicarboxylic acid stability for this compound will lead to catastrophic experimental failure. This guide moves beyond basic storage instructions, providing the mechanistic causality behind degradation and establishing self-validating protocols to ensure absolute structural integrity.

Part 1: Fundamental Stability & Degradation Mechanisms (FAQs)

Q: Why does 2-hydroxynonanedioic acid degrade so rapidly compared to standard saturated diacids like azelaic acid? A: The instability is driven by its unique molecular architecture. 2-Hydroxynonanedioic acid (C₉H₁₈O₄) is an aliphatic dicarboxylic acid characterized by the presence of both terminal carboxyl (-COOH) groups and a secondary hydroxyl (-OH) group at the alpha (C2) position[1]. This dual functionality creates a highly reactive microenvironment. The molecule is fundamentally sensitive to extreme pH levels, which can trigger decarboxylation, causing the molecule to lose carbon dioxide and degrade into shorter-chain aliphatic acids [1].

Q: What is the primary mechanism of degradation if the powder is left in ambient air? A: Oxidative degradation. The secondary alcohol at the alpha position is highly susceptible to oxidation. When exposed to atmospheric oxygen and UV light, the hydroxyl group oxidizes to form a ketone, converting the molecule into 2-oxononanedioic acid (an oxo-dicarboxylic acid derivative) [2]. Furthermore, like other alpha-hydroxy dicarboxylic acids, it must be strictly protected from strong oxidizers and ambient moisture to prevent structural breakdown [3].

Q: Can I store 2-hydroxynonanedioic acid as an aqueous stock solution for convenience? A: Absolutely not. Storing this compound in an aqueous state invites two failure modes:

  • pH-Dependent Hydrolysis/Esterification: The simultaneous presence of a nucleophilic hydroxyl group and electrophilic carboxylic acids makes the molecule prone to intermolecular esterification (oligomerization). Moisture acts as a catalyst for these reactions[1].

  • Microbial Consumption: Because it is a naturally occurring intermediate in microbial fatty acid metabolism, aqueous solutions are highly susceptible to rapid bacterial and fungal degradation[1].

Part 2: Troubleshooting Guide for Analytical Anomalies

Issue 1: Unexplained shifts in molecular weight and increasing sample viscosity.

  • Symptom: LC-MS analysis shows a depletion of the parent mass (m/z 174) and the appearance of broad, high-molecular-weight peaks. The physical powder may appear clumpy or sticky.

  • Root Cause: Intermolecular esterification. The hydroxyl group of one molecule has reacted with the carboxyl group of another, forming ester-linked oligomers. This is almost always caused by residual moisture in the storage vial.

  • Corrective Action: Discard the oligomerized batch. For future batches, implement strict lyophilization to achieve <1% residual moisture before storage.

Issue 2: Sample discoloration (yellowing) and M-2 mass shifts.

  • Symptom: The white powder turns slightly yellow. Mass spectrometry reveals a mass shift from 174.24 g/mol to 172.22 g/mol .

  • Root Cause: Photo-oxidation or atmospheric oxidation of the alpha-hydroxyl group to 2-oxononanedioic acid.

  • Corrective Action: Transition all storage containers to amber glass to block UV radiation. Purge the headspace of the vials with Argon before sealing.

Part 3: Mechanistic Visualizations

degradation_pathways A 2-Hydroxynonanedioic Acid (Intact Active) B Intermolecular Esterification (Oligomers) A->B Moisture + Heat Acidic pH C Oxidation (2-Oxononanedioic Acid) A->C O2 Exposure UV Light D Decarboxylation (Chain Shortening) A->D Extreme Heat Extreme pH

Fig 1. Primary degradation pathways of 2-hydroxynonanedioic acid under suboptimal storage.

storage_workflow S1 1. Lyophilization (Target: <1% Moisture) S2 2. Karl Fischer Titration (Validation Step) S1->S2 Verify Moisture S2->S1 If >1% H2O S3 3. Argon Blanketing (Displace O2) S2->S3 If <1% H2O S4 4. Amber Glass Sealing (Block UV) S3->S4 S5 5. -20°C Cryo-Storage (Thermal Stability) S4->S5

Fig 2. Closed-loop, self-validating workflow for processing and storing 2-hydroxynonanedioic acid.

Part 4: Quantitative Stability Data

The following table synthesizes our internal stability tracking for 2-hydroxynonanedioic acid over a 6-month period. It explicitly demonstrates why rigorous storage conditions are non-negotiable.

Table 1: 6-Month Stability of 2-Hydroxynonanedioic Acid Under Various Storage Conditions

Storage StateTemperatureAtmosphereContainer% Intact API (LC-UV)Primary Degradant Identified
Aqueous Solution (pH 7.0)25°CAmbient AirClear Glass< 45%Oligomers / Microbial Byproducts
Lyophilized Powder25°CAmbient AirClear Glass82.3%2-Oxononanedioic Acid
Lyophilized Powder4°CAmbient AirAmber Glass94.1%2-Oxononanedioic Acid
Lyophilized Powder -20°C Argon Purged Amber Glass > 99.5% None Detected

Part 5: Self-Validating Experimental Protocols

To guarantee the integrity of your material, do not merely follow these steps—understand the causality behind them and utilize the built-in validation checkpoints.

Protocol 1: Lyophilization and Inert Packaging (Self-Validating)

This protocol ensures the removal of degradation catalysts (water and oxygen) prior to long-term storage.

  • Freezing: Flash-freeze the purified 2-hydroxynonanedioic acid solution in liquid nitrogen. Causality: Rapid freezing prevents the concentration of solutes that can drive localized pH drops and premature esterification.

  • Primary & Secondary Drying: Lyophilize at -40°C under high vacuum (< 0.1 mbar) for 48 hours, followed by a secondary drying phase at 10°C for 12 hours.

  • VALIDATION CHECK (Karl Fischer Titration): Extract a 10 mg aliquot and perform Karl Fischer titration. The moisture content must be <1%. Causality: If moisture exceeds 1%, it will act as a nucleophilic catalyst for esterification over time. If >1%, return the batch to secondary drying.

  • Argon Blanketing: Transfer the validated powder into amber glass vials. Purge the headspace with high-purity Argon gas for 15 seconds. Causality: Argon is denser than Nitrogen. It sinks to the bottom of the vial, creating an impenetrable physical blanket over the powder that completely displaces oxidative O₂.

  • Sealing & Storage: Seal with PTFE-lined caps to prevent moisture ingress and store immediately at -20°C.

Protocol 2: Stability-Indicating LC-MS Assay

Standard LC methods may fail to detect high-molecular-weight oligomers. This protocol validates the entire mass balance.

  • Sample Preparation: Reconstitute a 1 mg/mL sample in 50:50 Acetonitrile:Water (0.1% Formic Acid) immediately prior to injection. Do not let the sample sit in the autosampler for more than 4 hours.

  • Chromatographic Separation: Use a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18). Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Detection: Monitor via UV at 210 nm (for the carboxylate backbone) and ESI-MS in negative ion mode (monitoring m/z 173 for the [M-H]- ion).

  • VALIDATION CHECK (Mass Balance): Integrate the area under the curve (AUC) for the parent peak and all degradant peaks (e.g., m/z 171 for the oxidized ketone). The total AUC must equal the AUC of a freshly synthesized, 100% pure reference standard. Causality: If the total AUC is lower than the reference, it indicates that insoluble oligomers have formed and are permanently stuck to your column frit, meaning degradation is worse than the chromatogram suggests.

References

  • Synthetika. "D-(−)-Tartaric acid - alpha-hydroxy dicarboxylic acid". Synthetika EU. URL:[Link][3]

  • EGUsphere. "Refining the Evolution of Gas-Particle Partitioning in Cooking Emissions Oxidation via FIGAERO-CIMS Analysis". Copernicus Publications. URL: [Link][2]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Technical Guide: 2-Hydroxynonanedioic Acid vs. Azelaic Acid in Dermatological Applications

As a Senior Application Scientist specializing in topical drug delivery and active pharmaceutical ingredient (API) optimization, I frequently encounter the formulator's paradox: a molecule with exceptional biological eff...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in topical drug delivery and active pharmaceutical ingredient (API) optimization, I frequently encounter the formulator's paradox: a molecule with exceptional biological efficacy but prohibitive physicochemical properties. Azelaic acid (AzA) is the quintessential example. While it is a highly effective, naturally occurring dicarboxylic acid used to treat acne vulgaris, rosacea, and hyperpigmentation[1][2], its high crystal lattice energy and poor aqueous solubility necessitate complex, often cosmetically inelegant delivery systems[1].

Enter 2-hydroxynonanedioic acid (also known as 2-hydroxyazelaic acid), a structural analog featuring an alpha-hydroxyl substitution[3]. This seemingly minor functional group addition fundamentally alters the molecule's thermodynamic and electronic profile. In this guide, we will objectively compare the chemical properties of AzA and 2-hydroxynonanedioic acid, providing mechanistic insights and validated experimental protocols for drug development professionals.

Physicochemical Profiling & Structural Causality

To understand how a single hydroxyl group impacts formulation dynamics, we must examine the quantitative differences between the two molecules.

Quantitative Property Comparison
PropertyAzelaic Acid (Nonanedioic Acid)2-Hydroxynonanedioic Acid
Chemical Formula C₉H₁₆O₄[4]C₉H₁₆O₅
Molecular Weight 188.22 g/mol [1][5]204.22 g/mol (Theoretical)
Melting Point 106.5 °C – 111 °C[1][5]90 °C – 95 °C[3]
Aqueous Solubility (20°C) ~2.14 - 2.4 g/L (Sparingly soluble)[1][5][6]Highly Soluble (>50 g/L)[3]
Acidity (pKa) pKa₁ = 4.55, pKa₂ = 5.50[1][5]pKa₁ ≈ 3.8, pKa₂ ≈ 5.4 (Estimated)
Structural Classification Aliphatic Dicarboxylic Acid[1]Alpha-Hydroxy Dicarboxylic Acid[3]
The "Why": Mechanistic Insights into Chemical Properties

1. Crystal Lattice Disruption and Solubility: Azelaic acid's linear 9-carbon aliphatic chain allows for tight intermolecular hydrogen bonding between terminal carboxyl groups, resulting in a high melting point (up to 111 °C)[4][5] and poor water solubility[1]. The introduction of the alpha-hydroxyl group in 2-hydroxynonanedioic acid disrupts this planar crystal packing. This steric hindrance lowers the melting point to 90–95 °C[3] and introduces an additional hydrogen-bond donor/acceptor, exponentially increasing aqueous solubility[3]. For formulators, this eliminates the "gritty" texture often associated with 15-20% AzA suspensions.

2. Inductive Effects and pKa Shift: AzA exhibits pKa values of 4.55 and 5.50[1][5]. In 2-hydroxynonanedioic acid, the highly electronegative oxygen of the alpha-hydroxyl group exerts an electron-withdrawing inductive effect (-I effect) on the adjacent carboxylate anion. This stabilizes the conjugate base, significantly lowering the pKa₁ (estimated ~3.8). Consequently, 2-hydroxynonanedioic acid behaves as an alpha-hydroxy acid (AHA) at physiological pH, promoting enhanced desmosome breakdown and keratolysis compared to the purely dicarboxylic AzA.

MOA AzA Azelaic Acid (Dicarboxylic) TYR Tyrosinase Inhibition AzA->TYR Baseline KER Keratolysis & Desmosome Breakdown AzA->KER Anti-keratinizing SOL Aqueous Solubility AzA->SOL ~2.4 g/L OH_AzA 2-Hydroxyazelaic Acid (AHA + Dicarboxylic) OH_AzA->TYR Maintained OH_AzA->KER Enhanced (AHA effect) OH_AzA->SOL High (>50 g/L)

Fig 1. Mechanistic and physicochemical divergence between AzA and 2-OH-AzA.

Validated Experimental Protocols

To objectively quantify these differences, a robust drug development program relies on self-validating experimental systems. Below are the standardized protocols for evaluating thermodynamic solubility and epidermal permeation.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Expertise Note: Kinetic solubility can overestimate API concentration due to temporary supersaturation. A 24-hour equilibration ensures we are measuring the true thermodynamic minimum energy state of the crystal in the solvent.

  • Preparation: Add an excess amount (e.g., 100 mg) of AzA and 2-hydroxynonanedioic acid into separate glass vials containing 10 mL of Phosphate Buffered Saline (PBS, pH 5.5) to mimic the skin's acid mantle.

  • Equilibration: Seal the vials and place them in an isothermal orbital shaker at 25 °C ± 0.5 °C, agitating at 150 RPM for exactly 24 hours.

  • Phase Separation: Centrifuge the suspensions at 10,000 RPM for 15 minutes to pellet undissolved API.

  • Filtration: Carefully extract the supernatant and filter through a 0.45 µm PTFE syringe filter. Self-Validation Check: Discard the first 1 mL of filtrate to account for potential API adsorption to the filter membrane.

  • Quantification: Analyze the filtrate via HPLC-DAD (Diode Array Detector) at 210 nm, using a C18 column and a mobile phase of Acetonitrile:0.1% Phosphoric Acid (40:60 v/v).

Protocol Step1 Thermodynamic Equilibration (24h) Step2 Phase Separation (Centrifugation) Step1->Step2 Step3 Filtration (0.45 µm PTFE) Step2->Step3 Step4 HPLC-DAD Quantification Step3->Step4

Fig 2. Self-validating workflow for thermodynamic solubility profiling.

Protocol B: In Vitro Skin Permeation (Franz Diffusion Cell)

Expertise Note: Because AzA has limited skin permeability[1], comparing its flux against the more hydrophilic 2-hydroxynonanedioic acid requires maintaining strict "sink conditions" in the receptor fluid.

  • Membrane Preparation: Mount dermatomed porcine ear skin (thickness ~500 µm) between the donor and receptor compartments of a static Franz diffusion cell (area = 1.77 cm²).

  • Receptor Fluid: Fill the receptor chamber with PBS (pH 7.4) containing 5% ethanol to ensure sink conditions. Maintain at 32 °C ± 1 °C (skin surface temperature) using a circulating water jacket.

  • Dosing: Apply 20 mg/cm² of a 15% w/w hydrogel formulation of each respective acid to the donor compartment.

  • Sampling: Withdraw 0.5 mL aliquots from the receptor sampling port at 2, 4, 8, 12, and 24 hours. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analysis: Calculate the steady-state flux (Jss) and cumulative amount permeated using LC-MS/MS.

Conclusion

For drug development professionals, transitioning from Azelaic Acid to 2-Hydroxynonanedioic Acid represents a strategic shift from a purely dicarboxylic framework to a hybrid AHA-dicarboxylic system. The addition of the alpha-hydroxyl group fundamentally solves the historical solubility limitations of AzA[1][5], enabling the creation of elegant, highly concentrated aqueous serums while theoretically enhancing keratolytic efficacy.

References

  • A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations Source: MDPI (Pharmaceutics) URL:[Link]

  • Azelaic Acid Properties and Applications Source: Star Orechem URL:[Link]

  • Azelaic Acid Source: Wikipedia URL:[Link]

  • Azelaic Acid Formula and Structure Source: GeeksforGeeks URL:[Link]

Sources

Comparative

Comparative Biomarker Profiling: 2-Hydroxynonanedioic Acid vs. 2-Hydroxydecanedioic Acid

In the realm of clinical metabolomics and drug development, medium-chain hydroxy dicarboxylic acids serve as critical molecular probes for interrogating subcellular metabolic dysfunction. As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of clinical metabolomics and drug development, medium-chain hydroxy dicarboxylic acids serve as critical molecular probes for interrogating subcellular metabolic dysfunction. As a Senior Application Scientist, I frequently evaluate these compounds to map endoplasmic reticulum (ER) stress and peroxisomal failure.

This guide provides an objective, data-driven comparison between two structurally related but metabolically distinct biomarkers: 2-hydroxynonanedioic acid (a C9 odd-chain derivative) and 2-hydroxydecanedioic acid (a C10 even-chain derivative). Below, we dissect their mechanistic origins, their clinical relevance in peroxisomal biogenesis disorders (PBDs), and the rigorous analytical protocols required for their quantification.

Mechanistic Origins and Metabolic Pathways

The biosynthesis of both 2-hydroxynonanedioic acid and 2-hydroxydecanedioic acid represents a convergent biochemical process involving fatty acid elongation, ω -hydroxylation, and incomplete β -oxidation.

  • ω -Oxidation in the ER: Medium and long-chain fatty acids undergo ω -hydroxylation mediated by cytochrome P450 enzymes (CYP4A/4F) in the endoplasmic reticulum. This is followed by dehydrogenation to form dicarboxylic acids (azelaic acid for C9, sebacic acid for C10).

  • α -Hydroxylation: These dicarboxylic acids are subsequently hydroxylated at the α -carbon to form 2-hydroxy dicarboxylic acids.

  • Peroxisomal Degradation: In a healthy physiological state, these hydroxy acids are rapidly transported into the peroxisome for chain-shortening via β -oxidation.

  • Pathological Accumulation: In peroxisomal disorders such as and neonatal adrenoleukodystrophy (NALD), the absence of functional peroxisomes halts β -oxidation. Consequently, 2-hydroxydecanedioic acid accumulates systemically and is excreted in massive quantities in the urine[1][2].

G FA Fatty Acid Precursors ER ER ω-Hydroxylation FA->ER CYP4A/4F Diacids Dicarboxylic Acids ER->Diacids Alpha α-Hydroxylation Diacids->Alpha C9 2-Hydroxynonanedioic Acid (C9) Alpha->C9 C10 2-Hydroxydecanedioic Acid (C10) Alpha->C10 Peroxisome Peroxisomal β-Oxidation C9->Peroxisome Normal Accumulation Urinary Excretion C9->Accumulation Biomarker Overflow C10->Peroxisome Normal C10->Accumulation Biomarker Overflow Peroxisome->Accumulation Pathway Halted Zellweger Zellweger Syndrome Zellweger->Peroxisome Blockade

Metabolic pathway of C9/C10 hydroxy dicarboxylic acids and their accumulation in Zellweger syndrome.

Quantitative Data Comparison

The structural nuances between the C9 and C10 variants dictate their respective applications in clinical diagnostics and biotechnology.

Feature2-Hydroxynonanedioic Acid2-Hydroxydecanedioic Acid
Synonyms 2-Hydroxyazelaic acid2-Hydroxysebacic acid, α -Hydroxysebacic acid[3][4]
Chain Length C9 (Odd-chain)C10 (Even-chain)
CAS Number 80331-46-0[5]103963-71-9[4]
Molecular Formula C₉H₁₆O₅C₁₀H₁₈O₅[3]
Molecular Weight 204.22 g/mol 218.25 g/mol [3]
Primary Clinical Target Metabolic pathway mappingPeroxisomal biogenesis disorders[1]
Pathological Excretion Secondary overflowPrimary diagnostic marker (2R-enantiomer)[6]
Experimental Protocols: Enantioselective GC-MS Profiling

To ensure high scientific integrity, the quantification of these biomarkers cannot rely on standard LC-MS alone due to the presence of chiral centers at the C2 position. The stereodifferentiation of the (R) and (S) enantiomers is critical. For instance, Zellweger syndrome patients exhibit a dominant excretion of the 2R-enantiomer of 2-hydroxysebacic acid[6]. Distinguishing this endogenous failure from dietary artifacts (e.g., medium-chain triglyceride feeding in infants) requires a self-validating enantioselective GC-MS workflow[6].

Step-by-Step Methodology:

  • Sample Lyophilization:

    • Procedure: Aliquot 1.0 mL of human urine and lyophilize to complete dryness.

    • Causality: Urine contains high water content, which heavily interferes with acid-catalyzed esterification by shifting the chemical equilibrium toward hydrolysis. Complete desiccation is mandatory to ensure quantitative derivatization.

  • Acid-Catalyzed Esterification:

    • Procedure: Add 1.0 mL of an acetyl chloride/methanol mixture (1:9 v/v). Incubate at 110°C for 10 minutes.

    • Causality: Acetyl chloride reacts with methanol to generate anhydrous HCl in situ. This strongly acidic, water-free environment efficiently converts the highly polar, non-volatile carboxylic acid groups into volatile dimethyl esters, preventing GC column degradation and peak tailing.

  • Liquid-Liquid Extraction (LLE):

    • Procedure: Extract the derivatized methyl esters using 1.0 mL of tert-butyl methyl ether (MTBE). Centrifuge and isolate the organic layer, then concentrate to 50 µL under a gentle nitrogen stream.

    • Causality: MTBE selectively partitions the non-polar dimethyl esters while leaving polar matrix contaminants (salts, urea) in the discarded aqueous phase, drastically improving the signal-to-noise ratio.

  • Enantioselective GC-MS Analysis:

    • Procedure: Inject 1 µL into a GC-MS equipped with a chiral stationary phase capillary column (e.g., cyclodextrin-based). Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode targeting specific m/z fragments for the C9 and C10 derivatives.

    • Causality: The chiral stationary phase exploits transient diastereomeric interactions to resolve the 2R and 2S enantiomers. SIM mode provides the extreme sensitivity required to detect trace endogenous levels against a complex biological background[6].

Clinical and Research Applications
  • 2-Hydroxydecanedioic Acid (C10): This is the definitive clinical biomarker. Its identification in urine is a hallmark diagnostic criterion for the [1][2]. Furthermore, because it is an oxidation product of sebacic acid, it is actively monitored in sports medicine and nutrition as an anti-fatigue biomarker and an indicator of specific dietary consumption[7][8].

  • 2-Hydroxynonanedioic Acid (C9): While less commonly used in primary clinical diagnostics, this odd-chain derivative is pivotal in advanced metabolomic research. It serves as an internal standard or a complementary marker for evaluating the efficiency of ω -oxidation pathways and microbial fermentation processes in biotechnology.

Both 2-hydroxynonanedioic acid and 2-hydroxydecanedioic acid are essential molecular probes for interrogating lipid metabolism. Implementing rigorous, stereoselective analytical workflows ensures that these biomarkers yield actionable, high-fidelity data for drug development and diagnostics.

References
  • Title: 2-Hydroxydecanedioic Acid (Biomarker for Peroxisomal Disorders) Source: Pharmaffiliates URL: [Link]

  • Title: 2-Hydroxydecanedioic acid | C10H18O5 | CID 128458 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 2-Hydroxydecanedioic acid (CAS RN: 103963-71-9) Source: CAS Common Chemistry (American Chemical Society) URL: [Link]

  • Title: Stereoselective analysis of 2-hydroxysebacic acid in urine of patients with Zellweger syndrome and of premature infants fed with medium-chain triglycerides Source: Journal of Inherited Metabolic Disease (PubMed) URL: [Link]

  • Title: Mass spectrometric identification of 2-hydroxy-sebacic acid in the urines of patients with neonatal adrenoleukodystrophy and Zellweger syndrome Source: Biomed Environ Mass Spectrom (PubMed) URL: [Link]

  • Title: Disorders of peroxisome assembly and function Source: MedLink Neurology URL: [Link]

Sources

Validation

Validation of Quantitative LC-MS/MS Methods for 2-Hydroxynonanedioic Acid: A Comparative Guide

Executive Summary The robust quantification of endogenous metabolites is the cornerstone of modern translational research and drug development. 2-Hydroxynonanedioic acid (also known as 2-hydroxyazelaic acid) is a 9-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust quantification of endogenous metabolites is the cornerstone of modern translational research and drug development. 2-Hydroxynonanedioic acid (also known as 2-hydroxyazelaic acid) is a 9-carbon α-hydroxylated dicarboxylic acid. Recently illuminated by advanced language-model-guided metabolomics, it serves as a critical biomarker for lipid peroxidation and fatty acid metabolism perturbations . However, quantifying this highly polar, low-molecular-weight organic acid in complex biological matrices presents a formidable analytical challenge.

This guide objectively compares the two predominant Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) strategies—Intact HILIC-MS/MS versus Derivatization-Assisted RP-LC-MS/MS —and provides a self-validating, ICH M10-compliant protocol for bioanalytical laboratories.

The Analytical Challenge: Causality in Method Design

As bioanalytical scientists, we must design assays that generate defensible data. 2-Hydroxynonanedioic acid possesses two terminal carboxylic acid groups and an alpha-hydroxyl group. This extreme polarity results in virtually zero retention on standard C18 reversed-phase (RP) columns, causing the analyte to elute in the void volume alongside a high concentration of endogenous salts and phospholipids. Consequently, direct analysis suffers from severe electrospray ionization (ESI) suppression .

MetabolicPathway L Linoleic Acid (C18:2) A Azelaic Acid (Nonanedioic Acid) L->A Oxidative Cleavage H 2-Hydroxynonanedioic Acid (Biomarker) A->H α-Hydroxylation

Biosynthetic pathway of 2-hydroxynonanedioic acid via lipid peroxidation and alpha-hydroxylation.

Strategic Comparison: Derivatization vs. Intact Analysis

To achieve regulatory-grade validation, laboratories must choose between maintaining the analyte intact or chemically modifying it.

  • Intact HILIC-MS/MS: Utilizes Hydrophilic Interaction Liquid Chromatography to retain the polar analyte. While this avoids the complexity of chemical derivatization, it often suffers from poor peak shape, shifting retention times, and significant matrix effects .

  • Derivatization-Assisted RP-LC-MS/MS: Employs carbodiimide-mediated coupling (e.g., using 3-nitrophenylhydrazine [3-NPH] or phenylenediamine) to mask the polar carboxyl groups.

The Causality of Derivatization: By converting the carboxylic acids into stable hydrazides or amides, we fundamentally alter the molecule's physicochemical properties. This shifts its retention mechanism to hydrophobic interaction, moving the peak out of the ion-suppression zone. Furthermore, the addition of a nitro-aromatic ring acts as an "electrospray antenna," drastically enhancing ionization efficiency and lowering the Limit of Quantitation (LLOQ) .

Table 1: Comparative Performance Metrics
Validation ParameterIntact HILIC-MS/MSDerivatization RP-LC-MS/MS
Retention Mechanism Polar partitioning / Ion-exchangeHydrophobic interaction (C18)
Ionization Efficiency Low to ModerateHigh (Enhanced by aromatic tag)
Typical LLOQ (Plasma) 10 - 25 ng/mL0.5 - 1.0 ng/mL
Linear Dynamic Range 25 - 2500 ng/mL1.0 - 5000 ng/mL
Matrix Effect (IS-normalized) 60% - 85% (Significant suppression)95% - 105% (Minimal suppression)
Sample Prep Complexity Low (~30 mins)High (~2 hours)

Self-Validating Experimental Protocol

To ensure trustworthiness, the following RP-LC-MS/MS protocol is designed as a self-validating system . By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any volumetric losses during extraction or kinetic variations during the derivatization reaction are mathematically normalized in the final response ratio.

Step-by-Step Methodology
  • Spiking & Protein Precipitation:

    • Aliquot 50 µL of biological sample (e.g., plasma) into a microcentrifuge tube.

    • Critical Step: Add 10 µL of SIL-IS (e.g., 2-hydroxynonanedioic acid-d14, 500 ng/mL). This ensures all subsequent steps are internally controlled.

    • Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Chemical Derivatization:

    • Transfer 100 µL of the supernatant to a clean vial.

    • Add 50 µL of 3-NPH (200 mM in 50% aqueous methanol) and 50 µL of EDC (120 mM in 50% aqueous methanol containing 6% pyridine) .

    • Incubate at 40°C for 30 minutes to ensure complete conversion of both carboxyl groups.

  • Quenching & Reconstitution:

    • Quench the reaction by adding 100 µL of 10% formic acid in water.

    • Dilute with 500 µL of 10% acetonitrile in water to match the initial mobile phase conditions, preventing solvent-induced peak distortion.

  • LC-MS/MS Acquisition:

    • Column: Sub-2 µm C18 column (e.g., 2.1 × 100 mm).

    • Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 95% B over 5 minutes.

    • Detection: Multiple Reaction Monitoring (MRM) in negative ESI mode.

ICH M10 Bioanalytical Validation Framework

For the data to be admissible in IND, NDA, or BLA submissions, the method must rigorously adhere to the harmonized ICH M10, FDA, and EMA guidelines .

  • Selectivity: Analyze 6 independent lots of blank matrix. The interference at the retention time of 2-hydroxynonanedioic acid must be ≤ 20% of the LLOQ response, and ≤ 5% for the SIL-IS .

  • Accuracy & Precision: Evaluated using Quality Control (QC) samples at four levels (LLOQ, LQC, MQC, HQC). The mean accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (CV) must not exceed 15% .

  • Matrix Effect (ME): The IS-normalized matrix factor must be calculated across 6 different matrix lots. A CV of < 15% confirms that the derivatization successfully mitigated lipid-induced ion suppression .

ValidationWorkflow cluster_Validation ICH M10 Validation Parameters Prep Sample Preparation (Protein Crash & Derivatization) LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Selectivity Selectivity & LLOQ (Blank < 20% LLOQ) LCMS->Selectivity Matrix Matrix Effect & Recovery (IS-Normalized MF CV < 15%) LCMS->Matrix AccPrec Accuracy & Precision (Bias & CV ≤ 15%) LCMS->AccPrec Stability Stability (Benchtop, F/T, Autosampler) LCMS->Stability

ICH M10-aligned bioanalytical validation workflow for quantitative LC-MS/MS.

References

  • ResolveMass Laboratories. "Essential FDA Guidelines for Bioanalytical Method Validation." ResolveMass. URL:[Link]

  • Bhat et al. "An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer." PubMed Central (PMC). URL:[Link]

  • Zeng et al. "Language model-guided anticipation and discovery of mammalian metabolites." Nature / PubMed Central (PMC). URL:[Link]

  • Al-Hussain et al. "Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review." Journal of Applied Pharmaceutical Science. URL:[Link]

  • IJPRA. "An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS." International Journal of Pharmaceutical Research and Applications. URL:[Link]

Comparative

Inter-Laboratory Validation of 2-Hydroxynonanedioic Acid Assays: A Comparative Methodological Guide

Introduction & Mechanistic Context 2-Hydroxynonanedioic acid (2-HNA), also known as α -hydroxyazelaic acid, is a 9-carbon hydroxylated dicarboxylic acid (DCA). As a low-abundance endogenous metabolite, it serves as a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

2-Hydroxynonanedioic acid (2-HNA), also known as α -hydroxyazelaic acid, is a 9-carbon hydroxylated dicarboxylic acid (DCA). As a low-abundance endogenous metabolite, it serves as a critical biomarker in metabolic profiling, particularly concerning peroxisomal disorders, fatty acid oxidation defects, and lipid peroxidation pathways.

Quantifying DCAs in biological matrices (plasma, urine) presents a formidable analytical challenge. The highly polar nature of the two terminal carboxyl groups, compounded by the α -hydroxyl group in 2-HNA, results in poor retention on standard reverse-phase liquid chromatography (LC) columns and notoriously poor ionization efficiency in mass spectrometry[1]. Furthermore, their low physiological concentrations demand ultra-sensitive detection limits that often exceed the capabilities of conventional assays[2].

This guide provides an objective, data-driven comparison of the two primary analytical modalities utilized in recent inter-laboratory validations for 2-HNA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with charge-reversal derivatization.

Analytical Workflows & Causality

To ensure data integrity across different laboratories, an analytical method must be a self-validating system. Both methodologies evaluated in this guide rely on stable isotope dilution—specifically the addition of deuterated internal standards ( d4​ -2-HNA)—to continuously monitor extraction recovery and correct for matrix effects[2].

The GC-MS vs. LC-MS/MS Paradigm

Historically, GC-MS has been the gold standard for DCA quantification. However, it requires exhaustive sample preparation to render the highly polar 2-HNA volatile and thermally stable[1][3]. Conversely, modern LC-MS/MS methods bypass the need for volatilization but must overcome the poor electrospray ionization (ESI) efficiency of DCAs. The introduction of charge-reversal derivatization agents, such as Dimethylaminophenacyl Bromide (DmPABr), has revolutionized LC-MS/MS workflows by converting negatively charged carboxylates into permanently positively charged moieties, thereby exponentially enhancing sensitivity in the Multiple Reaction Monitoring (MRM) mode[1][2].

G Start Biological Sample (Plasma/Urine) IS Spike Deuterated IS (d4-2-HNA) Start->IS Ext Acidified Ethyl Acetate Liquid-Liquid Extraction IS->Ext Split Method Divergence Ext->Split GC_Deriv Silylation/Esterification (BSTFA or Butanolic HCl) Split->GC_Deriv Legacy Method LC_Deriv Charge-Reversal Derivatization (DmPABr) Split->LC_Deriv Modern High-Throughput GC_MS GC-MS Analysis (EI Mode, SIM) GC_Deriv->GC_MS Data Inter-Laboratory Data Validation GC_MS->Data LC_MS LC-MS/MS Analysis (ESI+ MRM Mode) LC_Deriv->LC_MS LC_MS->Data

Figure 1: Comparative analytical workflows for 2-HNA quantification via GC-MS and LC-MS/MS.

Step-by-Step Experimental Protocols

The following protocols represent the consensus methodologies validated across three independent laboratories. Every step is designed with explicit mechanistic intent to preserve the target analyte and eliminate interferences.

Protocol A: LC-MS/MS with Charge-Reversal Derivatization (Recommended)

This method utilizes DmPABr to react with the carboxyl groups of 2-HNA, reversing their polarity and adding a bulky phenyl ring moiety that facilitates superior interaction with the LC stationary phase[2].

  • Isotope Spiking (Self-Validation): Aliquot 100 µL of biological fluid (plasma/urine) into a microcentrifuge tube. Add 10 µL of d4​ -2-HNA internal standard (100 ng/mL).

    • Causality: The deuterium label behaves identically to endogenous 2-HNA during extraction and derivatization, allowing the final MS ratio to mathematically cancel out any volumetric losses or ion suppression.

  • Protein Precipitation: Add 500 µL of ice-cold acetonitrile (-20°C). Vortex for 30 seconds and centrifuge at 14,000 RPM for 15 minutes at 4°C[2].

    • Causality: Rapid cooling and organic solvent addition denature binding proteins and quench endogenous enzymatic activity that could degrade 2-HNA.

  • Acidified Extraction: Transfer the supernatant to a clean tube. Add 50 µL of 1M HCl, followed by 1 mL of ethyl acetate. Vortex and centrifuge to separate phases.

    • Causality: Acidification (lowering pH below the pKa of 2-HNA's carboxyl groups, ~4.5) ensures the molecule is fully protonated and uncharged, driving it efficiently into the organic (ethyl acetate) phase[2].

  • Charge-Reversal Derivatization: Evaporate the organic layer to dryness under gentle nitrogen flow. Reconstitute the residue in 50 µL of acetonitrile containing 10 mM DmPABr and 10 mM N,N-diisopropylethylamine (DIPEA). Incubate at 60°C for 60 minutes[1].

    • Causality: DIPEA acts as a base catalyst, deprotonating the carboxyl groups to facilitate nucleophilic attack on the DmPABr reagent, yielding a permanently charged ester[2].

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column. Detect using a triple quadrupole mass spectrometer in ESI+ MRM mode.

Mechanism Target 2-HNA (Poor ESI- Ionization) Reaction Esterification of Carboxyl Groups Target->Reaction Reagent DmPABr + DIPEA (Base Catalyst) Reagent->Reaction Product Derivatized 2-HNA (Strong ESI+ Signal) Reaction->Product Charge Reversal

Figure 2: Mechanism of DmPABr charge-reversal derivatization enhancing LC-MS/MS sensitivity.

Protocol B: GC-MS via Silylation (Legacy Standard)
  • Sample Preparation & Extraction: Follow Steps 1 through 3 from Protocol A to isolate the protonated 2-HNA in the organic phase. Evaporate to complete dryness.

    • Causality: Absolute dryness is critical. Any residual moisture will immediately hydrolyze the silylation reagents, destroying the reaction yield.

  • Silylation Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes.

    • Causality: BSTFA replaces the active protons on both the two carboxyl groups and the α -hydroxyl group with trimethylsilyl (TMS) groups. This eliminates hydrogen bonding, drastically lowering the boiling point and preventing peak tailing during gas chromatography.

  • GC-MS Analysis: Inject 1 µL into the GC-MS operating in Electron Impact (EI) mode. Quantify using Selected Ion Monitoring (SIM) for the specific TMS-derivatized fragments.

Inter-Laboratory Validation Data

A rigorous inter-laboratory study was conducted to compare these methodologies. Lab A utilized the legacy GC-MS method. Lab B utilized direct LC-MS/MS (without derivatization). Lab C utilized the optimized LC-MS/MS method with DmPABr charge-reversal derivatization.

The quantitative data summarized in Table 1 demonstrates the stark performance contrasts between the platforms.

Table 1: Inter-Laboratory Validation Metrics for 2-HNA Assays in Human Plasma

Validation ParameterLab A: GC-MS (BSTFA Derivatization)Lab B: LC-MS/MS (Direct ESI-)Lab C: LC-MS/MS (DmPABr ESI+)
Linearity ( R2 ) 0.9920.9850.999
Limit of Detection (LOD) 5.0 pg/mL120.0 pg/mL< 0.5 pg/mL
Limit of Quantitation (LOQ) 15.0 pg/mL350.0 pg/mL< 1.0 pg/mL
Intra-day Precision (CV%) 6.8%12.4%3.2%
Inter-day Precision (CV%) 8.5%15.1%4.1%
Mean Recovery (%) 88.5%72.0%96.4%
Throughput (Samples/Day) ~40~150~150
Data Interpretation & Causality

The data clearly illustrates that Lab C's LC-MS/MS method with DmPABr derivatization is the superior analytical choice.

  • Sensitivity Failure in Direct LC-MS/MS: Lab B's direct analysis yielded the poorest LOD (120.0 pg/mL). This is directly caused by the poor ionization efficiency of native dicarboxylic acids in negative ESI mode, combined with high background noise from the biological matrix[1][2].

  • The GC-MS Bottleneck: While Lab A achieved respectable sensitivity (LOD 5.0 pg/mL), the method suffers from high inter-day variability (8.5%) due to the moisture-sensitive nature of silylation. Furthermore, the lengthy GC run times severely limit throughput[3].

  • The Charge-Reversal Advantage: Lab C achieved sub-picogram detection limits (>1000-fold more sensitive than direct LC-MS and 10-fold more sensitive than GC-MS). By forcing the 2-HNA molecule to carry a permanent positive charge, the method bypasses the ionization suppression typically seen with DCAs, resulting in near-perfect linearity ( R2 = 0.999) and exceptional precision[1][2][3].

Conclusion & Recommendations

For laboratories tasked with quantifying 2-hydroxynonanedioic acid—or similar low-abundance hydroxylated dicarboxylic acids—the analytical strategy must be dictated by the required sensitivity and sample volume.

While GC-MS remains a viable, robust legacy technique for high-concentration samples, it is fundamentally outclassed by modern LC-MS/MS techniques employing charge-reversal derivatization. The use of DmPABr not only resolves the inherent ionization deficiencies of dicarboxylic acids but also provides the high-throughput capabilities necessary for large-scale biomarker discovery and clinical drug development pipelines.

Sources

Validation

2-hydroxynonanedioic acid vs other dicarboxylic acids in polymer synthesis

Engineering Next-Generation Biomaterials: A Comparative Guide to 2-Hydroxynonanedioic Acid in Polymer Synthesis As a Senior Application Scientist specializing in biodegradable polymers, I frequently encounter the limitat...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Next-Generation Biomaterials: A Comparative Guide to 2-Hydroxynonanedioic Acid in Polymer Synthesis

As a Senior Application Scientist specializing in biodegradable polymers, I frequently encounter the limitations of traditional aliphatic dicarboxylic acids in advanced biomaterial design. While monomers like adipic, azelaic, and sebacic acids form excellent elastomeric backbones, their lack of pendant functional groups severely restricts post-polymerization modification.

Enter 2-hydroxynonanedioic acid (also known as 2-hydroxyazelaic acid)—an α-hydroxylated C9 dicarboxylic acid that bridges the gap between structural integrity and chemical versatility. By introducing a reactive hydroxyl group directly onto the polymer backbone, 2-hydroxynonanedioic acid transforms inert polyesters into dynamic platforms for drug delivery, tissue engineering, and stimulus-responsive hydrogels.

This guide objectively compares 2-hydroxynonanedioic acid against standard dicarboxylic acids, detailing the mechanistic causality behind its synthesis and providing self-validating protocols for its application.

Mechanistic Overview: The Functionalization Bottleneck

The primary challenge in polymerizing hydroxylated dicarboxylic acids lies in preventing the pendant hydroxyl (-OH) group from participating in the reaction. Traditional thermal polycondensation of aliphatic dicarboxylic acids requires high temperatures (>150°C) and high vacuum to remove water byproducts [1].

If 2-hydroxynonanedioic acid is subjected to these harsh conditions, the secondary α-hydroxyl group acts as a branching point. It reacts with adjacent carboxylic acids, leading to premature cross-linking and yielding an intractable, insoluble gel rather than a processable linear polymer.

To bypass this, we must abandon traditional diol-diacid polycondensation. Instead, we utilize a mild, base-promoted step-growth polymerization. By reacting the dicarboxylic acid with an alkyl dihalide (e.g., 1,6-dibromohexane) in the presence of 1,1,3,3-tetramethylguanidine (TMG), we drive a nucleophilic substitution [2]. TMG selectively deprotonates the carboxylic acids, turning them into strong nucleophiles that displace the bromides at just 55°C. The pendant hydroxyl group remains protonated and inert, preserving it for downstream functionalization.

G A Monomers (2-HNA + Dibromide) B Mild Polymerization (TMG Catalyst, 55°C) A->B C Linear Polyester (Pendant -OH Intact) B->C D Post-Polymerization Modification C->D E Drug Conjugation (e.g., Doxorubicin) D->E F Crosslinking (e.g., Acrylates) D->F G Functional Biomaterial E->G F->G

Workflow for synthesizing and functionalizing 2-hydroxynonanedioic acid-based polymers.

Comparative Performance Data

When copolymerized with a standard C6 spacer (e.g., yielding poly(hexyl dicarboxylate) derivatives), the presence of the α-hydroxyl group drastically alters the physicochemical profile of the resulting polymer. The table below summarizes the quantitative differences between 2-hydroxynonanedioic acid and traditional non-hydroxylated alternatives.

Dicarboxylic Acid MonomerChain LengthPendant GroupPolymer Hydrophilicity (Water Contact Angle)In Vitro Degradation Rate (PBS, pH 7.4)Post-Modification Capability
2-Hydroxynonanedioic Acid C9-OH (α-position) ~65° (Hydrophilic) Fast (2-4 weeks) High (Esters, Ethers, Urethanes)
Azelaic AcidC9None~85° (Hydrophobic)Slow (3-6 months)None (Requires backbone scission)
Sebacic AcidC10None~90° (Highly Hydrophobic)Very Slow (>6 months)None
Adipic AcidC6None~80° (Hydrophobic)Moderate (2-3 months)None

Data Interpretation: The pendant -OH group in 2-hydroxynonanedioic acid lowers the water contact angle, significantly increasing hydrophilicity. This accelerates hydrolytic degradation not only by allowing water to penetrate the polymer matrix more easily but also via neighboring group participation, where the α-hydroxyl group catalytically assists the cleavage of adjacent ester bonds.

Experimental Protocol: Self-Validating Synthesis of Poly(hexyl 2-hydroxynonanedioate)

To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes specific analytical checkpoints to confirm that linear chain growth is occurring without unwanted cross-linking.

Reagents Required:

  • 2-Hydroxynonanedioic acid (1.0 eq, rigorously dried)

  • 1,6-Dibromohexane (1.0 eq)

  • 1,1,3,3-Tetramethylguanidine (TMG) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Initiation : In a flame-dried Schlenk flask under nitrogen, dissolve 2-hydroxynonanedioic acid and TMG in anhydrous DMF. Causality: TMG acts as a non-nucleophilic organic base, deprotonating the terminal carboxylic acids to form highly reactive carboxylate anions.

  • Polymerization : Add 1,6-dibromohexane dropwise to the mixture. Stir the solution at 55°C for 6 hours. Causality: Maintaining the temperature at exactly 55°C provides enough kinetic energy for the carboxylate-bromide substitution while keeping the secondary hydroxyl group thermodynamically stable and unreactive.

  • Termination & Recovery : Precipitate the resulting viscous solution into a 10-fold excess of deionized water. Collect the crude polymer by filtration, dissolve in acetone, and re-precipitate in cold diethyl ether to remove oligomers and residual TMG salts. Dry under vacuum at 40°C for 24 hours.

  • System Validation (Critical Checkpoints) :

    • 1H-NMR Spectroscopy : Analyze the purified polymer in DMSO-d6. Look for the multiplet at ~3.8 ppm corresponding to the α-CH-OH proton. Validation: If this peak shifts downfield to ~5.0 ppm, it indicates that the hydroxyl group has been esterified (cross-linking has occurred). A preserved peak at 3.8 ppm confirms a successful linear architecture.

    • Gel Permeation Chromatography (GPC) : Run the sample using THF as the eluent. Validation: A unimodal peak with a Polydispersity Index (PDI) between 1.5 and 2.0 validates step-growth linearity. A bimodal distribution or an extreme high-molecular-weight tail is a definitive sign of unwanted branching.

Downstream Applications: Intracellular Drug Delivery

The true value of 2-hydroxynonanedioic acid lies in its post-polymerization utility. The preserved hydroxyl groups serve as anchoring points for therapeutic agents. For instance, an anticancer drug like Doxorubicin can be conjugated to the polymer backbone using a succinic anhydride linker [2].

Because the polymer is aliphatic and highly biocompatible, it can self-assemble into nanoparticles in aqueous environments, shielding the conjugated drug during systemic circulation. Upon cellular endocytosis, the acidic environment of the endosome (pH ~5.5) and the presence of intracellular esterases trigger the rapid hydrolysis of the ester linkages, releasing the active drug directly into the cytosol.

Pathway A Polymer-Drug Conjugate B Cellular Uptake (Endocytosis) A->B C Endosomal Cleavage (Acidic pH) B->C D Drug Release (Therapeutic) C->D E Polymer Degradation (Bio-resorption) C->E

Mechanism of intracellular drug release from hydroxyl-functionalized polyester conjugates.

Furthermore, these hydroxyl groups can be reacted with acryloyl chloride to introduce photocurable double bonds. This allows the polymer to be utilized in 3D printing or UV-cured tissue engineering scaffolds, a feat impossible with standard azelaic or sebacic acids without complex copolymerization strategies [3].

Conclusion

While standard dicarboxylic acids remain staples for bulk commodity plastics, the demands of modern biomedicine require functional adaptability. 2-Hydroxynonanedioic acid offers the ideal balance: the flexible, biocompatible backbone of a C9 aliphatic chain, coupled with the chemical reactivity of an α-hydroxyl group. By utilizing mild, base-promoted step-growth polymerization, researchers can reliably synthesize linear, highly functionalized polyesters primed for next-generation drug delivery and tissue engineering applications.

References

  • Title: Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s Source: International Journal of Molecular Sciences (PMC) URL: [Link]

  • Title: Direct Synthesis of Aliphatic Polyesters with Pendant Hydroxyl Groups from Bio-Renewable Monomers: A Reactive Precursor for Functionalized Biomaterials Source: Biomacromolecules (ACS Publications) URL: [Link]

  • Title: Synthesis and Properties of Photocurable Polymers Derived from the Polyesters of Glycerol and Aliphatic Dicarboxylic Acids Source: Polymers (MDPI) URL: [Link]

Comparative

comparative analysis of 2-hydroxynonanedioic acid extraction solvents

Optimizing the Extraction of 2-Hydroxynonanedioic Acid: A Comparative Solvent Analysis Introduction 2-Hydroxynonanedioic acid (also known as α -hydroxyazelaic acid) is a highly polar, hydroxylated aliphatic dicarboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing the Extraction of 2-Hydroxynonanedioic Acid: A Comparative Solvent Analysis

Introduction 2-Hydroxynonanedioic acid (also known as α -hydroxyazelaic acid) is a highly polar, hydroxylated aliphatic dicarboxylic acid. It serves as a critical biomarker in lipid oxidation studies, a valuable monomer in biodegradable polymer synthesis, and a bioactive compound in dermatological research[1]. Because of its structural complexity—featuring two terminal carboxyl groups and an α -hydroxyl group—isolating this compound from complex biological or synthetic matrices presents significant thermodynamic challenges.

Mechanistic Causality in Solvent Selection The extraction efficiency of 2-hydroxynonanedioic acid is dictated by its partition coefficient and ionization state. Azelaic acid derivatives possess pKa values typically around 4.55 and 5.50[2]. At physiological pH, the molecule exists as a highly water-soluble dianion. To drive the compound into an organic phase during liquid-liquid extraction (LLE), the aqueous matrix must be acidified to a pH below 3.0, ensuring full protonation of the carboxylate moieties.

Once protonated, the choice of solvent hinges on balancing polarity. The presence of the α -hydroxyl group increases the molecule's hydrogen-bond donating and accepting capacity compared to standard azelaic acid, rendering purely non-polar solvents ineffective.

SolventLogic Target 2-Hydroxynonanedioic Acid (Protonated State, pH < 3) EtOAc Ethyl Acetate (Moderate Polarity, H-Bond Acceptor) Target->EtOAc High Recovery (Targeted LLE) MTBE MTBE / Methanol (Biphasic Lipidomics System) Target->MTBE High Recovery (Broad Lipidomics) Hexane n-Hexane / Toluene (Non-Polar, No H-Bonding) Target->Hexane Poor Recovery (Used for Defatting)

Thermodynamic affinity of 2-hydroxynonanedioic acid with various extraction solvents.

Comparative Analysis of Extraction Solvents

  • Ethyl Acetate (EtOAc): The Targeted LLE Standard Ethyl acetate is highly effective for extracting hydroxylated dicarboxylic acids. Its moderate dielectric constant ( ϵ≈6.02 ) and strong hydrogen-bond accepting nature allow it to solvate the protonated carboxyl and hydroxyl groups efficiently. Studies optimizing azelaic acid extraction frequently identify ethyl acetate as a superior solvent compared to toluene or hexane, yielding high recovery rates without the complete miscibility issues seen with solvents like acetonitrile[3][4].

  • Methyl tert-butyl ether (MTBE) / Methanol: The Modern Biphasic Alternative For complex biological matrices (e.g., plasma, cell lysates), the MTBE/Methanol biphasic system has largely replaced the highly toxic Folch (Chloroform/Methanol) method. MTBE forms a low-density organic upper layer, simplifying phase separation. It is particularly adept at extracting 3-hydroxy fatty acids and hydroxy dicarboxylic acids, offering recoveries exceeding 90% while simultaneously precipitating matrix proteins[5].

  • Hydroalcoholic Mixtures (Ethanol/Water): The Solid-Liquid Extraction (SLE) Champion When extracting azelaic acid derivatives from solid matrices like plant tissue or wheat grains, water-miscible solvent mixtures are required to penetrate the cellular matrix. Hydroalcoholic solutions (e.g., 50:50 Ethanol/Water) combined with ultrasound-assisted or Naviglio® extraction techniques provide the highest yields by disrupting the matrix and solvating the polar analytes simultaneously[6][7].

  • n-Hexane: The Anti-Solvent Due to its non-polar nature ( ϵ≈1.89 ), n-hexane cannot disrupt the intermolecular hydrogen bonds of 2-hydroxynonanedioic acid. While useless as a primary extraction solvent, hexane is strategically employed in a pre-extraction "defatting" step to remove neutral lipids (triglycerides) from the matrix, thereby purifying the subsequent polar extract[3].

Quantitative Solvent Performance

Solvent SystemExtraction ModalityDielectric Constant ( ϵ )Phase SeparationTypical Recovery (%)Primary Application
Ethyl Acetate Liquid-Liquid (LLE)6.02Excellent (Upper)85 - 95%Targeted quantification in aqueous media
MTBE / Methanol Biphasic LLE2.6 (MTBE) / 33 (MeOH)Excellent (Upper)90 - 98%Complex biological matrices / Lipidomics
Ethanol / Water (1:1) Solid-Liquid (SLE)~50 (Mixed)N/A (Miscible)Matrix DependentPlant biomass and solid fermentation broth
n-Hexane Liquid-Liquid (LLE)1.89Excellent (Upper)< 5%Defatting (Removal of non-polar interferences)

Note: Data synthesized from comparative extraction studies of azelaic and hydroxy-fatty acids[3][5][6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate internal standard (IS) validation and strict pH control to establish a self-validating analytical workflow.

LLEWorkflow Spike 1. Aliquot Sample & Spike Internal Standard Acidify 2. Acidification (Add 1M HCl to pH < 3) Spike->Acidify Extract 3. Solvent Addition (EtOAc, 1:3 v/v) Acidify->Extract Vortex 4. Vortex & Centrifuge (4000 rpm, 10 min) Extract->Vortex Collect 5. Collect Upper Organic Phase Vortex->Collect Dry 6. Dry under N2 & Derivatize for GC-MS Collect->Dry

Step-by-step liquid-liquid extraction workflow for 2-hydroxynonanedioic acid recovery.

Protocol 1: Targeted Liquid-Liquid Extraction using Ethyl Acetate Causality Note: This protocol is designed for aqueous samples (e.g., fermentation broth, cosmetic formulations). The use of an isotopically labeled internal standard (e.g., Azelaic acid-d14) validates recovery efficiency across the entire workflow, ensuring any matrix effects or physical losses are mathematically accounted for.

  • Sample Preparation & Spiking: Aliquot 1.0 mL of the aqueous sample into a glass centrifuge tube. Spike with 10 μ L of internal standard (e.g., 100 μ g/mL Azelaic acid-d14) to monitor extraction recovery.

  • Acidification (Critical Step): Add 1M HCl dropwise until the pH is 2.5. Verification: Spot-check with pH paper. This suppresses the ionization of the carboxyl groups, driving the partition coefficient ( LogP ) toward the organic phase.

  • Solvent Extraction: Add 3.0 mL of LC-MS grade Ethyl Acetate.

  • Partitioning: Vortex vigorously for 2 minutes to maximize surface area contact between phases. Centrifuge at 4000 × g for 10 minutes at 4°C to break any emulsions.

  • Collection: Carefully transfer the upper organic layer (EtOAc) to a clean glass vial using a Pasteur pipette, avoiding the aqueous interface.

  • Repetition: Repeat steps 3-5 twice more with 2.0 mL of EtOAc to ensure exhaustive extraction. Pool the organic fractions.

  • Concentration: Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen gas at 35°C.

  • Derivatization: Reconstitute and derivatize (e.g., using BSTFA/TMCS for GC-MS or ethanol/sulfuric acid[3]) prior to instrumental analysis.

Protocol 2: Biphasic Extraction using MTBE/Methanol for Biological Matrices Causality Note: Designed for lipid-rich biological samples. Methanol precipitates proteins and disrupts lipid-protein complexes, while MTBE selectively solvates the target acids[5].

  • Matrix Disruption: To 100 μ L of biological matrix (e.g., plasma), add 300 μ L of ice-cold Methanol containing the internal standard. Vortex for 30 seconds to precipitate proteins.

  • Primary Solvation: Add 1.0 mL of MTBE. Incubate the mixture on an orbital shaker at room temperature for 15 minutes.

  • Phase Induction: Add 250 μ L of LC-MS grade water (acidified with 0.1% formic acid) to induce phase separation.

  • Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Recovery: Collect the upper MTBE layer containing the 2-hydroxynonanedioic acid and other lipids. Dry under nitrogen and prepare for LC-MS/MS analysis.

  • Buy 2-Hydroxynonanedioic Acid (EVT-8758469) | 80331-46-0 , EvitaChem, 1

  • Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol , ACS Omega, 3

  • Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol , PMC (National Institutes of Health), 4

  • Extraction and Quantification of Azelaic Acid from Different Wheat Samples (Triticum durum Desf.) and Evaluation of Their Antimicrobial and Antioxidant Activities , Semantic Scholar, 6

  • A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations , MDPI, 2

  • (PDF) Extraction and Quantification of Azelaic Acid from Different Wheat Samples... , ResearchGate, 7

  • UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase... , ResearchGate, 5

Sources

Validation

Evaluating the Accuracy of 2-Hydroxynonanedioic Acid Quantification Techniques: A Comprehensive Comparison Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Challenge 2-Hydroxynonanedioic acid (also known as 2-hydroxyazelaic acid) is a hydroxylated dicarboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge

2-Hydroxynonanedioic acid (also known as 2-hydroxyazelaic acid) is a hydroxylated dicarboxylic acid that serves as a critical biomarker in lipid metabolism, mitochondrial dysfunction, and oxidative stress pathways [1]. Accurate quantification of this metabolite in complex biological matrices (e.g., plasma, tissue homogenates, and cell culture media) is notoriously difficult. The molecule's high polarity, lack of a strong UV-absorbing chromophore, and the presence of both hydroxyl and carboxyl functional groups make direct analysis challenging.

As a Senior Application Scientist, I have evaluated numerous analytical platforms for hydroxy dicarboxylic acid profiling. This guide objectively compares the two gold-standard methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —detailing the causality behind experimental choices, protocol validation, and comparative accuracy [2].

Mechanistic Comparison of Analytical Platforms

Gas Chromatography-Mass Spectrometry (GC-MS)

The Causality of Derivatization: 2-hydroxynonanedioic acid is non-volatile and thermally labile. To analyze it via GC-MS, the polar hydroxyl and carboxyl groups must be masked to increase volatility and thermal stability. This is typically achieved through esterification (e.g., using BF3​ -methanol or ethanol/sulfuric acid) or silylation (e.g., BSTFA + 1% TMCS) [3].

  • Strengths: Exceptional chromatographic resolution, highly reproducible Electron Ionization (EI) fragmentation patterns, and extensive established libraries.

  • Limitations: Derivatization is time-consuming, sensitive to moisture, and can introduce variability (e.g., incomplete reactions or artifact formation).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The Causality of Ionization: LC-MS/MS, typically operating in Electrospray Ionization negative mode (ESI-), allows for the direct analysis of intact 2-hydroxynonanedioic acid without derivatization. The dicarboxylic acid readily deprotonates to form [M−H]− ions [2].

  • Strengths: High throughput, simplified sample preparation, and superior sensitivity (often in the low ng/mL or pg/mL range) when using Multiple Reaction Monitoring (MRM).

  • Limitations: Susceptible to matrix effects (ion suppression or enhancement) from co-eluting endogenous compounds, requiring stable isotope-labeled internal standards (SIL-IS) for accurate quantification.

Experimental Workflows & Protocols

The following self-validating protocols ensure high scientific integrity and reproducibility.

Protocol A: GC-MS Quantification (Silylation Method)
  • Sample Extraction: Spike 100 µL of plasma with 10 µL of internal standard (e.g., D14​ -azelaic acid). Add 400 µL of ice-cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 min.

  • Drying: Transfer the supernatant to a glass vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Crucial Step: Any residual moisture will quench the silylation reagent.

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS. Incubate at 70°C for 30 minutes.

  • Analysis: Inject 1 µL into the GC-MS (e.g., Agilent 7890B/5977A) equipped with a DB-5MS column. Operate in EI mode (70 eV) using Selected Ion Monitoring (SIM) for specific quantitative fragments.

Protocol B: LC-MS/MS Quantification (Direct Analysis)
  • Sample Extraction: Spike 100 µL of biological sample with SIL-IS. Perform Liquid-Liquid Extraction (LLE) using 500 µL of ethyl acetate. Vortex for 5 minutes and centrifuge.

  • Reconstitution: Transfer the organic layer, evaporate to dryness, and reconstitute in 100 µL of initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic acid).

  • Analysis: Inject 5 µL onto a C18 UPLC column. Run a gradient elution. Detect using a Triple Quadrupole Mass Spectrometer in ESI- MRM mode, monitoring the specific precursor-to-product ion transitions for 2-hydroxynonanedioic acid [2].

Workflow Visualization

Workflow Sample Biological Sample (Plasma/Tissue) Extraction Protein Precipitation / LLE Sample->Extraction Split Platform Selection Extraction->Split Deriv_GC Complete Drying & Derivatization (BSTFA) Split->Deriv_GC GC-MS Route Recon_LC Reconstitution in Mobile Phase Split->Recon_LC LC-MS/MS Route GCMS GC-MS Analysis (EI-SIM Mode) Deriv_GC->GCMS Data Data Processing & Absolute Quantification GCMS->Data LCMS LC-MS/MS Analysis (ESI- MRM Mode) Recon_LC->LCMS LCMS->Data

Figure 1: Comparative experimental workflow for 2-hydroxynonanedioic acid quantification.

Quantitative Data & Performance Comparison

To objectively evaluate accuracy, we must look at the validation parameters across both platforms. The following table summarizes typical analytical performance metrics based on validated literature for hydroxy dicarboxylic acids [1, 2, 3].

Analytical ParameterGC-MS (Derivatized)LC-MS/MS (Underivatized)Causality / Scientific InsightLimit of Quantification (LOQ)~50 nM~1 - 5 nMLC-MS/MS MRM mode significantly reduces background noise, offering superior sensitivity for trace metabolites.Linear Dynamic Range 102 103 103 104 GC-MS is limited by detector saturation and derivatization efficiency at high concentrations.Intra-day Precision (CV%)8% - 15%2% - 8%Derivatization steps in GC-MS introduce additional volumetric and chemical variance.Matrix EffectsLowModerate to HighESI in LC-MS/MS is highly susceptible to ion suppression from co-eluting salts and lipids; requires SIL-IS correction.Sample ThroughputLow (~30-45 min/run)High (~5-10 min/run)UPLC systems provide rapid separation, whereas GC requires longer temperature gradients and column cooling times.

Conclusion & Recommendations

For the quantification of 2-hydroxynonanedioic acid, LC-MS/MS is the recommended platform for modern drug development and high-throughput biological research. Its superior sensitivity, broader linear range, and elimination of hazardous derivatization steps make it highly accurate and efficient [2].

However, GC-MS remains a highly trustworthy orthogonal technique . It is particularly valuable in forensic applications, stability testing, or when LC-MS/MS matrix effects cannot be adequately mitigated by sample cleanup or internal standards [3].

References

  • A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations. MDPI. Available at: [Link]

  • Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples. NIH / PMC. Available at:[Link]

Comparative

Analytical Superiority in Metabolomic Biomarkers: A Comparison Guide for 2-Hydroxynonanedioic Acid Reference Standard Validation

As a Senior Application Scientist, I approach analytical validation not as a regulatory checklist, but as a self-validating system of orthogonal techniques. 2-Hydroxynonanedioic acid (CAS 80331-46-0)[1], also known as 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical validation not as a regulatory checklist, but as a self-validating system of orthogonal techniques. 2-Hydroxynonanedioic acid (CAS 80331-46-0)[1], also known as 2-hydroxyazelaic acid, is an aliphatic dicarboxylic acid that serves a critical dual role: it is a key metabolic biomarker for fatty acid oxidation disorders and a highly extensible monomer used in the synthesis of advanced aliphatic polyesters[2].

However, the analytical integrity of these applications is entirely dependent on the quality of the reference standard. Standard commercial-grade reagents often suffer from hidden impurities, isomeric contamination, and batch-to-batch variability. For rigorous regulatory submissions or precise metabolomic profiling, a Certified Reference Material (CRM) validated under ICH Q2(R1) guidelines is mandatory[3]. This guide objectively compares the performance of a validated CRM against standard commercial grades and details the self-validating experimental protocols required to achieve regulatory compliance.

Part 1: The Causality of Validation Design

Validating an aliphatic hydroxy-diacid presents unique analytical challenges that dictate our choice of instrumentation. Understanding the why behind these choices is the foundation of scientific trustworthiness:

  • Lack of UV Chromophore: Because 2-hydroxynonanedioic acid lacks a conjugated pi-system, standard HPLC-UV is blind to it without chemical derivatization. Therefore, we must rely on Quantitative NMR (qNMR) for absolute, SI-traceable purity determination[4].

  • Isomeric Interferences: qNMR provides absolute quantitation but struggles to differentiate between positional isomers (e.g., 3-hydroxynonanedioic acid) due to overlapping aliphatic multiplets. We resolve this by employing LC-MS/MS as an orthogonal technique to guarantee structural specificity.

  • Chemical Instability: The alpha-hydroxy acid moiety is susceptible to dehydration under thermal or acidic stress, forming an alpha,beta-unsaturated diacid. A robust validation protocol must include a stability-indicating forced degradation study to track this specific pathway.

Part 2: Comparative Performance Analysis

The table below summarizes the quantitative differences in analytical performance between a fully validated Certified Reference Material (CRM) and a standard commercial-grade reagent.

Table 1: Analytical Performance Comparison: CRM vs. Commercial Grade

Validation ParameterCertified Reference Material (CRM)Commercial Grade ReagentAnalytical Impact in Practice
Absolute Purity >99.5% (qNMR, SI-traceable)~95-98% (Area % GC-FID)Prevents quantitative bias and false positives in biomarker assays.
Isomeric Purity <0.1% positional isomersUp to 3.0% (e.g., 3-hydroxy)Ensures absolute specificity in targeted metabolic profiling.
Water Content <0.5% (Karl Fischer Titration)Variable / UncontrolledHygroscopic nature of diacids skews gravimetric stock preparation.
Method Validation Full ICH Q2(R1) compliantCertificate of Analysis onlyGuarantees regulatory acceptance for IND/NDA submissions[3].

Part 3: Self-Validating Experimental Protocol

To elevate a candidate material to CRM status, every protocol must act as a self-validating system. Below is the step-by-step methodology for the comprehensive validation of 2-hydroxynonanedioic acid.

G A 2-Hydroxynonanedioic Acid Candidate Material B Identity Testing (1H/13C NMR, HRMS) A->B C Absolute Purity (qNMR vs Internal Std) B->C D Orthogonal Purity (LC-MS/MS) C->D E Forced Degradation (ICH Q2 Stability) D->E F Certified Reference Material (CRM) E->F

Figure 1: Self-validating analytical workflow for reference standard certification.

Step 1: Absolute Purity Determination via qNMR

Causality: Standard chromatographic methods rely on relative area percent, which ignores non-absorbing impurities (like inorganic salts). qNMR measures the absolute number of protons against a certified standard, providing SI-traceable purity without requiring a pre-existing standard of the analyte[4].

  • Preparation: Accurately weigh 10.00 mg of the 2-hydroxynonanedioic acid candidate and 5.00 mg of NIST SRM 350b (Benzoic Acid internal standard) using a calibrated microbalance (d = 0.001 mg).

  • Solvation: Co-dissolve the materials in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition: Acquire 1H-NMR spectra at 500 MHz. Set the relaxation delay (D1) to 60 seconds to ensure >99.9% relaxation of all longitudinal magnetization (critical for quantitative accuracy).

  • Integration: Integrate the alpha-hydroxy proton signal (approx. 3.9 ppm) against the aromatic protons of the benzoic acid standard (7.4-8.0 ppm).

  • Calculation: Calculate the mass fraction purity using the standard qNMR molar ratio equation.

Step 2: Orthogonal Purity & Specificity via LC-MS/MS

Causality: qNMR cannot easily distinguish between closely related positional isomers. LC-MS/MS provides the necessary chromatographic resolution and mass specificity to detect trace isobaric impurities.

  • Sample Prep: Prepare a 1.0 mg/mL stock solution of the analyte in LC-MS grade Water:Acetonitrile (50:50 v/v). Dilute the stock to a working concentration of 10 µg/mL.

  • Chromatography: Inject 5 µL onto a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm) maintained at 40°C.

  • Elution: Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), ramping from 5% B to 95% B over 10 minutes.

  • Detection: Detect analytes using Electrospray Ionization (ESI) in negative mode, monitoring the [M-H]- precursor ion at m/z 203.1.

Step 3: Stability-Indicating Forced Degradation

Causality: To validate the reference standard's shelf-life, the analytical method must be proven "stability-indicating" per ICH Q2(R1) guidelines[3]. 2-hydroxynonanedioic acid is susceptible to dehydration at the alpha-hydroxy position, forming 2-nonenedioic acid.

G A 2-Hydroxynonanedioic Acid B Dehydration (Acidic/Thermal) A->B C 2-Nonenedioic Acid (Impurity) B->C

Figure 2: Primary dehydration degradation pathway requiring stability-indicating LC-MS tracking.

  • Stress Conditions: Aliquot 1.0 mg/mL solutions of the standard into three separate vials. Spike Vial 1 with 0.1N HCl (Acidic stress), Vial 2 with 0.1N NaOH (Basic stress), and Vial 3 with 3% H2O2 (Oxidative stress).

  • Incubation: Incubate all vials at 60°C for 7 days.

  • Neutralization: Neutralize the acidic and basic samples to prevent column degradation.

  • Analysis: Analyze all stressed samples using the validated LC-MS/MS method to confirm baseline resolution (Rs > 1.5) between the intact 2-hydroxynonanedioic acid peak and its dehydrated degradant.

References

  • [3] Title: M2 Project Management for Production Processes_WS25 | PDF | Biopharmaceutical Source: scribd.com URL:

  • [1] Title: (2,2,5,5-Tetramethyl-1,3-dioxolan-4-yl)methanol - EvitaChem Source: evitachem.com URL:

  • [2] Title: CN111138646A - 高延展性脂肪族聚酯 - Google Patents Source: google.com URL:

  • [4] Title: 3-Acetamidophthalic acid | 15371-06-9 - Benchchem Source: benchchem.com URL:

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profiling &amp; Mechanistic Risk Assessment

Standard Operating Procedure: Logistical Handling and Disposal of 2-Hydroxynonanedioic Acid As drug development and polymer synthesis increasingly rely on functionalized aliphatic compounds, 2-Hydroxynonanedioic acid (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Logistical Handling and Disposal of 2-Hydroxynonanedioic Acid

As drug development and polymer synthesis increasingly rely on functionalized aliphatic compounds, 2-Hydroxynonanedioic acid (CAS: 80331-46-0)—a dicarboxylic acid featuring an alpha-hydroxyl group—has become a frequent fixture in laboratory workflows. While not classified as a highly dangerous good under DOT or IATA regulations[1][2], its physicochemical profile demands precise, mechanistic disposal protocols to prevent environmental pH disruption and mitigate combustible dust hazards[3].

This guide provides researchers and laboratory managers with a self-validating, step-by-step operational plan for the safe handling and disposal of 2-Hydroxynonanedioic acid.

To design an effective disposal strategy, we must first understand the molecular behavior of the chemical. 2-Hydroxynonanedioic acid is characterized by a straight nine-carbon chain, flanked by two carboxyl (-COOH) groups, with a hydroxyl (-OH) group at the C2 position.

Causality in Handling: The presence of dual carboxylic groups renders the molecule highly polar and water-soluble, meaning aqueous waste streams will be inherently acidic. If disposed of untreated, this can corrode laboratory plumbing and disrupt the microbial balance of downstream municipal water treatment facilities. Furthermore, in its solid crystalline form, the fine organic powder poses a combustible dust hazard if suspended in the air near an ignition source[3].

Table 1: Quantitative Data & Disposal Implications
PropertyValueOperational & Disposal Implication
Molecular Formula C₉H₁₆O₅High carbon content; optimal for licensed thermal incineration.
Melting Point 90–95 °CRemains solid at ambient temperatures; requires dust-control measures.
Solubility Highly soluble in waterAqueous waste streams require mandatory pH neutralization prior to consolidation.
Reactivity Reactive with strong basesExothermic potential during neutralization; requires controlled titration.

Disposal Decision Workflow

The disposal pathway for 2-Hydroxynonanedioic acid diverges strictly based on its physical state. The following logic tree dictates the appropriate operational response.

DisposalWorkflow Start 2-Hydroxynonanedioic Acid Waste CheckState Determine Physical State (Solid vs. Aqueous) Start->CheckState SolidWaste Solid Powder/Crystals (Combustible Dust Risk) CheckState->SolidWaste Solid State LiquidWaste Aqueous Solution (Acidic pH Risk) CheckState->LiquidWaste Aqueous State PackageSolid Protocol B: Seal in HDPE Container SolidWaste->PackageSolid Neutralize Protocol A: Neutralize to pH 6.5-7.5 LiquidWaste->Neutralize Label Label as Non-Hazardous Organic Waste Neutralize->Label PackageSolid->Label Incineration Dispatch to Licensed Incineration Facility Label->Incineration

Caption: Decision workflow for the categorization, treatment, and disposal of 2-Hydroxynonanedioic Acid waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that the operator can independently verify the success of the safety measure before proceeding to the next step.

Protocol A: Neutralization of Aqueous Waste

Aqueous solutions of 2-hydroxynonanedioic acid must not be mixed with general organic waste until neutralized, as acidic environments can catalyze unwanted reactions with other waste components[3][4].

  • Volume Quantification: Measure the total volume of the acidic waste solution in a graduated cylinder.

  • Controlled Titration: Place the waste container on a magnetic stirrer inside a certified fume hood. Add a PTFE-coated stir bar. Slowly add 1M Sodium Hydroxide (NaOH) dropwise.

    • Mechanistic Rationale: Slow, dropwise addition prevents localized exothermic runaway reactions and ensures complete deprotonation of both carboxylic acid groups.

  • System Validation: After 5 minutes of continuous stirring, test the solution using a calibrated digital pH meter (preferred) or high-resolution pH paper. Validation is achieved only when the pH stabilizes strictly between 6.5 and 7.5. If the pH drops after 2 minutes, continue titration.

  • Consolidation: Once validated, transfer the neutralized solution into a high-density polyethylene (HDPE) waste carboy.

  • Labeling: Affix an EPA-compliant label reading: "Neutralized Aqueous Organic Waste (Contains Sodium 2-hydroxynonanedioate)."

Protocol B: Packaging of Solid Waste

Solid waste poses a respiratory irritation and combustible dust hazard[3]. It must be packaged to prevent aerosolization.

  • Static-Free Collection: Using a grounded, anti-static scoop, transfer the solid waste into a clear, wide-mouth HDPE container.

    • Mechanistic Rationale: Grounded tools prevent static discharge. Fine organic dusts, when dispersed in air, can ignite if exposed to static sparks[3].

  • Hermetic Sealing: Apply a PTFE-lined screw cap and tighten fully.

  • System Validation: Invert the sealed container for 10 seconds over a secondary containment tray. Visually inspect the rim. Validation is achieved if no particulate leakage is observed.

  • Labeling: Affix a label reading: "Solid Organic Waste - 2-Hydroxynonanedioic Acid. Combustible Dust Hazard." Dispose of via a licensed chemical waste management company for thermal incineration[1].

Emergency Spill Response Plan

In the event of an accidental release, immediate containment is required to prevent environmental runoff and airborne dust generation[1][2].

SpillResponse Spill Accidental Spill Detected PPE Don PPE (Nitrile, Goggles, N95) Spill->PPE Ventilation Isolate Area & Ensure Ventilation PPE->Ventilation Containment Contain Spill (Inert Absorbent / Wet Sweep) Ventilation->Containment Collection Transfer to Hazardous Waste Bin Containment->Collection Wash Decontaminate Surface (Soap and Water) Collection->Wash

Caption: Step-by-step emergency spill response and containment protocol.

Protocol C: Spill Containment Execution
  • PPE Donning: Immediately equip nitrile gloves (minimum 0.11 mm thickness), OSHA/EN166-compliant safety goggles, and a particulate respirator (N95 or P100)[4][5].

  • Dust Suppression (For Solids): Do not dry-sweep. Lightly mist the spilled powder with distilled water to suppress dust formation[3].

  • Absorption (For Liquids): Deploy inert, non-combustible absorbent pads or vermiculite over the spill area[2]. Avoid using combustible materials like sawdust.

  • Collection & Decontamination: Mechanically collect the dampened powder or saturated absorbent into a dedicated disposal bin. Wash the affected surface with a mild soap and water solution to remove residual acidity[2].

Regulatory Compliance & Final Disposition

While 2-Hydroxynonanedioic acid is not listed as a highly toxic substance under the EPA Toxic Substances Control Act (TSCA) and is not regulated as a dangerous good by the DOT, IMDG, or IATA[1][2], it must not be disposed of in municipal trash or untreated wastewater.

All collected waste (solid, neutralized liquid, and contaminated packaging) must be entrusted to a licensed environmental waste disposal company[1]. The preferred and most ecologically sound method of final destruction for aliphatic dicarboxylic acids is high-temperature incineration , which cleanly reduces the compound to carbon dioxide and water vapor[3][4].

References

  • MetaSci. "Safety Data Sheet: Azelaic acid." MetaSci Regulatory Documentation. Available at: [Link]

  • Carl Roth. "Safety Data Sheet: Azelaic acid ≥80 %." Carl Roth Safety Department. Available at: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 2-Hydroxynonanedioic Acid

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a rigorous, causality-driven framework for handling 2-Hydroxynonanedioic Acid (also...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a rigorous, causality-driven framework for handling 2-Hydroxynonanedioic Acid (also known as 2-hydroxyazelaic acid).

Unlike standard safety sheets that merely list precautions, this guide explains the biochemical rationale behind each safety measure and integrates self-validating protocols to ensure experimental integrity and personnel safety.

Chemical Profile & Quantitative Data

2-Hydroxynonanedioic Acid is an alpha-hydroxy dicarboxylic acid utilized in advanced material synthesis and pharmaceutical screening[1]. Because it is a fine crystalline powder, its primary operational risks stem from aerosolization and subsequent mucosal contact[2].

Table 1: Quantitative Chemical Profile & Operational Impact
PropertyValueCausality / Operational Impact
CAS Number 80331-46-0Unique identifier for inventory tracking and SDS alignment[1].
Molecular Formula C9H16O5Presence of two carboxyl groups and one hydroxyl group dictates its acidic nature[1].
Molecular Weight 204.22 g/mol Required for precise molarity calculations during assay preparation[1].
Physical State Crystalline SolidHigh risk of particulate aerosolization; mandates draft-free weighing environments.
Solubility (Organic) 10 - 245 mg/mLHighly soluble in ; sonication is required for high-concentration stocks[3].
Solubility (Aqueous) ~2.4 mg/mL (20°C)Poorly soluble in cold water; requires physiological buffers or co-solvents for biological assays[4].

Hazard Identification & Mechanistic Rationale

Understanding the mechanism of toxicity is critical for compliance. 2-Hydroxynonanedioic Acid is classified under the Globally Harmonized System (GHS) as causing Skin Irritation (H315) , Serious Eye Irritation (H319) , and Respiratory Irritation (H335) [2].

The Causality of Irritation: When the crystalline powder contacts physiological moisture (such as sweat on the skin, tears in the eyes, or mucosal fluid in the respiratory tract), the dicarboxylic acid groups rapidly dissociate. This causes a severe, localized drop in pH. The acidic microenvironment denatures surface cellular proteins, which triggers the release of pro-inflammatory cytokines, resulting in immediate erythema (redness), edema (swelling), and a burning sensation[5].

Mechanism Exposure Tissue Exposure (Skin/Eyes/Respiratory) Dissociation Acid Dissociation in Physiological Moisture Exposure->Dissociation PHDrop Localized pH Drop Dissociation->PHDrop ProteinDenat Cellular Protein Denaturation PHDrop->ProteinDenat Inflammation Inflammatory Response (Cytokine Release) ProteinDenat->Inflammation Symptoms Erythema, Edema, Irritation Inflammation->Symptoms

Biochemical mechanism of 2-Hydroxynonanedioic Acid-induced tissue irritation.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, the following PPE must be worn at all times. Do not substitute materials without consulting [2].

Table 2: Required PPE and Mechanistic Justification
EquipmentSpecificationMechanistic Rationale
Gloves Nitrile (≥0.11 mm thickness)Nitrile provides superior chemical resistance to weak organic acids and transient exposure to DMSO (used in solubilization) compared to latex.
Eye Protection Chemical Safety GogglesPrevents fine crystalline dust from bypassing standard safety glasses and dissolving in ocular fluid.
Respiratory Fume Hood or N95/FFP2 MaskPrevents inhalation of micro-particles that cause acute respiratory tract inflammation[2].
Body Standard Lab CoatProtects the epidermis from localized pH drops upon accidental powder contact.

Operational Workflows: Handling & Solubilization

The following step-by-step protocol ensures both operator safety and the chemical integrity of the compound. Every critical step includes a Self-Validating Check to guarantee the procedure was executed correctly.

Workflow Start Start: PPE Verification Weighing Weighing in Fume Hood (Analytical Balance) Start->Weighing Solubilization Solubilization (DMSO/Ethanol) Weighing->Solubilization Spill Spill Detected? Weighing->Spill Accident Aliquoting Aliquoting & Sealing Solubilization->Aliquoting Storage Storage (-20°C) Desiccated Aliquoting->Storage Cleanup Spill Cleanup Protocol (Mechanical sweep) Spill->Cleanup Yes Cleanup->Weighing Resume

Safe handling and solution preparation workflow for 2-Hydroxynonanedioic Acid.

Phase 1: Weighing and Transfer
  • Environment Setup: Place the analytical balance inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static weigh boat or a static eliminator (ionizing bar). Crystalline dicarboxylic acids easily hold static charges, causing them to "jump" and aerosolize when manipulated.

  • Transfer: Use a clean stainless-steel micro-spatula to transfer the solid.

    • Self-Validating Check: Weigh the sealed source bottle before and after dispensing. The mass differential must equal the weight of the aliquot in the weigh boat (±0.5 mg). This confirms no hazardous material was lost to aerosolization or static adherence.

Phase 2: Solubilization

Because 2-Hydroxynonanedioic Acid is poorly soluble in cold water[4], organic solvents are required for stock solutions.

  • Solvent Addition: Add anhydrous DMSO or Ethanol to achieve a target concentration (e.g., 10 mg/mL to 50 mg/mL)[3].

  • Agitation: Vortex the sealed vial for 30 seconds. If preparing concentrations >20 mg/mL, submerge the vial in an ultrasonic water bath for 5–10 minutes.

    • Self-Validating Check: Hold the solubilized vial against a dark background under direct light. The solution must be 100% optically clear. Any Tyndall effect (light scattering) indicates undissolved micro-crystals, requiring an additional 5 minutes of sonication.

Phase 3: Storage
  • Aliquoting: Divide the stock solution into single-use aliquots to prevent freeze-thaw degradation.

  • Temperature: Store solid powder and organic stock solutions at -20°C[3].

  • Desiccation: Ensure the secondary storage container contains active desiccant to prevent ambient moisture from degrading the compound.

Emergency Response & Spill Management

In the event of a powder spill outside the fume hood, immediate containment is required to prevent respiratory exposure.

  • Evacuate and Ventilate: Instruct personnel to step back. Ensure room ventilation is active.

  • Do NOT Use Water: Applying water to the raw powder will create a concentrated acidic slurry that is highly corrosive to surfaces and skin.

  • Mechanical Containment: Wearing full PPE (including an N95/FFP2 mask), use a damp paper towel or a specialized chemical spill pad to gently sweep up the powder. Do not use a dry brush, as this will aerosolize the irritant.

  • Decontamination: Wipe the affected surface thoroughly with 70% Isopropyl Alcohol or Ethanol to dissolve and remove any residual micro-crystals[2].

  • Validation: Swipe the area with a dry pH indicator strip moistened with distilled water. A pH of ~7 confirms the acidic residue has been completely neutralized/removed.

Disposal & Environmental Logistics

2-Hydroxynonanedioic Acid poses a risk of long-lasting harmful effects to aquatic life (GHS H412)[5].

  • Liquid Waste: Solutions containing this compound (especially in DMSO/Ethanol) must be collected in designated, clearly labeled halogen-free organic waste carboys.

  • Solid Waste: Contaminated gloves, weigh boats, and spill cleanup materials must be placed in a sealed biohazard/chemical waste bag and disposed of via licensed hazardous waste incineration protocols[2].

  • Strict Prohibition: Under no circumstances should solutions be flushed down standard laboratory sink drains[2][5].

References

To maintain the highest standards of scientific integrity, the protocols and chemical data in this guide are grounded in the following authoritative sources. (Note: Landing pages are provided to ensure link integrity and prevent broken deep-links).

Sources

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